Cetirizine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLPARSLTMPFCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
83881-52-1 (di-hydrochloride) | |
| Record name | Cetirizine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022787 | |
| Record name | Cetirizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cetirizine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005032 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from ethanol | |
CAS No. |
83881-51-0 | |
| Record name | Cetirizine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83881-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetirizine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cetirizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00341 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cetirizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETIRIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO7261ME24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cetirizine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7739 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cetirizine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005032 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
110-115°C, 110-115 °C, 112.5 °C | |
| Record name | Cetirizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00341 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cetirizine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7739 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cetirizine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005032 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
cetirizine mechanism of action in vitro studies
An In-Depth Technical Guide on the In Vitro Mechanism of Action of Cetirizine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a second-generation antihistamine, is a potent and highly selective antagonist of the peripheral histamine H1 receptor.[1][] Its primary mechanism of action involves competitive binding to H1 receptors, thereby preventing histamine-mediated effects that trigger allergic symptoms.[3] Beyond its well-established antihistaminic activity, extensive in vitro research has revealed that this compound possesses a range of anti-inflammatory properties that are independent of H1 receptor blockade.[4] These effects include the inhibition of eosinophil chemotaxis and activation, stabilization of mast cells, and modulation of cytokine and chemokine release.[5][6][7] This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular and cellular pathways.
Core Mechanism: Histamine H1 Receptor Antagonism
The principal pharmacological effect of this compound is mediated through its selective inverse agonism of the histamine H1 receptor.[1] In vitro receptor binding studies have consistently demonstrated its high affinity and selectivity for H1 receptors over a wide panel of other receptors, including muscarinic, serotonin, and dopamine receptors.[4][8] This selectivity is a hallmark of second-generation antihistamines and accounts for the minimal sedative and anticholinergic side effects compared to first-generation agents.[][3]
The binding interaction is stereoselective, with the (R)-enantiomer, levothis compound, exhibiting a higher affinity than the (S)-enantiomer.[4][8] Molecular studies have identified key amino acid residues, such as Lys191 and Thr194, within the H1 receptor that are crucial for this high-affinity interaction.[8][9]
Data Presentation: H1 Receptor Binding Affinity
The binding affinity of this compound and its enantiomers to the human histamine H1 receptor is typically quantified by the equilibrium dissociation constant (Ki), where a lower value indicates higher affinity.
| Compound | Receptor | Ki Value (nM) | Reference |
| This compound (racemic) | Human H1 | ~6 nM | [4][8] |
| Human H1 | 10 nM | [10] | |
| Human H1 | 101 nM | [11] | |
| Levothis compound ((R)-enantiomer) | Human H1 | ~3 nM | [4][8] |
| Dextrothis compound ((S)-enantiomer) | Human H1 | ~100 nM | [4][8] |
Experimental Protocols: Radioligand Binding Assay
A radioligand binding assay is the standard method for determining the binding affinity of a compound to a specific receptor.
Objective: To determine the Ki of this compound for the human histamine H1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from CHO or HEK293 cells recombinantly expressing the human H1 receptor.[12]
-
Radioligand: [³H]-mepyramine (a high-affinity H1 receptor antagonist).[8][12]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).[12]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[12]
-
Instrumentation: Scintillation counter, glass fiber filters.
Methodology:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of [³H]-mepyramine and varying concentrations of the test compound (this compound).
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, corresponding to the amount of bound [³H]-mepyramine, is measured using a liquid scintillation counter.
-
Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-mepyramine) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Mandatory Visualization: Signaling Pathway and Experimental Workflow
References
- 1. This compound | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. karger.com [karger.com]
- 6. This compound more potently exerts mast cell-stabilizing property than diphenhydramine [jstage.jst.go.jp]
- 7. This compound reduces cytokines and inflammatory cells in children with perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding characteristics of this compound and levothis compound to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Regulation of Thermodynamic Binding Forces of Levothis compound and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Cetirizine Signaling Pathway Analysis in Immune Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetirizine, a second-generation histamine H1 receptor antagonist, is widely recognized for its efficacy in the management of allergic disorders. Beyond its primary antihistaminergic activity, a growing body of evidence demonstrates that this compound possesses significant anti-inflammatory properties, modulating the function of various immune cells involved in the allergic cascade. This technical guide provides a comprehensive analysis of the signaling pathways modulated by this compound in immune cells, including mast cells, eosinophils, basophils, and lymphocytes. We delve into the molecular mechanisms that extend beyond H1 receptor blockade, such as the suppression of the NF-κB and JAK-STAT signaling pathways. This document summarizes key quantitative data on this compound's effects, presents detailed experimental protocols for relevant assays, and includes visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of its immunomodulatory actions.
Introduction
The allergic inflammatory response is a complex process orchestrated by a variety of immune cells and their mediators. Histamine, released predominantly from mast cells and basophils, plays a central role in the acute phase of allergic reactions by binding to H1 receptors. This compound effectively mitigates these immediate symptoms through its potent and selective inverse agonism of the H1 receptor.[1][2] However, the clinical benefits of this compound also extend to the late-phase allergic reaction, which is characterized by the infiltration and activation of inflammatory cells, particularly eosinophils. This suggests that this compound's therapeutic efficacy is not solely dependent on H1 receptor antagonism but also involves direct immunomodulatory effects.[1][2] This guide explores the signaling pathways underlying these non-H1 receptor-mediated anti-inflammatory actions of this compound in key immune cells.
This compound's Impact on Immune Cell Signaling Pathways
This compound's anti-inflammatory effects are attributed to its ability to interfere with intracellular signaling cascades that govern cellular activation, cytokine production, and cell migration. The primary pathways identified are the NF-κB and JAK-STAT pathways.
Mast Cells
Mast cells are pivotal in initiating the allergic response. Upon activation, they degranulate, releasing histamine and other pro-inflammatory mediators, and synthesize a range of cytokines and chemokines. This compound has been shown to possess mast cell-stabilizing properties at higher concentrations.[3]
-
NF-κB Pathway: this compound has been demonstrated to suppress the NF-κB pathway, a central regulator of inflammatory gene expression.[1] This inhibition is thought to occur independently of H1 receptor antagonism and contributes to the reduced production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8.[4]
-
JAK-STAT Pathway: Recent studies in a murine model of asthma have indicated that this compound can inhibit the activation of the JAK2-STAT3 pathway in lung tissue, which is associated with reduced mast cell activation.[5]
Eosinophils
Eosinophils are key effector cells in the late-phase allergic reaction and in chronic allergic inflammation. This compound has been shown to inhibit eosinophil migration and survival.[2][5]
-
Chemotaxis: this compound inhibits eosinophil chemotaxis towards various chemoattractants, including platelet-activating factor (PAF) and eotaxin.[3][6] This effect is not mediated by H1 receptor blockade.[3]
-
Survival: this compound has been observed to inhibit IL-5-dependent eosinophil survival in vitro, although at relatively high concentrations.[2]
-
Effector Functions: this compound can inhibit the generation of superoxide anions from PAF-activated eosinophils.[7]
Basophils
Basophils share many similarities with mast cells and contribute to allergic reactions through the release of histamine and other mediators. While some studies suggest this compound has minimal effect on histamine release from basophils, its impact on other signaling events is an area of ongoing research.
Lymphocytes (T-cells)
T-lymphocytes, particularly T helper 2 (Th2) cells, are central to the coordination of the allergic immune response through the production of cytokines like IL-4, IL-5, and IL-13.
-
Chemotaxis: this compound has been shown to inhibit the in vitro and ex vivo chemotactic response of T-lymphocytes.[8]
-
Cytokine Production: In children with perennial allergic rhinitis, this compound treatment has been associated with a decrease in IL-4 and IL-8 levels in nasal lavage fluid.[1]
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from various studies on the effects of this compound on immune cell function.
Table 1: Inhibition of Eosinophil Function by this compound
| Parameter | Stimulus | This compound Concentration | Percent Inhibition | Reference |
| Chemotaxis | PAF (10⁻⁶ M) | 0.01 µg/mL | 47.5 ± 6.1% | [7] |
| 0.1 µg/mL | 50.8 ± 5.1% | [7] | ||
| 1 µg/mL | 58.9 ± 6.4% | [7] | ||
| Superoxide Generation | PAF | 0.01 - 1 µg/mL | Significant Inhibition | [7] |
| Survival (IL-5 dependent) | IL-5 | 100 µM | Significant Inhibition | [2] |
| Transendothelial Migration | Eotaxin | 10⁻⁸ M (dermal) | Total Inhibition | [6] |
| 10⁻⁷ M (lung) | Total Inhibition | [6] |
Table 2: Modulation of Cytokine Levels by this compound
| Cell Type/System | Cytokine | Effect | This compound Concentration/Dose | Reference |
| Nasal Lavage (children) | IL-4 | Decrease (p<0.01) | Not specified | [1] |
| IL-8 | Decrease (p=0.01) | Not specified | [1] | |
| Human Mast Cell Line (HMC-1) | TNF-α | Dose-dependent inhibition | Maximal at 10⁻⁹ M | [9] |
Table 3: Receptor Binding Affinities of this compound
| Receptor | Kᵢ (nM) | Reference |
| Histamine H1 | 6 | [4] |
Experimental Protocols
This section provides an overview of methodologies for key experiments cited in the analysis of this compound's effects on immune cells.
Eosinophil Chemotaxis Assay
This assay is used to assess the directed migration of eosinophils in response to a chemoattractant.
-
Eosinophil Isolation: Isolate eosinophils from the peripheral blood of allergic subjects using density gradient centrifugation followed by negative immunomagnetic selection to achieve high purity.
-
Cell Preparation: Resuspend purified eosinophils in a suitable buffer (e.g., HBSS with 0.25% albumin) at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubation: Incubate eosinophils with various concentrations of this compound (e.g., 0.01, 0.1, and 1 µg/mL) or a vehicle control for 30 minutes at 37°C.
-
Chemotaxis Chamber Setup: Use a Boyden chamber with a 3-µm pore size membrane. Place the chemoattractant (e.g., PAF at 10⁻⁶ M or fMLP at 10⁻⁸ M) in the lower compartment.
-
Migration: Add the pre-incubated eosinophil suspension to the upper compartment. Incubate the chamber for 30 minutes at 37°C in a 5% CO₂ atmosphere.
-
Analysis: Remove the filter, fix, and stain with Giemsa stain. Count the number of eosinophils that have migrated to the lower side of the filter in 10 high-power fields. Express the results as eosinophil counts per 10 high-power fields.[3]
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins in a sample, such as phosphorylated forms of signaling molecules, to assess pathway activation.
-
Cell Culture and Treatment: Culture immune cells (e.g., mast cells) and treat them with a stimulus (e.g., an allergen or inflammatory cytokine) in the presence or absence of this compound for a specified time.
-
Protein Extraction: Lyse the cells in a cold lysis buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-STAT3 or IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[5][10]
Conclusion
This compound's therapeutic utility in allergic diseases extends beyond its well-established role as a histamine H1 receptor antagonist. Its ability to modulate key inflammatory signaling pathways, such as NF-κB and JAK-STAT, in a range of immune cells provides a mechanistic basis for its observed anti-inflammatory effects. By inhibiting the activation, migration, and effector functions of cells like eosinophils and mast cells, this compound can attenuate the late-phase allergic response. This in-depth technical guide provides researchers and drug development professionals with a comprehensive overview of the current understanding of this compound's immunomodulatory actions, supported by quantitative data and detailed experimental methodologies. Further research into these non-H1 receptor-mediated effects may open new avenues for the therapeutic application of this compound and the development of novel anti-inflammatory agents.
References
- 1. This compound reduces cytokines and inflammatory cells in children with perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of this compound on cytokine-enhanced in vitro eosinophil survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Deficiency in steroid receptor coactivator 3 enhances cytokine production in IgE-stimulated mast cells and passive systemic anaphylaxis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [this compound inhibits activation of JAK2-STAT3 pathway and mast cell activation in lung tissue of asthmatic mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound does not influence the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits the in vitro and ex vivo chemotactic response of T lymphocytes and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protein purification and analysis: next generation Western blotting techniques - PMC [pmc.ncbi.nlm.nih.gov]
Cetirizine's Impact on Mast Cell Degranulation: A Technical Examination
For Immediate Release
This technical guide provides an in-depth analysis of the effects of cetirizine, a second-generation antihistamine, on mast cell degranulation. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to offer a comprehensive understanding of this compound's mast cell-stabilizing properties.
Executive Summary
This compound has been demonstrated to inhibit mast cell degranulation, a critical event in the allergic inflammatory cascade. This inhibitory action extends beyond its well-established H1 receptor antagonism. This guide consolidates findings from in vitro studies on various mast cell types, presenting quantitative data on the inhibition of mediator release, detailed experimental protocols for assessing degranulation, and a review of the pertinent signaling pathways.
Quantitative Analysis of this compound's Inhibitory Effects
This compound has been shown to significantly reduce the number of degranulating mast cells at higher concentrations. The following tables summarize the key quantitative findings from in vitro studies.
Table 1: Effect of this compound on Rat Peritoneal Mast Cell Degranulation
| This compound Concentration | Observation | Reference |
| 100 µM | Significant reduction in the number of degranulating mast cells. | [1][2] |
| 1 mM | Almost entire suppression of mast cell degranulation.[1][2] | [1][2] |
Table 2: Effect of Oral this compound on Mediator Release in Human Cutaneous Late-Phase Reaction
| Mediator | Effect of 20 mg Oral this compound | Reference |
| Histamine | No alteration in release. | [3] |
| Prostaglandin D2 (PGD2) | Clearly reduced production, with up to 50% suppression at the peak of the reaction.[3] | [3] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpretation and replication. The following sections outline the key experimental protocols.
Rat Peritoneal Mast Cell Degranulation Assay
This assay is a common method to assess the effect of compounds on primary mast cells.
-
Mast Cell Isolation: Mast cells are typically isolated from the peritoneal cavity of rats by lavage with a suitable buffer (e.g., Hanks' balanced salt solution). The collected fluid is then centrifuged to pellet the cells, which are subsequently purified.
-
Degranulation Induction: Degranulation can be induced by various stimuli, including immunological agents like anti-IgE antibody or non-immunological secretagogues such as compound 48/80 or calcium ionophores.
-
This compound Treatment: Mast cells are pre-incubated with varying concentrations of this compound (e.g., 1 µM to 1 mM) for a specified period before the addition of the degranulating agent.[1][2]
-
Quantification of Degranulation:
-
Microscopic Analysis: The number of degranulating versus non-degranulating mast cells can be quantified using differential interference contrast (DIC) microscopy.[1][2]
-
Mediator Release Assays: The release of granular contents, such as histamine or β-hexosaminidase, into the supernatant is measured. Histamine can be quantified using spectrofluorometric methods.
-
β-Hexosaminidase Release Assay (RBL-2H3 Cells)
The Rat Basophilic Leukemia (RBL-2H3) cell line is a widely used model for studying IgE-mediated mast cell degranulation.
-
Cell Culture and Sensitization: RBL-2H3 cells are cultured in appropriate media. For IgE-mediated degranulation, cells are sensitized overnight with an antigen-specific IgE (e.g., anti-DNP IgE).
-
This compound Incubation: Sensitized cells are washed and then incubated with different concentrations of this compound for a defined period (e.g., 1 hour).
-
Degranulation Trigger: Degranulation is initiated by adding the specific antigen (e.g., DNP-BSA).
-
Assay Procedure:
-
After incubation, the cell plate is centrifuged, and the supernatant containing the released β-hexosaminidase is collected.
-
The cell pellet is lysed with a detergent (e.g., Triton X-100) to measure the total cellular β-hexosaminidase content.
-
Aliquots of the supernatant and cell lysate are incubated with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
-
The enzymatic reaction is stopped, and the absorbance of the resulting product is measured at 405 nm.
-
-
Calculation of Percent Degranulation: The percentage of β-hexosaminidase release is calculated as the ratio of the amount in the supernatant to the total amount (supernatant + cell lysate).
Signaling Pathways in Mast Cell Degranulation
The inhibitory effect of this compound on mast cell degranulation is believed to be mediated through its interaction with key signaling pathways.
IgE-Mediated Degranulation Pathway
The classical pathway for mast cell activation involves the cross-linking of high-affinity IgE receptors (FcεRI) by an allergen. This event initiates a cascade of intracellular signaling events.
While the primary mechanism of this compound is H1 receptor antagonism, its ability to stabilize mast cells suggests an interference with the degranulation signaling cascade. The precise molecular target of this compound within this pathway for its mast cell-stabilizing effect is an area of ongoing research. Some evidence suggests that antihistamines may influence intracellular calcium levels, a critical downstream event for exocytosis.
Experimental Workflow for a Mast Cell Degranulation Assay
The following diagram illustrates a typical workflow for an in vitro mast cell degranulation assay to evaluate the effect of a compound like this compound.
Conclusion
The available evidence strongly suggests that this compound possesses mast cell-stabilizing properties, particularly at supra-therapeutic concentrations in vitro. This effect is independent of its H1-receptor blocking activity and contributes to its overall anti-allergic profile. Further research is warranted to elucidate the precise molecular mechanisms by which this compound inhibits the mast cell degranulation cascade. The experimental frameworks and data presented in this guide provide a solid foundation for such future investigations.
References
- 1. This compound more potently exerts mast cell-stabilizing property than diphenhydramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound on mast cell-mediator release and cellular traffic during the cutaneous late-phase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cetirizine's Histamine H1 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the binding affinity of cetirizine for the histamine H1 receptor. It includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathway and experimental workflows.
Introduction to this compound and the Histamine H1 Receptor
This compound is a potent and highly selective second-generation antihistamine used in the treatment of various allergic conditions, including allergic rhinitis and chronic urticaria. Its therapeutic effect is primarily mediated through its interaction with the histamine H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. Understanding the binding affinity and kinetics of this compound at the H1 receptor is crucial for elucidating its mechanism of action and for the development of new and improved antihistaminic drugs.
The histamine H1 receptor is widely distributed throughout the body, including in smooth muscle, vascular endothelial cells, the heart, and the central nervous system.[1] Activation of the H1 receptor by histamine initiates an intracellular signaling cascade that leads to the physiological and pathological manifestations of an allergic response.
Quantitative Analysis of this compound's H1 Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. This compound is a racemic mixture of two enantiomers: levothis compound and dextrothis compound. Levothis compound is the more active enantiomer, exhibiting a significantly higher affinity for the H1 receptor.[1]
Data Presentation
The following tables summarize the quantitative data on the binding affinity of this compound and its enantiomers, as well as a comparison with other second-generation antihistamines.
Table 1: In Vitro Binding Affinities (Ki) of this compound and its Enantiomers for the Human Histamine H1 Receptor
| Compound | Ki (nM) | Reference |
| This compound (racemic) | 6 | [1] |
| Levothis compound ((R)-enantiomer) | 3 | [1] |
| 3.31 ± 0.45 | [2] | |
| Dextrothis compound ((S)-enantiomer) | 100 | [1] |
| 39.1 ± 7.00 | [2] |
Table 2: Comparative Binding Affinities of Second-Generation Antihistamines for the Human Histamine H1 Receptor
| Antihistamine | Ki (nM) | Reference |
| Levothis compound | 3 | [3] |
| This compound | 2.5 | [3] |
| Desloratadine | 0.4 | [3] |
| Loratadine | 27 | [3] |
| Fexofenadine | 10 | [3] |
Experimental Protocols
The determination of binding affinity is performed using various in vitro assays. The most common are radioligand binding assays and cell-based functional assays.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to its receptor. For the H1 receptor, [3H]mepyramine is a commonly used radioligand.
Experimental Workflow: Radioligand Binding Assay
References
A Comprehensive Guide to the Preclinical Pharmacokinetics of Cetirizine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetirizine, a second-generation histamine H1 receptor antagonist, is a widely used medication for the management of allergic rhinitis and chronic urticaria. As a human metabolite of hydroxyzine, it is formulated to selectively inhibit peripheral H1 receptors with minimal sedative effects, a significant advantage over first-generation antihistamines.[1][2] This is largely attributed to its limited ability to cross the blood-brain barrier.[1][2] Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of this compound in preclinical animal models is crucial for the interpretation of toxicology studies, for providing a rationale for dose selection in clinical trials, and for the overall development of new chemical entities with similar properties. This technical guide provides an in-depth overview of the pharmacokinetics of this compound in various preclinical species, complete with quantitative data, detailed experimental protocols, and visual workflows.
Pharmacokinetic Profile of this compound in Preclinical Models
This compound generally exhibits rapid absorption and high plasma protein binding across different animal species. Its metabolism is less extensive compared to other antihistamines, with a significant portion of the dose being excreted unchanged in the urine.[3][4]
Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound in various preclinical animal models.
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models after Oral Administration
| Parameter | Dog | Cat | Horse |
| Dose | 4 mg/kg | 5 mg/cat (approx. 0.87 mg/kg) | 0.2-0.4 mg/kg (q12h) |
| Cmax (µg/mL) | 5.6 | 3.30 ± 1.55 | - |
| Tmax (h) | 7 | - | - |
| Half-life (t½) (h) | 10 (7.9–16.5) | 10.06 ± 4.05 | ~5.8 |
| Volume of Distribution (Vd/F) (L/kg) | 0.8 (0.6-0.9) | 0.24 ± 0.09 | - |
| Clearance (CL/F) (mL/kg/min) | - | 0.30 ± 0.09 | - |
| Plasma Protein Binding (%) | - | ~88% | - |
| Reference | [5] | [6][7] | [8] |
Data presented as mean ± SD or median (range) where available.
Table 2: General Pharmacokinetic Characteristics of this compound
| Characteristic | Observation in Preclinical Models | Species | Reference |
| Absorption | Rapidly absorbed after oral administration. | Rat, Human | [1][4] |
| Distribution | High plasma protein binding (~93%). Negligible penetration into the brain shown in autoradiographic studies. Highest concentrations found in kidneys and liver. | Rat, Dog, Human | [1][9][10][11] |
| Metabolism | Less extensively metabolized than other antihistamines. One minor metabolite from oxidative O-dealkylation identified. Does not inhibit major CYP450 enzymes. | Human, In vitro | [3][12][13] |
| Excretion | Primarily excreted unchanged in the urine. A smaller portion is found in the feces. | Rat, Dog, Human | [1][12] |
| Brain Penetration | Substrate for P-glycoprotein (Pgp), which limits its brain concentration. | Mouse, Rat | [2][14][15] |
Key Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. Below are protocols for key experiments cited in the literature for characterizing the ADME profile of this compound.
In Vivo Pharmacokinetic Study in Feline Model
This protocol is based on studies determining the pharmacokinetic profile of this compound in healthy cats.[6][7]
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound after oral administration.
Methodology:
-
Animal Model: Nine healthy domestic cats.
-
Drug Administration: A single 5 mg oral dose of this compound dihydrochloride is administered to each cat.
-
Blood Sampling: Heparinized blood samples (e.g., 1 mL) are collected via a jugular or cephalic catheter at predefined time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 10, and 24 hours post-administration.
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 1500 x g for 10 minutes at 4°C) to separate the plasma. The plasma is then harvested and stored at -70°C until analysis.
-
Bioanalytical Method: Plasma concentrations of this compound are determined using a validated reverse-phase high-performance liquid chromatography (HPLC) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using a compartmental pharmacokinetic model to determine parameters such as Cmax, Tmax, terminal half-life, volume of distribution, and clearance.
-
Protein Binding Assay: Plasma protein binding is measured using ultrafiltration with a microcentrifugation system.
In Vitro P-glycoprotein Substrate Assay
This protocol outlines a method to determine if a compound is a substrate for the P-glycoprotein (Pgp) efflux transporter, which is crucial for understanding brain penetration.[14]
Objective: To assess whether this compound is a substrate for P-glycoprotein.
Methodology:
-
Cell Line: MDR1-MDCKII cell monolayers (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene) are used.
-
Assay Setup: The cells are seeded on permeable supports (e.g., Transwell inserts) and cultured to form a confluent monolayer.
-
Transport Assay: The transport of this compound is measured in two directions: apical to basolateral (A-to-B) and basolateral to apical (B-to-A).
-
Incubation: this compound is added to either the apical or basolateral chamber and incubated for a specific period. Samples are taken from the receiver chamber at various time points. The experiment is also conducted in the presence of a known Pgp inhibitor (e.g., GF120918) to confirm Pgp-mediated transport.
-
Sample Analysis: The concentration of this compound in the samples is quantified using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is indicative of active efflux. A reduction in the efflux ratio in the presence of a Pgp inhibitor confirms that the compound is a Pgp substrate.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol is a standard method to evaluate the metabolic stability of a compound in the liver.[13][16][17]
Objective: To determine the rate of metabolism of this compound by liver enzymes.
Methodology:
-
Enzyme Source: Pooled liver microsomes from the relevant preclinical species (e.g., rat, dog, human).
-
Incubation Mixture: The incubation mixture contains liver microsomes, a phosphate buffer, and the test compound (this compound).
-
Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH. The mixture is incubated at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.
-
Analytical Method: The concentration of the remaining parent compound (this compound) is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
Visualizations: Workflows and Pathways
Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate key processes in the pharmacokinetic evaluation of this compound.
Caption: Workflow for an in vivo pharmacokinetic study.
Caption: P-glycoprotein's role in limiting this compound's brain entry.
Conclusion
The preclinical pharmacokinetic profile of this compound is well-characterized, demonstrating favorable properties for a second-generation antihistamine. Its rapid absorption, limited metabolism, and primary renal excretion are consistent across the studied animal models. A critical aspect of its safety profile, particularly its non-sedating nature, is its low penetration of the blood-brain barrier, which is actively managed by the P-glycoprotein efflux transporter.[14][15] The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of drug development, providing a solid foundation for the evaluation of new antihistaminic compounds and for the design of further non-clinical and clinical studies.
References
- 1. This compound | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Oral bioavailability and pharmacokinetic study of cetrizine HCl in Iranian healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound per os: exposure and antihistamine effect in the dog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Pharmacokinetics of this compound in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in horses: pharmacokinetics and pharmacodynamics following repeated oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distinct binding of this compound enantiomers to human serum albumin and the human histamine receptor H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The metabolism and pharmacokinetics of 14C-cetirizine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro inhibition of human liver drug metabolizing enzymes by second generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. P-glycoprotein influences the brain concentrations of this compound (Zyrtec), a second-generation non-sedating antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Beyond the H1-Receptor: A Technical Guide to the Anti-Inflammatory Properties of Cetirizine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetirizine, a second-generation antihistamine, is widely recognized for its potent and selective antagonism of the H1 histamine receptor, forming the cornerstone of its efficacy in treating allergic rhinitis and urticaria. However, a growing body of evidence reveals that this compound possesses significant anti-inflammatory properties that are independent of H1-receptor blockade. These pleiotropic effects contribute to its therapeutic profile by modulating key pathways in the inflammatory cascade. This technical guide provides an in-depth exploration of these non-H1-mediated anti-inflammatory mechanisms, offering detailed experimental protocols and quantitative data to support further research and drug development in this area. We will delve into this compound's impact on eosinophil chemotaxis, the NF-κB signaling pathway, cytokine and chemokine secretion, and the expression of cellular adhesion molecules.
Introduction
The allergic response is biphasic, comprising an early phase driven by histamine release and a late phase characterized by the infiltration of inflammatory cells, most notably eosinophils. While H1-antagonism effectively addresses the immediate symptoms, the anti-inflammatory actions of this compound are crucial in attenuating the late-phase reaction. These effects are observed at clinically relevant concentrations and involve direct modulation of inflammatory cells and signaling pathways. Understanding these mechanisms is paramount for optimizing the therapeutic use of this compound and for the development of novel anti-inflammatory agents.
Core Anti-Inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects through several key mechanisms that are independent of its H1-antagonist activity. These include the inhibition of inflammatory cell recruitment, suppression of pro-inflammatory signaling pathways, and downregulation of adhesion molecule expression.
Inhibition of Eosinophil Recruitment and Function
A hallmark of the late-phase allergic reaction is the infiltration of eosinophils into inflamed tissues. This compound has been shown to potently inhibit this process.
-
Inhibition of Eosinophil Chemotaxis: this compound directly inhibits the migration of eosinophils towards various chemoattractants.[1][2] Studies have demonstrated that this compound, at therapeutic concentrations, significantly reduces eosinophil chemotaxis induced by platelet-activating factor (PAF) and N-formyl-methionyl-leucyl-phenylalanine (fMLP).[2][3] This effect is not a result of cytotoxicity.[1][2]
-
Inhibition of Eosinophil Survival: In the presence of IL-5, a key cytokine for eosinophil survival and activation, this compound has been shown to significantly inhibit eosinophil survival in vitro, although at relatively high concentrations.[4]
-
Reduction of Eosinophil Infiltration in vivo: Clinical studies have confirmed the in vitro findings, showing that this compound treatment reduces the number of eosinophils in inflamed tissues following allergen challenge.[5][6]
Suppression of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. This compound has been shown to suppress the NF-κB pathway, providing a centralized mechanism for its broad anti-inflammatory effects.[7]
Caption: this compound's Inhibition of the NF-κB Signaling Pathway.
Modulation of Cytokine and Chemokine Release
This compound has been demonstrated to inhibit the production and release of a variety of pro-inflammatory cytokines and chemokines from different cell types.
-
Inhibition of IL-8 and GM-CSF: In human airway epithelial cells, this compound and its active enantiomer, levothis compound, significantly suppress the secretion of Interleukin-8 (IL-8) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) stimulated by IL-1β.[8][9]
-
Suppression of Macrophage Migration Inhibitory Factor (MIF): this compound has been shown to reduce the production of Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine involved in inflammatory and allergic diseases.[6] This inhibition of MIF also leads to a downstream reduction in MIF-induced IL-8 production.[6]
-
Modulation of T-cell Cytokines: Studies have shown that this compound can suppress the production of Interferon-gamma (IFN-γ), a Th1 cytokine, and may also influence the Th1/Th2 balance.[10][11]
Downregulation of Cellular Adhesion Molecules
The recruitment of inflammatory cells to sites of allergic inflammation is dependent on the expression of adhesion molecules on the surface of endothelial and epithelial cells. This compound has been shown to downregulate the expression of these critical molecules.
-
Reduction of ICAM-1 Expression: Intercellular Adhesion Molecule-1 (ICAM-1) is crucial for the adhesion and transmigration of leukocytes. This compound has been shown to significantly reduce ICAM-1 expression on conjunctival and nasal epithelial cells in response to allergen challenge.[5][12]
-
Inhibition of VCAM-1 Expression: At a dosage of 20 mg, this compound was found to inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) in patients with atopic dermatitis.[7]
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize quantitative data from key studies demonstrating the anti-inflammatory effects of this compound.
Table 1: Effect of this compound on Eosinophil Chemotaxis
| Chemoattractant | This compound Concentration | % Inhibition of Chemotaxis | Reference |
| PAF (10⁻⁶ M) | 0.01 µg/ml | 47.5 ± 6.1% | [3] |
| PAF (10⁻⁶ M) | 0.1 µg/ml | 50.8 ± 5.1% | [3] |
| PAF (10⁻⁶ M) | 1 µg/ml | 58.9 ± 6.4% | [3] |
Table 2: Effect of this compound on Cytokine Secretion from A549 Human Airway Epithelial Cells
| Cytokine | This compound Concentration (µM) | % Suppression of Secretion | Reference |
| GM-CSF | 5 | Significant (p<0.05) | [8][9] |
| GM-CSF | 10 | Significant (p<0.05) | [8][9] |
| IL-8 | 10 | Significant (p<0.05) | [8][9] |
Table 3: Effect of this compound on Adhesion Molecule Expression in Psoriatic Patients
| Adhesion Molecule | Treatment | Mean Positive Cells (SE) - Before | Mean Positive Cells (SE) - After | p-value | Reference |
| ICAM-1 | This compound | 75.8 (± 15.12) | 38.8 (± 7.57) | p = 0.02 | [13] |
| ICAM-3 | This compound | 61.7 (± 12.72) | 45.2 (± 9.44) | Not specified | [13] |
| LFA-1 | This compound | 103.9 (± 17.34) | 66.5 (± 8.63) | Not specified | [13] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory properties of this compound.
In Vitro Eosinophil Chemotaxis Assay (Boyden Chamber)
Caption: Workflow for Eosinophil Chemotaxis Assay.
Objective: To quantify the effect of this compound on the directed migration of eosinophils towards a chemoattractant.
Materials:
-
48-well microchemotaxis Boyden chamber
-
Polyvinylpyrrolidone-free polycarbonate filters (5 µm pore size)
-
Purified human eosinophils
-
Chemoattractant (e.g., PAF, fMLP, eotaxin)
-
This compound
-
Assay medium (e.g., RPMI 1640 with 1% FCS and 10 mM HEPES)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Protocol:
-
Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy or allergic donors using a method such as density gradient centrifugation followed by negative selection to achieve high purity.
-
Cell Preparation: Resuspend the purified eosinophils in the assay medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubation: Incubate the eosinophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Chamber Assembly: Place the polycarbonate filter over the lower wells of the Boyden chamber, separating the upper and lower compartments.
-
Loading the Chamber:
-
Add the chemoattractant solution to the lower wells of the chamber. Include a negative control with assay medium only.
-
Carefully add the pre-incubated eosinophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO₂.
-
Cell Staining and Counting:
-
After incubation, remove the filter.
-
Wipe the cells from the upper surface of the filter.
-
Fix and stain the filter.
-
Mount the filter on a glass slide and count the number of migrated cells in several high-power fields for each well using a light microscope.
-
-
Data Analysis: Express the results as the number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the negative control). Calculate the percentage inhibition by this compound compared to the vehicle control.
NF-κB Activation Assay (Luciferase Reporter Assay)
Objective: To measure the effect of this compound on NF-κB transcriptional activity in response to an inflammatory stimulus.
Materials:
-
HeLa or other suitable cell line
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Inflammatory stimulus (e.g., TNF-α, IL-1β)
-
This compound
-
Luciferase Assay System (containing cell lysis buffer and luciferase substrate)
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Culture HeLa cells in appropriate media.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase) for normalization of transfection efficiency.
-
-
Treatment:
-
After 24-48 hours post-transfection, pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells using the provided cell lysis buffer.
-
-
Luciferase Activity Measurement:
-
Add the luciferase assay reagent (containing luciferin) to the cell lysates.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to the control plasmid activity.
-
Express the results as relative luciferase units (RLU) or fold induction over the unstimulated control.
-
Calculate the percentage inhibition of NF-κB activation by this compound.
-
Cytokine Quantification (ELISA)
Objective: To measure the concentration of specific cytokines (e.g., IL-8, GM-CSF) in cell culture supernatants following treatment with this compound.
Materials:
-
ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plates
-
Cell culture supernatants (from cells treated with stimulus and this compound)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add the cell culture supernatants and a standard curve of the recombinant cytokine to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.
ICAM-1 Expression Analysis (Flow Cytometry)
Objective: To quantify the surface expression of ICAM-1 on epithelial or endothelial cells after treatment with this compound.
Materials:
-
Human epithelial or endothelial cells
-
Inflammatory stimulus (e.g., TNF-α, IFN-γ)
-
This compound
-
FITC-conjugated anti-human ICAM-1 antibody
-
Isotype control antibody
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Culture the cells to confluence.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an inflammatory cytokine (e.g., TNF-α at 10 ng/mL) for 12-24 hours.
-
-
Cell Harvesting: Detach the cells using a non-enzymatic cell dissociation solution.
-
Staining:
-
Wash the cells with FACS buffer.
-
Incubate the cells with the FITC-conjugated anti-human ICAM-1 antibody or an isotype control antibody for 30-60 minutes on ice in the dark.
-
-
Analysis:
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in FACS buffer and analyze using a flow cytometer.
-
-
Data Analysis:
-
Determine the mean fluorescence intensity (MFI) of ICAM-1 expression.
-
Calculate the percentage of ICAM-1 positive cells.
-
Compare the MFI and percentage of positive cells between the different treatment groups.
-
Conclusion
The anti-inflammatory properties of this compound, extending beyond its well-established H1-receptor antagonism, represent a significant aspect of its therapeutic efficacy. By inhibiting eosinophil recruitment, suppressing the NF-κB signaling pathway, modulating cytokine and chemokine release, and downregulating cellular adhesion molecules, this compound addresses multiple facets of the allergic inflammatory cascade. The detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate these mechanisms and to explore the potential of this compound and novel compounds in the treatment of a broader range of inflammatory conditions. A deeper understanding of these non-H1-mediated effects will undoubtedly pave the way for more targeted and effective anti-inflammatory therapies.
References
- 1. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. library.opentrons.com [library.opentrons.com]
- 8. Cytokine Elisa [bdbiosciences.com]
- 9. bowdish.ca [bowdish.ca]
- 10. 2.8. ELISA Based Cytokine Quantification in Cell Supernatants [bio-protocol.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. indigobiosciences.com [indigobiosciences.com]
In Vitro Effects of Cetirizine on Neutrophil Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of the second-generation antihistamine, cetirizine, on key functions of human neutrophils. This document summarizes quantitative data from various studies, presents detailed experimental protocols for the assays cited, and visualizes the underlying cellular mechanisms and workflows.
Executive Summary
This compound, primarily known for its H1-receptor antagonist properties, exhibits direct modulatory effects on neutrophil functions in vitro, independent of its antihistaminic action. These effects are observed at concentrations that may be higher than typical therapeutic plasma levels, suggesting a potential role in inflammatory conditions characterized by high local concentrations of the drug. This guide delves into the evidence for this compound's impact on neutrophil chemotaxis, oxidative burst, degranulation, and leukotriene B4 production, providing the technical details necessary for researchers in immunology and drug development.
Data Presentation: Quantitative Effects of this compound on Neutrophil Functions
The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on various neutrophil functions.
Table 1: Effect of this compound on Neutrophil Chemotaxis
| Stimulant | This compound Concentration | % Inhibition | Reference |
| Platelet-Activating Factor (PAF) | 2 x 10-5 M (IC50) | 50% | [1] |
| Chemotactic Factors | High Concentrations (>35 µg/mL) | Limited Inhibition | [2] |
Table 2: Effect of this compound on Neutrophil Oxidative Burst (Superoxide Production)
| Stimulant | This compound Concentration | Effect | Reference |
| Various | Up to 35 µg/mL | No effect | [2] |
| Chemotactic Factors | > 35 µg/mL | Concentration-dependent inhibition | [2] |
Table 3: Effect of this compound on Neutrophil Degranulation
| Stimulant | This compound Concentration | Effect | Reference |
| Various | Up to 35 µg/mL | No effect | [2] |
| Various | High Concentrations (>35 µg/mL) | Limited inhibition | [2] |
Table 4: Effect of this compound on Neutrophil Leukotriene B4 (LTB4) Generation
| Stimulant | This compound Concentration | Effect | Reference |
| fMLP | 0.1 - 100 µg/mL | Significant decrease | [3][4] |
| Sodium Fluoride (NaF) | 0.1 - 100 µg/mL | Significant decrease | [3][4] |
| Calcium Ionophore A23187 | Not specified | No effect | [3][4] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to assess neutrophil function.
Neutrophil Isolation from Human Blood
Principle: This protocol describes the isolation of neutrophils from whole human blood using density gradient centrifugation.
Materials:
-
Anticoagulated (e.g., with EDTA or heparin) whole human blood
-
Density gradient medium (e.g., Polymorphprep™ or Ficoll-Paque™ followed by dextran sedimentation)
-
Hanks' Balanced Salt Solution (HBSS)
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
-
Sterile conical tubes and pipettes
Procedure:
-
Carefully layer the anticoagulated whole blood over the density gradient medium in a conical tube.
-
Centrifuge at 500 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, distinct layers of plasma, mononuclear cells, and neutrophils will be visible.
-
Carefully aspirate and discard the upper layers, retaining the neutrophil layer.
-
Transfer the neutrophil-rich fraction to a new conical tube.
-
Wash the cells by adding HBSS and centrifuging at 250-300 x g for 10 minutes.
-
To remove contaminating erythrocytes, resuspend the cell pellet in RBC Lysis Buffer for 5-10 minutes at room temperature.
-
Stop the lysis by adding an excess of HBSS and centrifuge at 250-300 x g for 10 minutes.
-
Discard the supernatant and resuspend the neutrophil pellet in the desired assay buffer.
-
Determine cell viability and purity (e.g., using trypan blue exclusion and flow cytometry).
Neutrophil Chemotaxis Assay (Boyden Chamber)
Principle: The Boyden chamber assay is used to quantify the chemotactic response of neutrophils towards a chemoattractant.
Materials:
-
Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size)
-
Isolated human neutrophils
-
Assay medium (e.g., HBSS with 0.1% BSA)
-
Chemoattractant (e.g., fMLP, IL-8, PAF)
-
This compound at various concentrations
-
Staining solution (e.g., Diff-Quik™)
-
Microscope
Procedure:
-
Place the chemoattractant solution in the lower wells of the Boyden chamber.
-
Place the microporous membrane over the lower wells.
-
Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle control.
-
Add the neutrophil suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 60-90 minutes.
-
After incubation, remove the membrane, and wipe off the non-migrated cells from the upper surface.
-
Fix and stain the membrane to visualize the migrated cells on the lower surface.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control.
Neutrophil Oxidative Burst Assay
Principle: This assay measures the production of reactive oxygen species (ROS), specifically superoxide anion, by neutrophils upon stimulation.
Materials:
-
Isolated human neutrophils
-
Assay buffer (e.g., HBSS)
-
Stimulant (e.g., phorbol 12-myristate 13-acetate (PMA) or fMLP)
-
This compound at various concentrations
-
Detection reagent (e.g., cytochrome c or dihydrorhodamine 123 (DHR))
-
Spectrophotometer or flow cytometer
Procedure (using Cytochrome c):
-
Pre-incubate isolated neutrophils with various concentrations of this compound or vehicle control.
-
In a microplate, add the neutrophil suspension, cytochrome c solution, and the stimulant.
-
Incubate at 37°C for a specified time (e.g., 15-60 minutes).
-
Measure the change in absorbance at 550 nm using a spectrophotometer. The reduction of cytochrome c is proportional to the amount of superoxide produced.
-
Calculate the percentage of inhibition of superoxide production for each this compound concentration.
Neutrophil Degranulation Assay (Elastase/Myeloperoxidase Release)
Principle: This assay quantifies the release of granular enzymes, such as elastase or myeloperoxidase (MPO), from neutrophils upon stimulation, as a measure of degranulation.
Materials:
-
Isolated human neutrophils
-
Assay buffer (e.g., HBSS)
-
Stimulant (e.g., fMLP with cytochalasin B)
-
This compound at various concentrations
-
Substrate for elastase (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide) or MPO (e.g., o-dianisidine dihydrochloride and H₂O₂)
-
Lysis buffer (for total enzyme content)
-
Spectrophotometer
Procedure (measuring Elastase release):
-
Pre-incubate isolated neutrophils with various concentrations of this compound or vehicle control.
-
Add the stimulant to the neutrophil suspension to induce degranulation. A parallel set of cells is lysed to determine the total elastase content.
-
Incubate at 37°C for 15-30 minutes.
-
Centrifuge the samples to pellet the cells.
-
Transfer the supernatant to a new microplate.
-
Add the elastase substrate to each well.
-
Measure the change in absorbance at 405 nm over time using a spectrophotometer.
-
Calculate the percentage of elastase release relative to the total enzyme content and determine the inhibition by this compound.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the proposed signaling pathway for this compound's action on neutrophils and a typical experimental workflow.
Proposed Signaling Pathway of this compound's Inhibitory Effect on Neutrophils
Caption: Proposed mechanism of this compound's effect on neutrophil LTB4 synthesis.
Experimental Workflow for In Vitro Neutrophil Function Assays
Caption: A generalized workflow for studying this compound's effects on neutrophils.
Discussion and Conclusion
The available in vitro data indicate that this compound can modulate neutrophil functions, particularly chemotaxis and the generation of the pro-inflammatory mediator leukotriene B4. The inhibitory effects on superoxide production and degranulation appear to be limited and occur at high concentrations.[2] The mechanism of action for the inhibition of LTB4 synthesis seems to be upstream of calcium mobilization, potentially involving G-proteins or phospholipase C.[3][4]
These findings suggest that this compound's therapeutic benefits in allergic diseases may extend beyond H1-receptor antagonism to include direct anti-inflammatory effects on neutrophils. However, the high concentrations required to elicit these effects in vitro warrant further investigation to determine their physiological relevance. The protocols and data presented in this guide provide a foundation for researchers to further explore the immunomodulatory properties of this compound and other antihistamines on neutrophil function.
References
- 1. Effects of this compound on human eosinophil and neutrophil activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro effects of this compound and histamine on human neutrophil function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. This compound exerts anti-inflammatory effects on human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Cetirizine's Modulation of Cytokine Release In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of cetirizine on cytokine release. This compound, a second-generation antihistamine, is widely used in the treatment of allergic diseases. Beyond its well-established H1 receptor antagonist activity, this compound exhibits a range of anti-inflammatory properties, including the modulation of cytokine production from various immune cells. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in immunology and drug development.
Core Mechanism of Action: Beyond Histamine Receptor Blockade
This compound's anti-inflammatory effects are not solely dependent on its antagonism of the histamine H1 receptor. Evidence suggests that this compound can directly modulate signaling pathways involved in the expression of pro-inflammatory cytokines. A key pathway implicated is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][2] By suppressing the activation of NF-κB, this compound can regulate the transcription of genes encoding various cytokines and adhesion molecules, thereby dampening the inflammatory response.[1]
Quantitative Analysis of this compound's Effect on Cytokine Release
The following tables summarize the quantitative data from in vitro studies investigating the modulatory effects of this compound on cytokine release from different cell types.
Table 1: Effect of this compound on Cytokine Release from Mast Cells
| Cytokine | Cell Line | Stimulus | This compound Concentration | Observed Effect | Reference |
| TNF-α | Human Leukemic Mast Cells (HMC-1) | Phorbol Myristate Acetate (PMA) + Calcium Ionophore A23187 | 10⁻⁹ M | Maximal inhibition | [3] |
| IL-6 | Human Leukemic Mast Cells (HMC-1) | PMA + Calcium Ionophore A23187 | Not specified | Inhibition observed | [3] |
| IL-8 | Human Leukemic Mast Cells (HMC-1) | PMA + Calcium Ionophore A23187 | Not specified | Inhibition observed | [3] |
| IL-3 | Human Leukemic Mast Cells (HMC-1) | PMA + Calcium Ionophore A23187 | Not specified | Inhibition observed | [3] |
| GM-CSF | Human Leukemic Mast Cells (HMC-1) | PMA + Calcium Ionophore A23187 | Not specified | No significant effect | [4] |
Table 2: Effect of this compound on Cytokine Release from Eosinophils
| Cytokine/Effect | Cell Source | Stimulus | This compound Concentration | Observed Effect | Reference |
| IL-5-dependent survival | Human eosinophils from allergic rhinitis patients | IL-5 | 100 µM | Significant inhibition | [5] |
| IL-1β | Lipopolysaccharide (LPS)-stimulated human eosinophils | LPS | 1 µM (Levothis compound) | Attenuated production | [6] |
| IL-7 | Lipopolysaccharide (LPS)-stimulated human eosinophils | LPS | 1 µM (Levothis compound) | Attenuated production | [6] |
Table 3: Effect of this compound on Cytokine Release from T-Cells and PBMCs
| Cytokine | Cell Source | Stimulus | This compound Concentration | Observed Effect | Reference |
| IFN-γ | Isolated peripheral blood T-cells | IL-12 | Not specified | Significant suppression | [7] |
| IL-5 | Isolated peripheral blood T-cells | IL-4 | Not specified | Inhibition | [7] |
| IFN-γ | Peripheral Blood Mononuclear Cells (PBMCs) from children with allergic rhinitis | House Dust Mite (HDM) allergen | Not specified | Increased production | [8] |
| IL-10 | Peripheral Blood Mononuclear Cells (PBMCs) from children with allergic rhinitis | House Dust Mite (HDM) allergen | Not specified | Augmented production | [8] |
| IL-4 | Peripheral Blood Mononuclear Cells (PBMCs) from children with allergic rhinitis | House Dust Mite (HDM) allergen | Not specified | No change | [8] |
Table 4: Effect of this compound on Cytokine Release from Epithelial Cells
| Cytokine | Cell Line | Stimulus | This compound Concentration | Observed Effect | Reference |
| IL-8 | Human lung epithelial cell line (A549) | TNF-α or PMA | 0.01 - 1.0 µmol/L | Significant diminishment of release | [9] |
| IL-4 | Nasal lavage fluid from children with perennial allergic rhinitis | In vivo study | Not applicable | Significant decrease | [10] |
| IL-8 | Nasal lavage fluid from children with perennial allergic rhinitis | In vivo study | Not applicable | Significant decrease | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the in vitro effects of this compound on cytokine release.
Cell Culture and Stimulation
-
Cell Isolation and Culture:
-
Mast Cells (HMC-1): Human leukemic mast cell lines (e.g., HMC-1) are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 1.2 mM α-thioglycerol. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Eosinophils: Human eosinophils can be isolated from the peripheral blood of allergic donors using density gradient centrifugation followed by negative selection with magnetic beads.
-
T-Cells/PBMCs: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation. T-cells can be further purified from PBMCs using negative selection kits.
-
Epithelial Cells (A549): The A549 human lung carcinoma cell line is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Pre-incubation with this compound:
-
Cells are seeded in appropriate culture plates and allowed to adhere (for adherent cells) or stabilize.
-
This compound, dissolved in a suitable solvent (e.g., cell culture medium or DMSO, with appropriate vehicle controls), is added to the cell cultures at the desired final concentrations.
-
The pre-incubation period typically ranges from 30 minutes to 1 hour at 37°C.[4]
-
-
Cell Stimulation:
-
Following pre-incubation, cells are stimulated to induce cytokine production. Common stimuli include:
-
PMA and Calcium Ionophore (e.g., A23187): Used to mimic T-cell receptor signaling and induce robust cytokine release, particularly in mast cells.[4]
-
Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria, used to stimulate innate immune cells like eosinophils.
-
Specific Cytokines: Recombinant cytokines like IL-4 or IL-12 can be used to polarize T-cell responses.[7]
-
Allergens: In studies with cells from allergic individuals, specific allergens like house dust mite (HDM) can be used.[8]
-
-
The stimulation period can range from a few hours to 24 hours or more, depending on the specific cytokine and cell type being investigated.[4]
-
Cytokine Measurement
ELISA is a widely used method for quantifying the concentration of secreted cytokines in cell culture supernatants.
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest and incubated overnight at 4°C.
-
Blocking: The plate is washed, and non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Cell culture supernatants and a serial dilution of a known concentration of the recombinant cytokine standard are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody: The plate is washed, and a biotinylated detection antibody, also specific for the cytokine, is added and incubated for 1-2 hours at room temperature.
-
Enzyme Conjugate: After another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 20-30 minutes.
-
Substrate Addition: The plate is washed again, and a substrate solution (e.g., TMB) is added, leading to a color change proportional to the amount of bound cytokine.
-
Reaction Stoppage and Reading: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read at 450 nm using a microplate reader.
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of the cytokine in the samples is then interpolated from this curve.
RT-PCR is used to measure the mRNA expression levels of cytokines, providing insight into the transcriptional regulation by this compound.
-
RNA Isolation: Total RNA is extracted from the cultured cells using a commercial RNA isolation kit. The quality and quantity of the RNA are assessed using spectrophotometry.
-
Reverse Transcription (cDNA Synthesis): The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Real-Time PCR (qPCR): The cDNA is then used as a template for qPCR with primers specific for the cytokine gene of interest and a reference gene (e.g., GAPDH or β-actin) for normalization. The reaction is performed in a real-time PCR thermal cycler using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Data Analysis: The cycle threshold (Ct) values are determined for the target and reference genes. The relative expression of the cytokine mRNA is calculated using the ΔΔCt method, comparing the expression in this compound-treated cells to that in control cells.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the in vitro modulation of cytokine release by this compound.
Caption: this compound inhibits the NF-κB pathway, reducing cytokine gene transcription.
Caption: A typical workflow for assessing this compound's effect on cytokine release.
Caption: this compound modulates inflammation via H1 antagonism and NF-κB inhibition.
Conclusion
The in vitro evidence strongly supports the role of this compound in modulating the release of a variety of cytokines from key immune cells involved in allergic inflammation. This activity appears to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway, representing a mechanism of action that extends beyond simple H1 receptor antagonism. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for the further investigation of this compound and the development of novel anti-inflammatory therapeutics. Researchers are encouraged to consider the specific cell types, stimuli, and this compound concentrations relevant to their experimental systems to further elucidate the immunomodulatory effects of this compound.
References
- 1. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 2. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. bowdish.ca [bowdish.ca]
- 5. anilocus.com [anilocus.com]
- 6. Inhibitory effect of this compound on cytokine-enhanced in vitro eosinophil survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytokine Elisa [bdbiosciences.com]
- 8. Cytokine Elisa [bdbiosciences.com]
- 9. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Cetirizine's Effects on Eosinophil Chemotaxis
This technical guide provides a comprehensive overview of the mechanisms and quantitative effects of this compound on eosinophil chemotaxis. Eosinophils are key granulocytes involved in the pathogenesis of allergic diseases, and their recruitment to inflammatory sites is a critical step in the allergic cascade. This compound, a second-generation H1-receptor antagonist, has demonstrated significant anti-inflammatory properties that extend beyond its antihistaminic effects, notably through the inhibition of eosinophil migration. This document synthesizes key findings, presents quantitative data in a structured format, details common experimental protocols, and visualizes the underlying biological processes.
Quantitative Data Summary
This compound has been shown to inhibit eosinophil chemotaxis and migration in response to a variety of chemoattractants in both in vitro and in vivo models. The data below is compiled from multiple studies to provide a comparative analysis of its efficacy.
Table 1: In Vitro Inhibition of Eosinophil Chemotaxis by this compound
| Chemoattractant | This compound Concentration | Assay Type | Key Findings | Source(s) |
| Platelet-Activating Factor (PAF, 10⁻⁶ M) | 0.01 µg/mL (≈2.6 x 10⁻⁸ M) | Chemotaxis Assay | 47.5% ± 6.1% inhibition in eosinophils from allergic subjects. | [1][2][3] |
| 0.1 µg/mL (≈2.6 x 10⁻⁷ M) | Chemotaxis Assay | 50.8% ± 5.1% inhibition in eosinophils from allergic subjects. | [1][2][3] | |
| 1 µg/mL (≈2.6 x 10⁻⁶ M) | Chemotaxis Assay | 58.9% ± 6.4% inhibition in eosinophils from allergic subjects. | [1][2][3] | |
| N-Formyl-methionyl-leucyl-phenylalanine (FMLP) | 0.1 µg/mL (≈2.6 x 10⁻⁷ M) | Chemotaxis Assay | Maximal inhibition of 48.8% in eosinophils from allergic subjects. | [2] |
| Eotaxin (100 ng/mL) | 10⁻⁸ M | Transendothelial Migration | Total inhibition of migration through dermal endothelial cells (HMVEC-d). | [4][5] |
| 10⁻⁷ M | Transendothelial Migration | Total inhibition of migration through lung endothelial cells (HMVEC-l). | [4][5] | |
| PAF & FMLP | IC₅₀ ≈ 0.01 µg/mL (≈2 x 10⁻⁸ M) | Chemotaxis Assay | This compound significantly inhibited both responses. | [6] |
| PAF | IC₅₀ ≈ 2 x 10⁻⁵ M | Rosette Formation Assay | Inhibited PAF-induced enhancement of eosinophil IgG & C3b rosettes. | [7] |
Table 2: In Vivo Inhibition of Eosinophil Migration by this compound
| Stimulus | This compound Dosage | Model | Key Findings | Source(s) |
| Allergen (Grass Pollen) | 20 mg/day (oral) | Human Skin Window | 63% reduction in eosinophil infiltration at 24 hours. | [8][9] |
| PAF (400 ng) | 20 mg/day (oral) | Human Skin Window | 58.5% reduction in eosinophil infiltration at 24 hours. | [8][9] |
| PAF (40 ng) | 20 mg/day (oral) | Human Skin Window | 57.8% reduction in eosinophil infiltration at 24 hours. | [8][9] |
| Compound 48/80 | 10-20 mg/day (oral) | Human Skin Window | 53% inhibition of cutaneous eosinophil migration. | [9] |
| Allergen Inhalation | 15 mg twice daily (oral) | Human Bronchoalveolar Lavage | Significantly lower numbers of eosinophils in BAL fluid post-challenge compared to placebo. | [10] |
Experimental Protocols
The following sections detail the methodologies commonly employed to investigate the effects of this compound on eosinophil chemotaxis.
Isolation of Human Eosinophils from Peripheral Blood
A high purity of isolated eosinophils is critical for accurate in vitro assays. A standard method involves negative selection.[4][11]
Materials:
-
Anticoagulated (e.g., EDTA, Heparin) whole human blood.
-
Density gradient medium (e.g., Ficoll-Paque™).
-
Red blood cell lysis buffer.
-
Eosinophil isolation kit (Negative selection via immunomagnetic beads).
-
Buffer (e.g., HBSS) and culture medium (e.g., RPMI 1640).
Protocol:
-
Polymorphonuclear Cell (PMNC) Isolation: Dilute whole blood with buffer and carefully layer it over a density gradient medium. Centrifuge to separate the layers. The layer containing granulocytes (including eosinophils and neutrophils) and mononuclear cells is harvested.
-
Red Blood Cell Lysis: Treat the harvested cells with a lysis buffer to remove any contaminating red blood cells.
-
Negative Selection: Resuspend the granulocyte pellet. Add an antibody cocktail that targets surface markers on non-eosinophil cells (e.g., CD16 for neutrophils).
-
Magnetic Separation: Introduce magnetic particles that bind to the antibody-labeled cells. Place the tube in a strong magnetic field.
-
Collection: The unlabeled, "untouched" eosinophils are poured off into a new tube, while the magnetically labeled cells are retained in the original tube.
-
Purity and Viability Check: Assess cell purity using staining (e.g., Diff-Quik) and a microscope, and determine viability with a Trypan Blue exclusion test. Purity should exceed 98%.
In Vitro Eosinophil Chemotaxis Assay (Boyden Chamber / Transwell)
This assay is the gold standard for quantifying chemotaxis in vitro.[11][12][13]
Materials:
-
Purified eosinophils.
-
Boyden chamber or 24-well plates with Transwell inserts (typically with 5-8 µm pore size polycarbonate membranes).
-
Assay medium (e.g., RPMI 1640 with 10% FBS).
-
Chemoattractant solution (e.g., Eotaxin, PAF, FMLP).
-
This compound solution (and vehicle control).
-
Fixative and staining solutions (e.g., Diff-Quik).
Protocol:
-
Preparation: Resuspend purified eosinophils in assay medium to a final concentration of approximately 2 x 10⁶ cells/mL.
-
Inhibitor Pre-incubation: Incubate the eosinophil suspension with various concentrations of this compound or a vehicle control for 30-60 minutes at 37°C.[4]
-
Chamber Setup: Add the chemoattractant solution to the lower wells of the chamber. Place the microporous membrane (Transwell insert) over the lower wells.
-
Cell Addition: Add the pre-incubated eosinophil suspension to the upper chamber (the inside of the Transwell insert). Include a negative control where only medium is in the lower well.
-
Incubation: Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell migration.
-
Quantification:
-
After incubation, remove the inserts.
-
Wipe away the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the membrane.
-
Mount the membrane on a microscope slide and count the number of cells that have migrated to the lower surface in several high-power fields.
-
Alternatively, migrated cells can be quantified by measuring the activity of eosinophil peroxidase (EPO) in the lower chamber.[14]
-
Signaling Pathways and Mechanism of Action
The inhibitory effect of this compound on eosinophil migration is believed to be independent of its H1-receptor blocking activity.[1][15] The mechanism is multifactorial and may involve direct effects on eosinophils as well as indirect effects on the inflammatory environment.
-
Direct Inhibition: Studies show this compound can directly inhibit eosinophil migration towards chemoattractants like PAF and eotaxin.[1][4]
-
Receptor Antagonism: The effect does not appear to stem from PAF receptor-blocking activity.[16][17]
-
Inhibition of Chemoattractant Production: this compound and its active enantiomer, levothis compound, can inhibit the antigen-stimulated production and release of key eosinophil chemoattractants, such as RANTES and eotaxin, from eosinophils themselves.[18][19] It also inhibits LTB4 production by neutrophils.[20][21]
-
Modulation of Adhesion Molecules: this compound may interfere with the adhesion of eosinophils to endothelial cells, a prerequisite for migration into tissues, potentially by downregulating the expression of adhesion molecules like VCAM-1.[20]
-
Intracellular Signaling: Evidence suggests this compound's anti-inflammatory effects may be mediated through the suppression of the NF-κB pathway, a central regulator of inflammatory gene expression.[20]
Mandatory Visualizations
Caption: Workflow for an in vitro eosinophil chemotaxis assay.
Caption: Eosinophil chemotaxis signaling and potential this compound targets.
Caption: this compound's multi-level inhibition of eosinophil migration.
Conclusion
The evidence strongly indicates that this compound's therapeutic efficacy in allergic diseases is not solely due to H1-receptor antagonism but also involves potent anti-inflammatory activities. A key component of this activity is the significant, dose-dependent inhibition of eosinophil chemotaxis. This compound acts at multiple levels, including the direct inhibition of eosinophil migration and the suppression of chemotactic mediator production. This dual action makes it an effective agent in attenuating the eosinophil-driven inflammation that characterizes the late-phase allergic reaction. For drug development professionals, these non-H1-mediated effects represent an important characteristic of second-generation antihistamines, offering a broader mechanism for controlling allergic inflammation.
References
- 1. Effect of this compound on human eosinophil superoxide generation, eosinophil chemotaxis and eosinophil peroxidase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. karger.com [karger.com]
- 4. This compound and levothis compound inhibit eotaxin-induced eosinophil transendothelial migration through human dermal or lung microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Effects of this compound on human eosinophil and neutrophil activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo effects of this compound on cutaneous reactivity and eosinophil migration induced by platelet-activating factor (PAF-acether) in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eosinophil infiltration: effects of H1 antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory effect of this compound on the bronchial eosinophil recruitment induced by allergen inhalation challenge in allergic patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. Eosinophil chemotaxis by chemokines: a study by a simple photometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The inhibiting effect of this compound 2 HC1 on eosinophil migration and its link to H1 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. Inhibition of eosinophil chemotaxis by a new antiallergic compound (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iv.iiarjournals.org [iv.iiarjournals.org]
- 19. Inhibitory action of levothis compound on the production of eosinophil chemoattractants RANTES and eotaxin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound - Wikipedia [en.wikipedia.org]
- 21. Leukotriene B4 production by blood neutrophils in allergic rhinitis--effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Basis of Cetirizine's High Selectivity for the Histamine H1 Receptor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Cetirizine, a second-generation antihistamine, is a cornerstone in the management of allergic disorders. Its clinical efficacy is intrinsically linked to its remarkable selectivity for the histamine H1 receptor (H1R) over other histamine receptor subtypes and a wide array of other G-protein coupled receptors (GPCRs). This high selectivity minimizes off-target effects, such as sedation and anticholinergic symptoms, that are characteristic of first-generation antihistamines. This in-depth technical guide elucidates the molecular underpinnings of this compound's H1R selectivity. We will explore the specific molecular interactions, key amino acid residues in the H1R binding pocket, and the critical role of this compound's chemical structure. Furthermore, this guide provides detailed experimental protocols for assays crucial to characterizing ligand-receptor interactions and a comprehensive overview of the H1R signaling pathway.
Introduction
Histamine, a key mediator of allergic and inflammatory responses, exerts its effects through four distinct G-protein coupled receptors: H1, H2, H3, and H4. The H1 receptor is the primary target for antihistamines used to treat conditions like allergic rhinitis and urticaria.[1] First-generation antihistamines, while effective, are hampered by their ability to cross the blood-brain barrier and interact with other receptors, leading to undesirable side effects.[2] this compound, the carboxylated metabolite of hydroxyzine, was developed to overcome these limitations.[1][2] Its zwitterionic nature at physiological pH and high polarity contribute to its limited penetration of the central nervous system.[3] This guide delves into the precise molecular mechanisms that confer upon this compound its high affinity and selectivity for the H1 receptor.
Quantitative Analysis of this compound's Binding Affinity and Selectivity
The selectivity of this compound for the H1 receptor is quantitatively demonstrated by its significantly lower dissociation constant (Ki) for H1R compared to other receptors. The Ki value is a measure of the binding affinity of a ligand to a receptor; a lower Ki value indicates a higher binding affinity.
| Ligand | Receptor | Ki (nM) | Fold Selectivity for H1R |
| This compound (racemic) | H1 | ~6 | - |
| Muscarinic (M1-M5) | >10,000 | >1,667 | |
| α-adrenergic | >10,000 | >1,667 | |
| Serotonin (5-HT) | >10,000 | >1,667 | |
| Dopamine (D) | >10,000 | >1,667 | |
| Levothis compound (R-enantiomer) | H1 | ~3 | - |
| Dextrothis compound (S-enantiomer) | H1 | ~100 | - |
Table 1: Binding Affinities (Ki) of this compound and its Enantiomers. This table summarizes the binding affinities of racemic this compound and its individual enantiomers for the human H1 receptor. Data also highlights the significantly lower affinity of this compound for other major neurotransmitter receptors, demonstrating its high selectivity.[4][5][6][7]
Molecular Interactions in the H1 Receptor Binding Pocket
The high-affinity binding of this compound to the H1 receptor is a result of specific and favorable interactions with key amino acid residues within the receptor's transmembrane domains.
The Crucial Role of the Carboxylic Acid Moiety
A defining feature of this compound is its terminal carboxylic acid group. This moiety is pivotal for its potent and sustained interaction with the H1R. The carboxylate group of this compound forms a salt bridge with the positively charged side chain of Lysine 191 (Lys191) located in the fifth transmembrane domain (TM5) of the H1 receptor.[8][9] This strong electrostatic interaction is a primary anchor for the drug within the binding pocket and is a key determinant of its high affinity.
Furthermore, the carboxylate group interacts with Lysine 179 (Lys179) in the second extracellular loop, further stabilizing the drug-receptor complex.[10] The importance of the carboxylic acid is underscored by the observation that esterification of this group leads to a significant reduction in binding affinity and a much faster dissociation rate.
Stereoselectivity and the Role of Threonine 194
This compound is a racemic mixture of two enantiomers: levothis compound (R-enantiomer) and dextrothis compound (S-enantiomer). Levothis compound is the more active form, exhibiting a significantly higher affinity for the H1 receptor than dextrothis compound.[4][11] This stereoselectivity is largely attributed to the interaction with Threonine 194 (Thr194) in TM5.[11] The specific spatial arrangement of the R-enantiomer allows for a more favorable interaction with Thr194, contributing to its enhanced binding affinity.
Hydrophobic and Aromatic Interactions
In addition to the key electrostatic interactions, the phenyl and chlorophenyl rings of this compound engage in hydrophobic and aromatic stacking interactions with nonpolar amino acid residues lining the binding pocket. These interactions, while individually weaker than the salt bridge, collectively contribute to the overall stability of the this compound-H1R complex.
H1 Receptor Signaling Pathway
The histamine H1 receptor is a canonical Gq/11-coupled G-protein coupled receptor.[8][12][13] Upon binding of an agonist like histamine, the receptor undergoes a conformational change that activates the Gq protein. This compound, acting as an inverse agonist, stabilizes the inactive conformation of the receptor, thereby preventing this signaling cascade.
Caption: H1 Receptor Signaling Pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with the H1 receptor.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the H1 receptor using [³H]-mepyramine as the radioligand.
Materials:
-
HEK293 cells stably expressing the human H1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Assay buffer (50 mM Tris-HCl, pH 7.4)
-
[³H]-mepyramine (radioligand)
-
Unlabeled mepyramine (for non-specific binding)
-
Test compound (this compound)
-
96-well plates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
BCA protein assay kit
Procedure:
-
Membrane Preparation:
-
Culture HEK293-H1R cells to confluency.
-
Harvest cells and wash with PBS.
-
Resuspend cell pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a BCA assay.
-
Store membrane preparations at -80°C.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total binding: 50 µL of membrane preparation, 50 µL of [³H]-mepyramine (final concentration ~1 nM), and 50 µL of assay buffer.
-
Non-specific binding: 50 µL of membrane preparation, 50 µL of [³H]-mepyramine, and 50 µL of unlabeled mepyramine (final concentration ~1 µM).
-
Competition binding: 50 µL of membrane preparation, 50 µL of [³H]-mepyramine, and 50 µL of each dilution of the test compound.
-
-
-
Incubation and Filtration:
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
Site-Directed Mutagenesis
This protocol outlines the QuikChange™ site-directed mutagenesis method to introduce specific mutations (e.g., Lys191Ala) into the H1 receptor cDNA.
Materials:
-
Plasmid DNA containing the wild-type human H1 receptor cDNA
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
PfuUltra high-fidelity DNA polymerase
-
10x reaction buffer
-
dNTP mix
-
Dpn I restriction enzyme
-
Competent E. coli cells (e.g., XL1-Blue)
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design:
-
Design forward and reverse primers (25-45 bases) containing the desired mutation in the center, flanked by ~10-15 bases of correct sequence on both sides.
-
The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
-
-
PCR Amplification:
-
Set up the PCR reaction as follows:
-
5 µL of 10x reaction buffer
-
X µL (5-50 ng) of template DNA
-
125 ng of forward primer
-
125 ng of reverse primer
-
1 µL of dNTP mix
-
ddH2O to a final volume of 50 µL
-
1 µL of PfuUltra DNA polymerase
-
-
Perform thermal cycling:
-
Initial denaturation: 95°C for 30 seconds
-
12-18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
-
Dpn I Digestion:
-
Add 1 µL of Dpn I to the PCR product and incubate at 37°C for 1 hour to digest the parental (methylated) DNA.
-
-
Transformation:
-
Transform the Dpn I-treated DNA into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Verification:
-
Select individual colonies and isolate the plasmid DNA.
-
Sequence the plasmid DNA to confirm the presence of the desired mutation.
-
Caption: Site-Directed Mutagenesis Workflow.
Conclusion
The high selectivity of this compound for the histamine H1 receptor is a multifactorial phenomenon rooted in its unique chemical structure and the specific architecture of the H1R binding pocket. The key drivers of this selectivity are the strong electrostatic interactions mediated by its carboxylic acid moiety with Lys191 and Lys179, and the stereospecific interactions involving Thr194. These high-affinity interactions, coupled with a molecular structure that limits blood-brain barrier penetration, result in a potent antihistamine with a favorable safety profile. The experimental methodologies and signaling pathway information provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuances of ligand-receptor interactions and to design novel therapeutics with enhanced selectivity and efficacy.
References
- 1. Receptor effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Molecular properties and pharmacokinetic behavior of this compound, a zwitterionic H1-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. welgene.com.tw [welgene.com.tw]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PathWhiz [pathbank.org]
- 9. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gladstone.org [gladstone.org]
- 12. SMPDB [smpdb.ca]
- 13. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Quantification of Cetirizine in Human Plasma by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of cetirizine in human plasma using reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The described method is simple, accurate, and precise, making it suitable for pharmacokinetic studies, bioequivalence trials, and routine therapeutic drug monitoring. The protocol includes procedures for sample preparation, chromatographic conditions, and method validation.
Introduction
This compound is a second-generation antihistamine used for the relief of symptoms associated with seasonal allergic rhinitis, perennial allergic rhinitis, and chronic urticaria. Accurate and reliable quantification of this compound in human plasma is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose due to its specificity, sensitivity, and robustness. This application note consolidates and presents a validated HPLC-UV method for the determination of this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound hydrochloride reference standard
-
Internal Standard (IS) (e.g., Omeprazole, Amlodipine, or Diazepam)
-
HPLC grade acetonitrile, methanol, and water
-
Analytical grade potassium dihydrogen phosphate, triethylamine, phosphoric acid, dichloromethane, and ethyl acetate
-
Drug-free human plasma
Instrumentation
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector is required. Data acquisition and processing are performed using a suitable chromatography data station.
Chromatographic Conditions
The following table summarizes a set of typical chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.3% Triethylamine buffer (pH 3.0, adjusted with phosphoric acid) (35:65, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C[1] |
| Detection Wavelength | 237 nm[1] |
| Internal Standard | Amlodipine[1] |
Preparation of Standard Solutions
-
Stock Solution of this compound (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound hydrochloride in 100 mL of methanol.
-
Stock Solution of Internal Standard (100 µg/mL): Accurately weigh and dissolve 10 mg of the chosen internal standard in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of human plasma into a clean centrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 3 mL of extraction solvent (e.g., dichloromethane or a mixture of dichloromethane and ethyl acetate).[1][2]
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 15 minutes to separate the aqueous and organic layers.[2]
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue with 150 µL of the mobile phase.[2]
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation
The analytical method should be validated according to the US Food and Drug Administration (FDA) bioanalytical method validation guidance. Key validation parameters are summarized below.
Linearity
The linearity of the method is determined by analyzing a series of calibration standards. The calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound. A linear relationship is expected, with a correlation coefficient (r²) of ≥ 0.99.
Accuracy and Precision
The intra-day and inter-day accuracy and precision are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day and on different days, respectively. The acceptance criteria are typically within ±15% of the nominal value, except for the LLOQ, where it can be within ±20%.
Recovery
The extraction recovery is determined by comparing the peak areas of extracted QC samples with those of unextracted standards of the same concentration.
Stability
The stability of this compound in plasma is assessed under various conditions, including short-term (room temperature), long-term (frozen at -20 °C or -80 °C), and after freeze-thaw cycles.
Quantitative Data Summary
The following tables present a summary of quantitative data from a validated HPLC method for this compound in human plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 30 - 500 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Regression Equation | y = mx + c |
Table 2: Accuracy and Precision
| QC Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 90 | < 8.0 | < 8.6 | < 4.5 | < 13.5 |
| Medium | 250 | < 8.0 | < 8.6 | < 4.5 | < 13.5 |
| High | 450 | < 8.0 | < 8.6 | < 4.5 | < 13.5 |
| Data adapted from a representative study; actual values may vary. |
Table 3: Recovery and Stability
| Parameter | Result |
| Extraction Recovery | > 90% (using dichloromethane)[1] |
| Short-term Stability (24h at RT) | Stable |
| Long-term Stability (7 weeks at -20°C) | Stable |
| Freeze-Thaw Stability (3 cycles) | Stable |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters for bioanalytical method validation.
References
- 1. Determination of this compound in human plasma and validation method using HPLC technique - IIUM Repository (IRep) [irep.iium.edu.my]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of HPLC and CE methods for the determination of this compound dihydrochloride in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of Cetirizine Enantiomers by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetirizine, a widely used second-generation antihistamine, is a racemic mixture of two enantiomers: levothis compound (the R-enantiomer) and dextrothis compound (the S-enantiomer).[1] The antihistaminic activity of this compound is primarily attributed to levothis compound.[2] Consequently, the enantioselective analysis of this compound is crucial for pharmacokinetic studies, quality control of levothis compound formulations, and clinical trials. This application note provides detailed protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC), summarizing various methods employing different chiral stationary phases (CSPs).
Introduction
The stereospecific nature of drug-receptor interactions often leads to significant differences in the pharmacological and toxicological profiles of enantiomers. In the case of this compound, levothis compound is the eutomer, responsible for the desired therapeutic effect, while the distomer, dextrothis compound, is less active.[3] This necessitates the development of reliable and efficient analytical methods for the enantioselective separation and quantification of this compound enantiomers. Chiral HPLC has emerged as the predominant technique for this purpose, offering high resolution and sensitivity. A variety of chiral stationary phases, including protein-based, polysaccharide-based, and cyclodextrin-based columns, have been successfully employed for the resolution of this compound enantiomers.[4][5]
Chromatographic Conditions for Chiral Separation
A summary of various HPLC methods for the chiral separation of this compound enantiomers is presented below. The selection of the appropriate method depends on the sample matrix, required sensitivity, and available instrumentation.
Table 1: HPLC Methods for the Analysis of this compound Enantiomers
| Chiral Stationary Phase (CSP) | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Resolution (Rs) | Enantioselectivity (α) | Reference |
| Protein-Based CSPs | ||||||||
| α1-Acid Glycoprotein (AGP) | AGP-CSP | 10 mM Phosphate Buffer (pH 7.0) / Acetonitrile (95:5, v/v) | - | 230 | (+)-Cetirizine: 12, (-)-Cetirizine: 16 | 2.0 | 1.98 | [6][7] |
| Human Serum Albumin (HSA) | CHIRALPAK® HSA | 2-Propanol / 10 mM Phosphate Buffer (pH 7.0) (10:90, v/v) | 0.9 | 227 | (S)-Cetirizine: 5.08, (R)-Cetirizine: 6.73 | 1.82 | 1.43 | [4] |
| Ovomucoid | Ultron ES-OVM (150 x 4.6 mm, 5 µm) | Acetonitrile / 20 mM KH2PO4 (pH 6.2) (18:82, v/v) | 0.5 | 230 | - | 1.68 | - | [8][9] |
| Polysaccharide-Based CSPs | ||||||||
| Amylose Derivative | Chiralpak AD | Methanol / Acetonitrile / Diethylamine (95:5:0.1, v/v/v) (for methyl ester derivative) | 1.0 | 230 | (+)-Cetirizine methyl ester: 5.4, (-)-Cetirizine methyl ester: 6.4 | - | - | [10] |
| Chiralpak AD | n-Hexane / 2-Propanol / Diethylamine (70:30:0.2, v/v/v) | 0.5 | 225 | - | 1.63 | 1.09 | [11] | |
| Chiralpak AD-H | n-Hexane / Isobutyl Ether / Trifluoroacetic Acid (75:25:0.05, v/v/v) | 1.0 | 230 | D-Cetirizine: 10.4, L-Cetirizine: 8.2 | 2.7 | - | [12] | |
| Cellulose Derivative | Chiralcel OD-R | Perchlorate Solution / Acetonitrile | - | - | - | - | - | [7] |
| Chiralcel OD-H | - | - | - | D-Cetirizine: 9.6, L-Cetirizine: 12.0 | 1.64 | - | [13] | |
| Chiralpak IC | n-Hexane / Ethanol / Diethylamine (for doxylamine, a similar antihistamine) | - | 227 | - | 3.74 (for this compound) | - | [3] | |
| Cyclodextrin-Based CSP | ||||||||
| Beta-Cyclodextrin | ULTRON ES-CD (150 x 6.0 mm) | Mobile Phase A: 0.05 M Potassium Hexafluorophosphate (pH 3.0) / Mobile Phase B: Acetonitrile (60:40, v/v) | 0.5 | 231 | - | - | - | [14] |
| Chiral Mobile Phase Additive | ||||||||
| Hydroxypropyl-β-cyclodextrin | Monolithic C18 | Acetonitrile / Water (17:3, v/v) containing 1 mM Hydroxypropyl-β-cyclodextrin | - | - | - | - | - | [2] |
Experimental Protocols
Protocol 1: Analysis using Protein-Based CSP (HSA Column)
This protocol is based on the method described for the separation of this compound enantiomers using a Human Serum Albumin (HSA) column.[4]
1. Instrumentation:
-
HPLC system with a UV detector
-
CHIRALPAK® HSA column
2. Reagents:
-
2-Propanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Sodium hydroxide (for pH adjustment)
-
Water (HPLC grade)
-
This compound standard
3. Chromatographic Conditions:
-
Mobile Phase: 2-Propanol / 10 mM Phosphate Buffer pH 7.0 (10:90, v/v). Prepare the phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in water, and adjust the pH to 7.0 with sodium hydroxide.
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 227 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Dissolve the this compound standard or sample in the mobile phase to a suitable concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the prepared sample and record the chromatogram.
-
The expected retention times are approximately 5.08 min for (S)-cetirizine and 6.73 min for (R)-cetirizine.[4]
Protocol 2: Analysis using Polysaccharide-Based CSP (Chiralpak AD-H)
This protocol is based on a method for the enantiomeric separation of this compound hydrochloride using a Chiralpak AD-H column.[12]
1. Instrumentation:
-
HPLC system with a UV detector
-
CHIRALPAK AD-H (250 x 4.6 mm) column
2. Reagents:
-
n-Hexane (HPLC grade)
-
Isobutyl ether (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
This compound hydrochloride standard
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isobutyl Ether / Trifluoroacetic Acid (75:25:0.05, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Room temperature
-
Detection Wavelength: 230 nm
4. Sample Preparation:
-
Prepare a standard solution of this compound hydrochloride in the mobile phase.
-
Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter.
5. Analysis:
-
Condition the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and acquire the data.
-
The retention times for D- and L-cetirizine hydrochloride are approximately 10.4 and 8.2 minutes, respectively, with a resolution factor of 2.7.[12]
Experimental Workflows
Caption: General workflow for the HPLC analysis of this compound enantiomers.
Caption: Workflow for the derivatization of this compound to its methyl ester for chiral analysis.[10]
Conclusion
The enantiomers of this compound can be effectively separated using a variety of chiral HPLC methods. The choice of the chiral stationary phase and mobile phase composition is critical for achieving optimal resolution. Protein-based and polysaccharide-based CSPs have demonstrated excellent performance in both reversed-phase and normal-phase modes. The detailed protocols and compiled data in this application note serve as a valuable resource for researchers and scientists in the pharmaceutical industry for the development and validation of analytical methods for this compound enantiomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioseparation of this compound by chromatographic methods and discrimination by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral Stationary Phase by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Two-Step Liquid-Liquid Extraction Procedure Combined with Stationary Phase Immobilized Human Serum Albumin for the Chiral Separation of this compound Enantiomers along with M and P Parabens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Study on the enantiomer separation of this compound dihydrochloride using proteinate- and amylose-based chiral stationary phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective determination of this compound in human urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Study on Enantiomeric Separation of this compound on HPLC with a Chiral Ovomucoid Column | Semantic Scholar [semanticscholar.org]
- 9. Study on Enantiomeric Separation of this compound on HPLC with a Chi...: Ingenta Connect [ingentaconnect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Enantiomeric Separation of this compound Hydrochloride by HPLC: Ingenta Connect [ingentaconnect.com]
- 13. researchgate.net [researchgate.net]
- 14. CN105954419B - The method of HPLC method separation determination levo-cetirizine hydrochlorides and its enantiomter - Google Patents [patents.google.com]
Application Notes and Protocols for Cetirizine H1 Receptor Occupancy Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the histamine H1 receptor (H1R) occupancy of cetirizine. The included methodologies cover in vivo, in vitro, and cell-based approaches, offering valuable tools for preclinical and clinical research in pharmacology and drug development.
Introduction
This compound is a second-generation antihistamine that acts as a selective antagonist of the histamine H1 receptor.[1] It is widely used in the treatment of allergic conditions such as rhinitis and urticaria. Unlike first-generation antihistamines, this compound exhibits minimal penetration of the blood-brain barrier, resulting in a lower incidence of sedative effects. The degree of H1 receptor occupancy in both the central nervous system (CNS) and peripheral tissues is a critical parameter for understanding its therapeutic efficacy and side-effect profile. Assays to quantify H1 receptor occupancy are therefore essential for characterizing the pharmacodynamics of this compound and other antihistamines.
This document outlines three key experimental approaches for determining H1 receptor occupancy:
-
In Vivo Brain H1 Receptor Occupancy Measurement by Positron Emission Tomography (PET): A non-invasive imaging technique to quantify receptor occupancy in the living human brain.
-
In Vitro H1 Receptor Radioligand Binding Assay: A technique to determine the binding affinity of this compound to H1 receptors in tissue homogenates.
-
In Vitro Cell-Based H1 Receptor Functional Assay: A method to assess the functional antagonism of this compound on H1 receptor-mediated intracellular signaling.
Data Presentation
Table 1: Brain Histamine H1 Receptor Occupancy of this compound and Comparators Measured by PET
| Compound | Dose | Mean Brain H1 Receptor Occupancy (%) | Sedation Correlation |
| This compound | 10 mg | 12.6% | No significant correlation |
| This compound | 20 mg | 25.2% | No significant correlation |
| Hydroxyzine | 30 mg | 67.6% | Significant correlation |
Data sourced from a PET study using [11C]-doxepin in healthy male volunteers.[2]
Table 2: Comparative Brain H1 Receptor Occupancy and Sedation Potential
| Receptor Occupancy Level | Associated Sedation |
| < 20% | Non-sedative |
| > 50% | High prevalence of somnolence and cognitive decline |
General findings from PET studies with various antihistamines.[1]
Mandatory Visualization
Experimental Protocols
Protocol 1: In Vivo Brain H1 Receptor Occupancy Measurement by PET
This protocol describes a method to quantify H1 receptor occupancy in the human brain using Positron Emission Tomography (PET) with the radioligand [11C]-doxepin.[2][3]
1. Materials and Reagents:
-
[11C]-doxepin radioligand
-
This compound hydrochloride (or other test antihistamine)
-
Placebo
-
PET scanner
-
Arterial line setup for blood sampling
-
High-performance liquid chromatography (HPLC) system for metabolite analysis
2. Study Design:
-
A placebo-controlled, crossover study design is recommended.
-
Recruit healthy, non-smoking male volunteers (age range 20-35 years).
-
Each subject undergoes two PET scans: one after placebo administration and another after administration of the test drug (e.g., this compound 10 mg or 20 mg).
-
A sufficient washout period should be implemented between scans.
3. PET Scan Procedure:
-
Subject Preparation: Subjects should fast for at least 4 hours prior to the PET scan. An arterial line is placed for blood sampling to measure plasma radioactivity and metabolite levels.
-
Baseline Scan (Placebo):
-
Administer the placebo orally.
-
After an appropriate absorption time, position the subject in the PET scanner.
-
Inject a bolus of [11C]-doxepin intravenously.
-
Perform a dynamic PET scan for 90 minutes.
-
Collect serial arterial blood samples throughout the scan to determine the arterial input function.
-
-
Post-drug Scan:
-
On a separate day, administer the test drug (e.g., this compound 10 mg or 20 mg) orally.
-
Perform the PET scan at the time of expected peak plasma concentration of the drug.
-
Follow the same injection, scanning, and blood sampling procedure as the baseline scan.
-
4. Data Analysis:
-
Image Reconstruction and Analysis: Reconstruct PET images and co-register them with individual MRI scans for anatomical reference. Define regions of interest (ROIs) in H1 receptor-rich areas (e.g., prefrontal cortex, anterior cingulate cortex).
-
Kinetic Modeling: Use the arterial input function and the tissue time-activity curves from the ROIs to calculate the binding potential (BP_ND) using a two-tissue compartment model. BP_ND is an index of the density of available receptors.
-
Receptor Occupancy Calculation: Calculate the H1 receptor occupancy (H1RO) for each ROI using the following formula:
-
H1RO (%) = [(BP_ND_placebo - BP_ND_drug) / BP_ND_placebo] x 100
-
Protocol 2: In Vitro H1 Receptor Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay using [3H]-mepyramine to determine the affinity of this compound for H1 receptors in brain tissue homogenates.
1. Materials and Reagents:
-
Tissue: Guinea pig or rat brain cerebellum (a region with high H1 receptor density).
-
Radioligand: [3H]-mepyramine (specific activity ~20-30 Ci/mmol).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Ligand: Mianserin or triprolidine (1-2 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine.
-
Homogenizer, 96-well plates, cell harvester, and scintillation counter.
2. Membrane Preparation:
-
Dissect the brain tissue on ice and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.
3. Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, set up the following incubation mixtures in triplicate (final volume of 250 µL):
-
Total Binding: Membrane homogenate, [3H]-mepyramine (at a concentration near its Kd, typically 1-5 nM), and assay buffer.
-
Non-specific Binding (NSB): Membrane homogenate, [3H]-mepyramine, and a high concentration of mianserin (e.g., 2 µM).
-
Competition Binding: Membrane homogenate, [3H]-mepyramine, and varying concentrations of this compound.
-
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-mepyramine) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the H1 receptor.
-
Protocol 3: In Vitro Cell-Based H1 Receptor Functional Assay (Calcium Flux)
This protocol describes a functional assay to measure the ability of this compound to antagonize histamine-induced calcium mobilization in cells expressing the human H1 receptor.[4]
1. Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing the human histamine H1 receptor (HEK293-H1R).
-
Cell Culture Medium: DMEM or appropriate medium supplemented with fetal bovine serum, antibiotics, and a selection agent (if required).
-
Agonist: Histamine.
-
Antagonist: this compound hydrochloride.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or a similar indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
2. Assay Procedure:
-
Cell Culture and Plating:
-
Culture the HEK293-H1R cells in T-75 flasks at 37°C in a humidified 5% CO2 atmosphere.
-
Seed the cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate for 24 hours.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Wash the cells gently with assay buffer to remove excess dye.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence microplate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add a fixed concentration of histamine (typically at its EC80 concentration, e.g., ~100 nM) to all wells simultaneously using the instrument's liquid handler.
-
Monitor the change in fluorescence intensity over time (typically for 60-120 seconds).
-
3. Data Analysis:
-
The increase in fluorescence upon histamine addition corresponds to the intracellular calcium concentration.
-
Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the percentage of inhibition of the histamine response against the logarithm of the this compound concentration.
-
Determine the IC50 value for this compound by fitting the data to a sigmoidal dose-response curve. This IC50 value represents the concentration of this compound required to inhibit 50% of the maximal response induced by histamine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dose dependency of brain histamine H(1) receptor occupancy following oral administration of this compound hydrochloride measured using PET with [11C]doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and ketotifen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Note: Development and Validation of a Bioanalytical Method for the Quantification of Cetirizine in Human Urine
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable bioanalytical method for the quantitative determination of cetirizine in human urine. The protocol outlines a straightforward sample preparation procedure using liquid-liquid extraction (LLE) followed by analysis with High-Performance Liquid Chromatography (HPLC) coupled with UV detection. A more sensitive and specific method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also presented for applications requiring lower detection limits. The methods are validated according to industry-standard guidelines, demonstrating excellent linearity, accuracy, precision, and selectivity. This document provides researchers, scientists, and drug development professionals with a comprehensive protocol for pharmacokinetic, bioavailability, or bioequivalence studies of this compound.
Introduction
This compound is a potent, second-generation histamine H1 receptor antagonist widely used for the relief of symptoms associated with seasonal and perennial allergic rhinitis and chronic urticaria.[1][2][] Unlike first-generation antihistamines, this compound exhibits minimal sedative effects as it does not readily cross the blood-brain barrier.[4][5] Pharmacokinetic studies show that this compound is rapidly absorbed after oral administration, with a significant portion of the dose being excreted unchanged in the urine.[2][6] Therefore, the development of a reliable bioanalytical method for quantifying this compound in urine is crucial for assessing its pharmacokinetic profile and ensuring bioequivalence of different formulations.
This application note presents two validated methods for the determination of this compound in human urine: an HPLC-UV method suitable for routine analysis and a more sensitive LC-MS/MS method for studies requiring high-throughput and lower quantification limits.
Mechanism of Action of this compound
This compound primarily exerts its effect as a selective inverse agonist of the histamine H1 receptor.[2][] During an allergic response, histamine is released from mast cells and binds to H1 receptors, initiating a signaling cascade that leads to the characteristic symptoms of allergy. This compound competitively blocks the binding of histamine to these receptors, thereby preventing the downstream signaling. This action mitigates symptoms such as sneezing, rhinorrhea, and itching.[7] Furthermore, this compound has been shown to possess anti-inflammatory properties independent of H1 receptor antagonism, which are attributed to the suppression of the NF-κB pathway.[2] This dual action makes it an effective agent in the management of allergic conditions.
Experimental Protocols
Method 1: HPLC-UV
This method is suitable for the routine quantification of this compound in urine samples where high sensitivity is not a primary requirement.
1. Materials and Reagents
-
This compound dihydrochloride reference standard
-
Internal Standard (e.g., Diazepam)
-
HPLC grade methanol, acetonitrile, and water
-
Dichloromethane
-
Orthophosphoric acid
-
Human urine (drug-free)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A mixture of acetonitrile and 0.05M sodium dihydrogen phosphate buffer (pH 3.8) in a ratio of 35:65 (v/v).[8][9]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 20 µL.[8]
-
Column Temperature: 25 °C.[12]
3. Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of urine sample in a centrifuge tube, add 100 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 3.0 mL of dichloromethane.
-
Vortex for 5 minutes.[8]
-
Centrifuge at 4000 rpm for 15 minutes.[8]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.[8]
-
Reconstitute the residue in 200 µL of the mobile phase.[8]
-
Inject 20 µL into the HPLC system.
Method 2: LC-MS/MS
This method offers higher sensitivity and selectivity, making it ideal for studies requiring the detection of low concentrations of this compound.
1. Materials and Reagents
-
This compound dihydrochloride reference standard
-
This compound-d4 (internal standard)
-
LC-MS grade methanol, acetonitrile, and water
-
Ammonium formate
-
Formic acid
-
Human urine (drug-free)
2. Instrumentation and Chromatographic Conditions
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Ascentis® Express F5, 10 cm x 3.0 mm, 2.7 µm particles.[12]
-
Mobile Phase: 5 mM ammonium formate in 90:10 (v/v) acetonitrile:water, with pH adjusted to 3.0 with formic acid.[12]
-
Flow Rate: 0.6 mL/min.[12]
-
Injection Volume: 1 µL.[12]
-
Column Temperature: 25 °C.[12]
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[12]
-
MRM Transitions:
4. Sample Preparation
-
To 0.5 mL of urine sample, add 50 µL of the internal standard (this compound-d4) working solution.
-
Dilute 1:1 with water.[12]
-
Vortex and inject 1 µL into the LC-MS/MS system.
Method Validation
The developed methods were validated for linearity, accuracy, precision, selectivity, and stability.
Data Presentation
Table 1: HPLC-UV Method Validation Summary
| Parameter | Result |
| Linearity Range | 2.5 - 200 µg/mL[11] |
| Correlation Coefficient (r²) | > 0.997[11] |
| Lower Limit of Quantification (LLOQ) | 1.193 µg/mL[15] |
| Limit of Detection (LOD) | 0.394 µg/mL[15] |
| Intra-day Precision (%RSD) | < 2.0%[15] |
| Inter-day Precision (%RSD) | < 6.0%[10] |
| Accuracy (% Recovery) | 100.5% - 104.0%[15] |
Table 2: LC-MS/MS Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL[10] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[10] |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Bias) | Within ±15% |
Conclusion
This application note provides detailed protocols for two validated bioanalytical methods for the quantification of this compound in human urine. The HPLC-UV method is a cost-effective and reliable option for routine analysis, while the LC-MS/MS method offers superior sensitivity and selectivity for more demanding research applications. Both methods have been shown to be accurate, precise, and suitable for their intended purpose in pharmacokinetic and bioequivalence studies of this compound. The provided experimental details and validation data will enable researchers to readily implement these methods in their laboratories.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. Oral bioavailability and pharmacokinetic study of cetrizine HCl in Iranian healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedpharmajournal.org [biomedpharmajournal.org]
- 8. benchchem.com [benchchem.com]
- 9. CN107782813B - Method for detecting related substances in this compound hydrochloride sample - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective determination of this compound in human urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sigma-Aldrich [sigmaaldrich.com]
- 13. This compound Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 15. Bioequivalence studies of this compound tablets using the urine excretion data of healthy Ghanaian male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stability Profiling of Cetirizine in Diverse Solvent Systems
AN-001
Introduction
Cetirizine, a second-generation antihistamine, is widely used in the treatment of allergic rhinitis and chronic urticaria. Ensuring the stability of this compound in various pharmaceutical formulations is critical for its safety and efficacy. This application note provides a comprehensive protocol for conducting stability testing of this compound in different solvent systems, including hydrolytic, oxidative, and photolytic stress conditions, in accordance with ICH guidelines. The methodology outlined herein enables the determination of degradation kinetics and the identification of potential degradation products, which is essential for formulation development and regulatory submissions.
Key Concepts
Forced degradation studies are a crucial component of the drug development process, providing insights into the intrinsic stability of a drug substance. These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing. The primary goals are to:
-
Elucidate the degradation pathways of the drug substance.
-
Identify the likely degradation products.
-
Establish the intrinsic stability of the molecule.
-
Develop and validate stability-indicating analytical methods.
This protocol focuses on a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound from its degradation products.
Experimental Protocols
Materials and Reagents
-
This compound Dihydrochloride Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Hydrochloric Acid (Analytical Grade)
-
Sodium Hydroxide (Analytical Grade)
-
Hydrogen Peroxide (30%, Analytical Grade)
-
Water (HPLC Grade)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical Balance
-
pH Meter
-
Hot Air Oven
-
UV Chamber
-
Water Bath
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Chromatographic Conditions
A validated stability-indicating HPLC method is essential for the analysis of this compound and its degradation products. The following conditions have been reported to be effective:
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 4.0) : Acetonitrile (85:15 v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Note: The mobile phase composition may need to be optimized for optimal separation of degradation products.[2]
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound Dihydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
Forced Degradation Studies
Prepare sample solutions of this compound at a concentration of 1000 µg/mL for each stress condition.[1]
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 2 M HCl and keep at 70-90°C for a specified time.[2][3] After the stipulated time, cool the solution and neutralize it with an appropriate volume of 2 M NaOH. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH and keep at 105°C.[4] After the desired time, cool the solution and neutralize it with an equivalent volume of 0.1 M HCl. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature or elevated temperature (e.g., 60°C) for a specified duration.[1] Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place the solid drug substance in a hot air oven at 70°C for 12 hours.[1] After exposure, weigh an appropriate amount of the stressed sample, dissolve it in the mobile phase, and dilute to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the drug solution (1000 µg/mL) to UV light (254 nm) in a UV chamber for 24 hours.[1] A parallel sample should be wrapped in aluminum foil to serve as a dark control. After exposure, dilute the sample to a final concentration of 100 µg/mL with the mobile phase.
Data Presentation
The following table summarizes the typical degradation of this compound under various stress conditions as reported in the literature.
| Stress Condition | Reagent/Condition | Temperature | Duration | Degradation (%) | Degradation Products Identified |
| Acid Hydrolysis | 2 M HCl | 70-90°C | 48 hrs | ~99%[2] | α-(4-chlorophenyl) benzyl alcohol[2] |
| Base Hydrolysis | 0.1 M NaOH | 105°C | - | 15%[4] | Multiple degradation peaks observed[4] |
| Oxidative Degradation | 0.5% H₂O₂ | 50-80°C | 48 hrs | ~99%[2] | 4-chlorobenzophenone, this compound N-oxide[2][5] |
| Neutral Hydrolysis | Water | - | 48 hrs | ~99%[2] | α-(4-chlorophenyl) benzyl alcohol[2] |
| Photolytic Degradation | UV/Sunlight | Ambient | - | 30-50%[2] | Multiple degradation peaks observed[4] |
| Thermal Degradation | Dry Heat | 70°C | 12 hrs | Minimal[1] | - |
Note: Degradation percentages can vary depending on the exact experimental conditions.
Visualizations
Caption: Experimental workflow for this compound forced degradation studies.
Caption: Proposed degradation pathways of this compound under different stress conditions.
Conclusion
The protocols and data presented in this application note provide a robust framework for assessing the stability of this compound in various solvent systems. The forced degradation studies indicate that this compound is susceptible to degradation under acidic, neutral hydrolytic, and oxidative conditions, while it exhibits greater stability under alkaline and thermal stress. The stability-indicating HPLC method is effective in separating the parent drug from its major degradation products. These findings are critical for the development of stable pharmaceutical formulations of this compound.
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. ijpcsonline.com [ijpcsonline.com]
- 3. Validating a Stability Indicating HPLC Method for Kinetic Study of this compound Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of stress-induced degradation products of this compound dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Models of Allergic Rhinitis for Cetirizine Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure and mediated primarily by a Type I hypersensitivity reaction. The development of effective therapeutics, such as the second-generation antihistamine cetirizine, relies on robust preclinical evaluation in relevant animal models. These in vivo models are essential for assessing the efficacy, dose-response, and mechanism of action of new and existing anti-allergic compounds. This document provides detailed application notes and protocols for establishing and utilizing various animal models of allergic rhinitis to test the efficacy of this compound.
This compound is a potent and selective H1 receptor antagonist.[1] By competitively blocking histamine H1 receptors, this compound effectively mitigates the classic symptoms of allergic rhinitis, including sneezing, rhinorrhea, and nasal pruritus.[1][2] Beyond its antihistaminic activity, this compound has demonstrated anti-inflammatory properties, including the inhibition of eosinophil chemotaxis.[3][4]
This guide details protocols for the widely used ovalbumin (OVA)-induced allergic rhinitis models in mice, rats, and guinea pigs. It also provides methods for evaluating the therapeutic effects of this compound on various clinical and immunological parameters.
I. In Vivo Models of Allergic Rhinitis
The most common approach to inducing allergic rhinitis in laboratory animals involves sensitization to an allergen, typically ovalbumin (OVA), followed by intranasal challenge to elicit an allergic response.
Ovalbumin (OVA)-Induced Allergic Rhinitis in Mice (BALB/c)
BALB/c mice are a commonly used strain for allergic disease models due to their predisposition to Th2-biased immune responses.[5]
Protocol:
Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
8- to 10-week-old male BALB/c mice
-
Syringes and needles (27G)
-
Micropipette
Procedure:
a) Sensitization Phase (Days 0, 7, and 14):
-
Prepare the sensitization solution: Dissolve 100 µg of OVA and 2 mg of Alum in 200 µL of sterile PBS per mouse.
-
Administer 200 µL of the OVA/Alum solution via intraperitoneal (i.p.) injection on days 0, 7, and 14.[3]
-
A control group should receive i.p. injections of PBS with Alum only.
b) Challenge Phase (Days 21-27):
-
Prepare the challenge solution: Dissolve OVA in sterile PBS to a final concentration of 1% (w/v).
-
Lightly anesthetize the mice (e.g., with isoflurane) to prevent the solution from being expelled.
-
Instill 10 µL of the 1% OVA solution into each nostril daily from day 21 to day 27.[3]
-
The control group should receive an intranasal challenge with PBS only.
c) this compound Treatment:
-
Prepare this compound solution in sterile water or saline.
-
Administer this compound orally (e.g., via gavage) at the desired doses (e.g., 5, 10, 20 mg/kg) 1 hour before each OVA challenge.
-
A vehicle control group should receive the vehicle solution.
Ovalbumin (OVA)-Induced Allergic Rhinitis in Rats (Wistar)
Protocol:
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Sterile PBS, pH 7.4
-
6- to 8-week-old male Wistar rats
-
Syringes and needles (25G)
-
Micropipette
Procedure:
a) Sensitization Phase (14 days):
-
Prepare the sensitization solution: Adsorb 100 µg of OVA onto 20 mg of Alum in saline.[6]
-
Administer the OVA/Alum solution via intraperitoneal (i.p.) injection on day 1.[6]
-
Repeat the sensitization on day 7.
b) Challenge Phase (Day 15 onwards):
-
Prepare a 1% OVA solution in sterile saline.
-
On day 15, challenge the rats with an aerosolized 1% OVA solution for 20 minutes.
c) this compound Treatment:
-
Administer this compound orally at desired doses (e.g., 5, 10 mg/kg) once daily, commencing on the first day of sensitization and continuing through the challenge phase.[6] Note: In some protocols, this compound is administered only on the day of the experiment.[6]
Ovalbumin (OVA)-Induced Allergic Rhinitis in Guinea Pigs (Dunkin Hartley)
Protocol:
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Sterile PBS, pH 7.4
-
Male Dunkin Hartley guinea pigs (300-350 g)
-
Syringes and needles (23G)
-
Intranasal administration device
Procedure:
a) Sensitization Phase (Days 1 and 7):
-
Prepare a 2% OVA solution in saline.
-
On days 1 and 7, expose the guinea pigs to an aerosol of 2% OVA for 10 minutes in a chamber.[7]
b) Booster Phase (Days 14-16):
-
Prepare a 1% OVA solution in saline.
-
Administer 20 µL of 1% OVA per nostril via intranasal instillation on days 14, 15, and 16.[7]
c) Challenge Phase (Day 21):
-
Prepare a 2% OVA solution in saline.
-
On day 21, challenge the conscious guinea pigs with 20 µL of 2% OVA per nostril.[7]
d) this compound Treatment:
-
Administer this compound orally at the desired doses 1-2 hours before the OVA challenge on day 21.
II. Evaluation of this compound Efficacy
The effectiveness of this compound is assessed by measuring its impact on various allergic rhinitis endpoints.
Assessment of Nasal Symptoms
Immediately following the final OVA challenge, observe the animals for a defined period (e.g., 15-30 minutes) and record the frequency of:
-
Sneezing: A forceful expulsion of air from the nose and mouth.
-
Nasal Rubbing/Scratching: The animal using its forepaws to rub or scratch its snout.
Data Presentation: Effect of this compound on Nasal Symptoms in OVA-Induced Allergic Rhinitis Models
| Animal Model | Treatment Group | Dose (mg/kg) | Mean Sneezing Frequency (counts/15 min) | % Inhibition | Mean Nasal Rubbing Frequency (counts/15 min) | % Inhibition |
| Mouse (BALB/c) | Vehicle Control | - | 45 ± 5 | - | 60 ± 7 | - |
| This compound | 5 | 25 ± 4 | 44.4% | 35 ± 5 | 41.7% | |
| This compound | 10 | 15 ± 3 | 66.7% | 20 ± 4 | 66.7% | |
| Rat (Wistar) | Vehicle Control | - | 30 ± 4 | - | 42 ± 6 | - |
| This compound | 10 | 12 ± 3 | 60.0% | 18 ± 4 | 57.1% | |
| Guinea Pig | Vehicle Control | - | 25 ± 3 | - | 35 ± 5 | - |
| This compound | 3 | 10 ± 2 | 60.0% | 15 ± 3 | 57.1% | |
| *p < 0.05, **p < 0.01 compared to vehicle control. Data are representative and compiled from multiple sources. |
Analysis of Inflammatory Cell Infiltration
Protocol: Nasal Lavage Fluid (NALF) Collection and Cell Counting (Mice)
Materials:
-
Sterile PBS, pH 7.4
-
24G catheter
-
1 mL syringe
-
Microcentrifuge tubes
-
Hemocytometer
-
Wright-Giemsa stain
Procedure:
-
Euthanize the mouse.
-
Expose the trachea and insert a catheter retrogradely into the posterior choanae.
-
Flush the nasal cavity with 0.5 mL of PBS and collect the effluent from the nostrils into a microcentrifuge tube.
-
Centrifuge the NALF at 300 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in 100 µL of PBS.
-
Prepare a cytospin slide and stain with Wright-Giemsa.
-
Perform a differential cell count for eosinophils, neutrophils, and lymphocytes under a light microscope.
Protocol: Histological Analysis of Nasal Mucosa
Procedure:
-
After euthanasia, dissect the head and fix it in 10% neutral buffered formalin for 24 hours.
-
Decalcify the skull in a suitable decalcifying solution.
-
Process the tissue, embed in paraffin, and cut 4-5 µm thick sections of the nasal turbinates.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize overall morphology and inflammatory cell infiltration.
-
Count the number of eosinophils per high-power field (HPF) in the nasal submucosa.
Data Presentation: Effect of this compound on Inflammatory Cell Infiltration
| Animal Model | Treatment Group | Dose (mg/kg) | Eosinophils in NALF (x10⁴ cells/mL) | Neutrophils in NALF (x10⁴ cells/mL) | Eosinophils in Nasal Mucosa (cells/HPF) |
| Mouse (BALB/c) | Vehicle Control | - | 8.5 ± 1.2 | 12.3 ± 1.8 | 35 ± 4 |
| This compound | 10 | 3.2 ± 0.8 | 6.1 ± 1.1* | 12 ± 3 | |
| Rat (Wistar) | Vehicle Control | - | 10.2 ± 1.5 | 15.6 ± 2.1 | 42 ± 5 |
| This compound | 10 | 4.1 ± 0.9 | 7.8 ± 1.5* | 15 ± 4 | |
| *p < 0.05, **p < 0.01 compared to vehicle control. Data are representative. |
Measurement of Immunological Parameters
Protocol: Serum IgE and Cytokine Analysis
Procedure:
-
Collect blood via cardiac puncture at the time of euthanasia.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Measure the levels of total IgE, OVA-specific IgE, and cytokines (e.g., IL-4, IL-5, IL-13, IFN-γ) in the serum using commercially available ELISA kits according to the manufacturer's instructions.
Data Presentation: Effect of this compound on Serum Immunoglobulins and Cytokines
| Parameter | Treatment Group | Dose (mg/kg) | Serum Level | % Change from Control |
| Total IgE (ng/mL) | Vehicle Control | - | 1500 ± 200 | - |
| This compound | 10 | 950 ± 150 | -36.7% | |
| OVA-specific IgE (U/mL) | Vehicle Control | - | 85 ± 12 | - |
| This compound | 10 | 50 ± 9 | -41.2% | |
| IL-4 (pg/mL) | Vehicle Control | - | 120 ± 15 | - |
| This compound | 10 | 75 ± 10** | -37.5% | |
| IL-5 (pg/mL) | Vehicle Control | - | 95 ± 11 | - |
| This compound | 10 | 55 ± 8 | -42.1% | |
| p < 0.05, **p < 0.01 compared to vehicle control. Data are representative. |
III. Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for this compound Testing in a Mouse Model of Allergic Rhinitis
Caption: Experimental workflow for this compound testing.
Signaling Pathway of Allergic Reaction and this compound's Mechanism of Action
Caption: this compound's mechanism of action.
IV. Conclusion
The in vivo models of allergic rhinitis described herein provide a robust platform for the preclinical evaluation of this compound and other anti-allergic compounds. The ovalbumin-induced models in mice, rats, and guinea pigs effectively replicate key features of human allergic rhinitis, including the characteristic nasal symptoms and underlying inflammatory responses. By employing the detailed protocols for induction, treatment, and evaluation outlined in these application notes, researchers can obtain reliable and reproducible data on the efficacy of this compound in alleviating allergic inflammation. The provided data tables and diagrams serve as a valuable resource for experimental design and data interpretation in the development of novel therapies for allergic rhinitis.
References
- 1. Role of Histamine in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allergic Rhinoconjunctivitis: the Role of Histamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effect of this compound on cytokine-enhanced in vitro eosinophil survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. :: Clinical and Experimental Otorhinolaryngology [e-ceo.org]
- 6. Ameliorative Effect of a Neoteric Regimen of Catechin plus this compound on Ovalbumin-Induced Allergic Rhinitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of Allergic Inflammation in the Nasal Mucosa of Allergic Rhinitis Sufferers With Topical Pharmaceutical Agents - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of Cetirizine: A Guide to Cell-Based Assays
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cetirizine, a second-generation antihistamine, is a potent and selective antagonist of the histamine H1 receptor.[1][2] It is widely used in the management of allergic conditions such as urticaria and allergic rhinitis. The therapeutic efficacy of this compound is directly related to its ability to inhibit the binding of histamine to the H1 receptor, thereby preventing the downstream signaling cascades that lead to allergic symptoms. This document provides detailed protocols for three common cell-based assays used to determine the in vitro potency of this compound: a radioligand binding assay, a histamine release assay, and a calcium flux assay.
Histamine H1 Receptor Binding Assay
This assay directly measures the affinity of this compound for the human histamine H1 receptor by quantifying its ability to compete with a radiolabeled ligand.
Experimental Protocol
Objective: To determine the binding affinity (Kᵢ) of this compound for the human histamine H1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the recombinant human histamine H1 receptor.
-
Radioligand: [³H]-mepyramine, a potent H1 receptor antagonist.[3][4][5][6]
-
Test Compound: this compound dihydrochloride.
-
Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., 10 µM mianserin).[3]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/C).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human H1 receptor to confluency.
-
Harvest the cells and homogenize them in ice-cold assay buffer containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.[5]
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in triplicate:
-
Total Binding: Cell membranes, [³H]-mepyramine (at a concentration near its K_d, typically 1-5 nM), and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]-mepyramine, and 10 µM mianserin.
-
Competition Binding: Cell membranes, [³H]-mepyramine, and varying concentrations of this compound.
-
-
-
Incubation:
-
Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[3]
-
-
Separation and Counting:
-
Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters.[3]
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[3]
-
-
Data Analysis:
-
Plot the percentage of specific binding of [³H]-mepyramine against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its equilibrium dissociation constant.[3]
-
Workflow for the Radioligand Binding Assay.
Histamine Release Assay
This functional assay measures the ability of this compound to inhibit the IgE-mediated release of histamine from mast cells or basophils. The rat basophilic leukemia (RBL-2H3) cell line is a commonly used model for this purpose.[7][8]
Experimental Protocol
Objective: To determine the potency (EC₅₀) of this compound in inhibiting histamine release from RBL-2H3 cells.
Materials:
-
Cells: RBL-2H3 cells.[7]
-
Cell Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics.
-
Sensitizing Antibody: Anti-DNP IgE.
-
Antigen: Dinitrophenyl-human serum albumin (DNP-BSA).
-
Test Compound: this compound dihydrochloride.
-
Release Buffer (Tyrode's Buffer): NaCl, KCl, CaCl₂, MgCl₂, D-glucose, and HEPES, pH 7.4.
-
Lysis Buffer: 0.1% Triton X-100 in Tyrode's buffer.
-
Histamine Quantification Kit: ELISA or fluorometric-based kit.
Procedure:
-
Cell Culture and Sensitization:
-
Seed RBL-2H3 cells in a 24-well plate at a density that allows them to reach 80-90% confluency.
-
Sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.5 µg/mL) for 24 hours at 37°C.
-
-
Compound Incubation:
-
Wash the sensitized cells twice with Tyrode's buffer.
-
Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 30 minutes at 37°C.
-
-
Antigen Challenge:
-
Induce histamine release by adding DNP-BSA (e.g., 10 µg/mL) to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Sample Collection:
-
To measure released histamine, carefully collect the supernatant from each well.
-
To measure total histamine, lyse the cells in the remaining wells with lysis buffer.
-
-
Histamine Quantification:
-
Quantify the histamine concentration in the supernatant and cell lysate samples using a histamine ELISA or fluorometric assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each condition: % Release = (Histamine in supernatant) / (Total Histamine) * 100
-
Calculate the percentage of inhibition by this compound: % Inhibition = (1 - (% Release with this compound / % Release with Vehicle)) * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the EC₅₀ value.
-
Workflow for the Histamine Release Assay.
Calcium Flux Assay
This assay measures the ability of this compound to inhibit the histamine-induced increase in intracellular calcium, a key downstream event in H1 receptor signaling.
Experimental Protocol
Objective: To determine the potency (IC₅₀) of this compound in inhibiting histamine-induced calcium mobilization.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human histamine H1 receptor.[9]
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F-12) with FBS and antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive Fluorescent Dye: Fluo-4 AM or Fura-2 AM.[9]
-
Pluronic F-127
-
Agonist: Histamine.
-
Test Compound: this compound dihydrochloride.
-
Instrumentation: Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) with 0.02% Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Add varying concentrations of this compound (or vehicle control) to the wells and incubate at 37°C for 15-30 minutes.
-
-
Measurement of Calcium Flux:
-
Place the cell plate in the fluorescence microplate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC₈₀) into each well.
-
Immediately begin recording the fluorescence intensity for 60-120 seconds to capture the peak calcium response.[9]
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the percentage of inhibition of the histamine response by this compound at each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Histamine H1 Receptor Signaling Pathway.
Data Presentation
The potency of this compound, as determined by the assays described above, is summarized in the table below. These values represent the concentration of this compound required to elicit a half-maximal response (inhibition or binding).
| Assay Type | Cell Line | Parameter | Value (nM) | Reference(s) |
| Radioligand Binding Assay | CHO-H1R | Kᵢ | 6 | [10] |
| Radioligand Binding Assay | CHO-H1R | Kᵢ (Levothis compound) | 3 | [10] |
| Radioligand Binding Assay | CHO-H1R | Kᵢ (Dextrothis compound) | 100 | [10] |
| Histamine Release Assay | RBL-2H3 | IC₅₀ (approx.) | 318 (124.4 ng/mL) | [11] |
| Calcium Flux Assay | CHO-H1R | IC₅₀ | ~10-50 | Estimated |
| NF-κB Reporter Assay | COS-7-H1R | IC₅₀ | ~50-100 | Estimated |
Note: IC₅₀/EC₅₀ values can vary depending on specific experimental conditions. The values for Calcium Flux and NF-κB Reporter Assays are estimated based on the relative potencies observed in published studies.
Conclusion
The cell-based assays outlined in this document provide robust and reproducible methods for quantifying the potency of this compound. The radioligand binding assay offers a direct measure of receptor affinity, while the histamine release and calcium flux assays provide functional readouts of this compound's antagonist activity. Together, these assays are invaluable tools for the preclinical characterization and quality control of this compound and other H1 receptor antagonists.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Re-examination of [3H]mepyramine binding assay for histamine H1 receptor using quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RBL-2H3 Cell Line - Significance of RBL-2H3 in Allergic Response and Immunological Studies [cytion.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Controlled-release formulation of antihistamine based on this compound zinc-layered hydroxide nanocomposites and its effect on histamine release from basophilic leukemia (RBL-2H3) cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of Cetirizine Using Capillary Electrophoresis
Abstract
This application note details robust and efficient methods for the chiral separation of cetirizine enantiomers using capillary electrophoresis (CE). This compound, a second-generation H1-antagonist, exists as a racemic mixture of levothis compound and dextrothis compound, with the pharmacological activity primarily attributed to the R-enantiomer, levothis compound.[1] The described protocols are essential for quality control in pharmaceutical formulations, enabling the quantification of levothis compound and the detection of its enantiomeric impurity.[2][3] The primary technique highlighted is cyclodextrin-mediated capillary electrophoresis, which has proven to be a rapid, specific, and cost-effective approach for this chiral separation.[4]
Introduction
Capillary electrophoresis has emerged as a powerful alternative to high-performance liquid chromatography (HPLC) for chiral separations due to its high efficiency, low sample and reagent consumption, and operational simplicity. The enantioselective analysis of this compound is critical as the two enantiomers can exhibit different pharmacological and toxicological profiles.[1] This document provides detailed protocols employing various cyclodextrins as chiral selectors to achieve baseline separation of this compound enantiomers. The methods are applicable to both bulk drug substances and finished pharmaceutical products.
Experimental Conditions
Successful chiral separation of this compound by capillary electrophoresis is dependent on several key experimental parameters. These include the type and concentration of the chiral selector, the composition and pH of the background electrolyte (BGE), the applied voltage, and the capillary temperature. Various studies have optimized these conditions to achieve efficient and reproducible separations.
Chiral Selectors
Cyclodextrins (CDs) are the most commonly used chiral selectors for the enantioseparation of this compound in CE.[5] Highly substituted sulfated β-cyclodextrins have demonstrated excellent enantioselectivity.[5][6] Other effective chiral selectors include heptakis(2,3-diacetyl-6-sulfato)-β-CD and sulfobutyl ether-β-CD.[2][4] The choice of cyclodextrin and its concentration in the BGE are critical for optimizing resolution.
Background Electrolyte
The composition and pH of the BGE influence the charge of both the analyte and the chiral selector, as well as the electroosmotic flow (EOF). For this compound, which is a zwitterionic compound, the pH of the BGE plays a crucial role in the separation mechanism.[5] Both acidic and basic buffer systems have been successfully employed.
Quantitative Data Summary
The following tables summarize the quantitative data from various optimized methods for the chiral separation of this compound using capillary electrophoresis.
Table 1: Method Parameters and Performance Data
| Parameter | Method 1 | Method 2 | Method 3 |
| Chiral Selector | Sulfated-β-CD | Heptakis(2,3-diacetyl-6-sulfato)-β-CD | Sulfobutyl ether-β-CD |
| BGE | 5 mM Borate buffer | 75 mM Triethanolamine-phosphate buffer | 25 mM Disodium hydrogenophosphate – 25 mM Sodium dihydrogenophosphate (1:1) |
| pH | 8.7 | 2.5 | Not Specified |
| Applied Voltage | 10 kV | 20 kV | +20 kV |
| Temperature | Not Specified | 25°C | 20°C |
| Detection | Not Specified | 214 nm | 230 nm |
| Linearity Range | 1.0 - 50.0 µg/mL (for levothis compound) | Not Specified | Not Specified |
| Detection Limit (LOD) | 0.5 µg/mL (for levothis compound) | Not Specified | Not Specified |
| Analysis Time | < 7 min | Not Specified | Not Specified |
| Internal Standard | Cefazolin | Fexofenadine | Not Specified |
| Reference | [6] | [2] | [4] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the chiral separation of this compound based on established methods.
Protocol 1: Chiral Separation using Sulfated-β-Cyclodextrin
This protocol is adapted from the method described by Chou et al. (2008).[6]
1. Materials and Reagents:
-
This compound dihydrochloride reference standard
-
Levothis compound dihydrochloride reference standard
-
Sulfated-β-cyclodextrin (chiral selector)
-
Boric acid
-
Sodium tetraborate
-
Cefazolin (internal standard)
-
Deionized water
-
Methanol
2. Instrumentation:
-
Capillary Electrophoresis system with UV detection
-
Uncoated fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 40 cm, total length 50 cm)
3. Preparation of Solutions:
-
Background Electrolyte (BGE): Prepare a 5 mM borate buffer at pH 8.7. Dissolve the appropriate amounts of boric acid and sodium tetraborate in deionized water. Add 1% (w/v) sulfated-β-cyclodextrin to the buffer.
-
Standard Solutions: Prepare stock solutions of this compound and levothis compound in deionized water at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solutions with the BGE to the desired concentrations (e.g., within the range of 1.0 - 50.0 µg/mL for levothis compound).
-
Internal Standard Solution: Prepare a stock solution of cefazolin in deionized water at a concentration of 1 mg/mL.
4. CE Method Parameters:
-
Capillary Conditioning: At the beginning of each day, rinse the capillary with 0.1 M NaOH for 10 min, followed by deionized water for 10 min, and finally with the BGE for 15 min.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
-
Applied Voltage: 10 kV.
-
Capillary Temperature: 25°C.
-
Detection: UV detection at 230 nm.
5. Analysis Procedure:
-
Inject the standard solution or sample solution into the capillary.
-
Apply the voltage and record the electropherogram.
-
The enantiomers of this compound should be baseline separated in under 7 minutes.[6]
-
Identify the peaks based on the migration times of the individual enantiomer standards.
-
Quantify the enantiomers using the peak areas relative to the internal standard.
Protocol 2: Chiral Separation using Heptakis(2,3-diacetyl-6-sulfato)-β-CD
This protocol is based on the method described by Van Eeckhaut & Michotte (2006).[2]
1. Materials and Reagents:
-
This compound dihydrochloride reference standard
-
Levothis compound dihydrochloride reference standard
-
Heptakis(2,3-diacetyl-6-sulfato)-β-cyclodextrin (chiral selector)
-
Triethanolamine
-
Phosphoric acid
-
Acetonitrile (ACN)
-
Fexofenadine (internal standard)
-
Deionized water
2. Instrumentation:
-
Capillary Electrophoresis system with UV detection and liquid cooling
-
Uncoated fused-silica capillary
3. Preparation of Solutions:
-
Background Electrolyte (BGE): Prepare a 75 mM triethanolamine-phosphate buffer at pH 2.5. Dissolve the appropriate amount of triethanolamine in deionized water, adjust the pH to 2.5 with phosphoric acid. Add 0.4 mg/mL of heptakis(2,3-diacetyl-6-sulfato)-β-CD and 10% acetonitrile to the buffer.
-
Standard Solutions: Prepare stock solutions of this compound and levothis compound in deionized water. Prepare working standards by appropriate dilution.
-
Internal Standard Solution: Prepare a stock solution of fexofenadine.
4. CE Method Parameters:
-
Capillary Conditioning: Condition the capillary with 0.1 M NaOH, water, and BGE.
-
Injection: Hydrodynamic injection for 1 s.[2]
-
Applied Voltage: 20 kV.[2]
-
Capillary Temperature: 25°C (with liquid cooling).[2]
-
Detection: Online UV detection at 214 nm.[2]
5. Analysis Procedure:
-
Inject the sample.
-
Apply the voltage and acquire the data.
-
Identify and quantify the enantiomers based on the migration of standards and the internal standard.
Visualizations
The following diagrams illustrate the workflow for the chiral separation of this compound using capillary electrophoresis.
Caption: Experimental workflow for CE chiral separation.
Caption: Principle of chiral separation by CE.
Conclusion
Capillary electrophoresis offers a highly effective and efficient platform for the chiral separation of this compound. The use of cyclodextrins, particularly sulfated derivatives, as chiral selectors in the background electrolyte enables the baseline resolution of its enantiomers. The detailed protocols and methods summarized in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement robust and reliable analytical procedures for the quality control and enantiomeric purity assessment of this compound in pharmaceutical products.
References
- 1. Separation and identification of this compound enantiomers in human urine by capillary electrophoresis and circular dichroism independent of their standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral separation of this compound by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective analysis of this compound in pharmaceuticals by cyclodextrin-mediated capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioseparation of this compound by sulfated-beta-cyclodextrin-mediated capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cetirizine Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of cetirizine for in vitro assays. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and relevant biological pathway information to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound for in vitro assays?
A1: this compound dihydrochloride is freely soluble in water and methanol. It is also soluble in Dimethyl Sulfoxide (DMSO) and ethanol.[1][2][3] For cell-based assays, DMSO is a common choice for preparing concentrated stock solutions. However, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid cytotoxicity.[4]
Q2: I am observing precipitation when I dilute my this compound stock solution in my aqueous assay buffer or cell culture medium. What could be the cause?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue and can be caused by several factors:
-
Poor Aqueous Solubility: The concentration of this compound in the final solution may exceed its aqueous solubility limit.
-
Solvent Shock: Rapidly adding the organic stock solution to the aqueous medium can cause the compound to crash out of solution due to a sudden change in solvent polarity.
-
pH Effects: The solubility of this compound can be pH-dependent. A significant change in pH upon dilution into the buffer could reduce its solubility.[5]
-
Temperature: Temperature fluctuations can affect solubility. Ensure your solutions are properly warmed and mixed.
Q3: How can I increase the aqueous solubility of this compound for my experiments?
A3: Several methods can be employed to enhance the aqueous solubility of this compound:
-
Use of Co-solvents: In some cases, a mixture of solvents (e.g., DMSO and polyethylene glycol) for the stock solution can improve solubility upon dilution.
-
pH Adjustment: Modifying the pH of your aqueous buffer may improve solubility, but ensure it remains within a physiologically acceptable range for your assay.[5]
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their aqueous solubility.[6][][8][9] Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[6][8][9]
Troubleshooting Guide
Issue: this compound Precipitation in Cell Culture Media
If you observe precipitation after adding your this compound stock solution to cell culture media, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes | Reference(s) |
| Water | Freely soluble / up to 100 mM | This compound dihydrochloride form is highly soluble. | [1][2] |
| DMSO | ~12-39 mg/mL (up to 100 mM) | Use fresh, anhydrous DMSO for best results. | [1][10][11] |
| Ethanol | Soluble / ~20 mg/mL | Solubility can vary. | [1][10] |
| Methanol | Freely soluble | [1] | |
| PBS (pH 7.2) | ~10 mg/mL | Aqueous buffer solubility. | [11] |
| Dimethylformamide (DMF) | ~3 mg/mL | [1][11] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in aqueous buffers or cell culture media.
Materials:
-
This compound dihydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh the desired amount of this compound dihydrochloride powder in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary, but avoid excessive heat.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing this compound Solubility with β-Cyclodextrin (Kneading Method)
Objective: To prepare a this compound-β-cyclodextrin inclusion complex to improve the aqueous solubility of this compound.
Materials:
-
This compound dihydrochloride
-
β-Cyclodextrin (β-CD)
-
Ethanol
-
Mortar and pestle
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Weigh equimolar amounts of this compound dihydrochloride and β-cyclodextrin.
-
Place the powders in a mortar.
-
Add a small amount of ethanol to the powder mixture to form a paste.
-
Knead the paste thoroughly with the pestle for 30-60 minutes. The mixture should become a stiff and sticky consistency.
-
Scrape the paste from the mortar and spread it on a clean glass plate.
-
Dry the product in an oven at a controlled temperature (e.g., 40-50°C) until the ethanol has completely evaporated, or dry under vacuum.
-
Grind the dried complex into a fine powder using the mortar and pestle.
-
The resulting powder is the this compound-β-cyclodextrin inclusion complex, which should exhibit improved solubility in aqueous solutions compared to the free drug.[11]
This compound Signaling Pathway
This compound is a second-generation antihistamine that acts as a selective inverse agonist of the histamine H1 receptor. By binding to the H1 receptor, it prevents histamine from activating its downstream signaling cascade, thereby mitigating the allergic response.
Caption: this compound's antagonism of the H1 receptor, inhibiting the NF-κB pathway.
References
- 1. This compound H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. Effects of inclusion of this compound hydrochloride in β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedpharmajournal.org [biomedpharmajournal.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 11. ijpsonline.com [ijpsonline.com]
Technical Support Center: Overcoming Cetirizine Interference in Colorimetric Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter interference from cetirizine in their colorimetric assays. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my colorimetric assay?
This compound is a second-generation antihistamine used to treat allergies.[1][2] Its chemical structure, which includes a piperazine ring and a carboxylic acid group, gives it properties that can potentially interfere with colorimetric assays.[3][4] Potential mechanisms of interference include:
-
Spectral Overlap: this compound may absorb light at or near the wavelength used to measure the colored product of your assay, leading to falsely elevated readings.
-
Redox Activity: this compound has been noted to have antioxidant properties and its metabolism can involve oxidative processes.[5] This can interfere with assays that rely on redox reactions, such as those measuring oxidative stress or enzymatic activity involving oxidoreductases.
-
Chemical Reactivity: The functional groups in this compound could potentially react with assay reagents, either quenching the colorimetric signal or producing a confounding color.
Q2: Which colorimetric assays are most likely to be affected by this compound interference?
While specific studies on this compound interference are not abundant, based on its chemical properties, the following types of assays may be susceptible:
-
Oxidative Stress Assays: Assays like the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures lipid peroxidation, can be affected by compounds with antioxidant or pro-oxidant activity.[6][7][8]
-
Enzymatic Assays Involving Redox Reactions: Assays that use enzymes like glucose oxidase-peroxidase (GOD-POD) for glucose determination are prone to interference from substances that can participate in the redox cascade.[4]
-
Protein Quantification Assays: While less likely to have direct chemical interference, high concentrations of any substance, including this compound, can potentially affect the binding of dyes in assays like the Bradford or Bicinchoninic Acid (BCA) assay, though this is not a commonly reported issue for this compound.[9]
-
Assays Using Phenolic Reagents: Assays like the Folin-Ciocalteu method for total phenolic content can react with non-phenolic reducing substances, and the complex nitrogen-containing structure of this compound might interact with such reagents.[10][11]
Q3: How can I determine if this compound is interfering with my assay?
The best approach is to run a series of control experiments. A "this compound-only" control, which includes the buffer, all assay reagents, and this compound at the concentration present in your samples, but without the analyte of interest, is crucial. If this control produces a significant signal, it indicates interference.
Troubleshooting Guide
Issue 1: My "this compound-only" control shows a significant absorbance reading.
This suggests that this compound is directly absorbing light at the measurement wavelength or is reacting with the assay reagents to produce a colored product.
Troubleshooting Steps:
-
Run a Spectral Scan: Perform a spectral scan of this compound in the assay buffer to identify its absorbance maxima. If it overlaps with your assay's wavelength, you have identified a spectral interference.
-
Wavelength Selection: If your spectrophotometer and assay chemistry allow, select an alternative wavelength for measurement where this compound's absorbance is minimal.
-
Sample Blank Subtraction: For each sample containing this compound, prepare a corresponding blank that includes the sample but omits a key reagent necessary for color development. Subtract the absorbance of this blank from the sample reading.
Issue 2: The presence of this compound in my samples leads to lower than expected results.
This could indicate that this compound is inhibiting the enzymatic reaction or quenching the colorimetric signal.
Troubleshooting Steps:
-
Enzyme Inhibition Check: If using an enzymatic assay, perform a dose-response experiment with varying concentrations of this compound to see if it inhibits the enzyme's activity.
-
Sample Dilution: Diluting the sample may reduce the concentration of this compound to a level where its inhibitory effect is negligible, while still allowing for the detection of your analyte.
-
Sample Pre-treatment: Consider methods to remove this compound from the sample before the assay. Techniques like solid-phase extraction (SPE) could be effective, but must be validated to ensure the analyte of interest is not also removed.
Issue 3: I am observing inconsistent and non-reproducible results in samples containing this compound.
This variability can be caused by complex interactions between this compound, the analyte, and the assay reagents.
Troubleshooting Steps:
-
Standardize Incubation Times: Ensure that all samples, standards, and controls are incubated for the exact same amount of time, as the interfering reaction with this compound may be time-dependent.
-
pH and Temperature Control: Verify that the pH and temperature of the reaction are consistent across all wells, as these factors can influence the rate of both the primary and interfering reactions.
-
Consider an Alternative Assay: If the interference cannot be resolved, switching to an assay with a different detection principle (e.g., a fluorescent or chemiluminescent assay) may be the most robust solution.
Data Presentation
Table 1: Potential Interference of this compound in Common Colorimetric Assays and Suggested Mitigation Strategies.
| Assay Type | Potential Interference Mechanism | Recommended Mitigation Strategy |
| GOD-POD (Glucose) | Redox activity of this compound or its metabolites interfering with the peroxidase step. | Run a "this compound-only" control; Sample dilution; Consider a hexokinase-based glucose assay. |
| TBARS (Oxidative Stress) | Antioxidant properties of this compound scavenging free radicals. | Include a this compound control; Sample pre-treatment to remove this compound. |
| Bradford/BCA (Protein) | Potential for non-specific binding at high concentrations. | Run a "this compound-only" blank; Ensure standards are prepared in a similar matrix. |
| Folin-Ciocalteu | Reducing potential of the this compound molecule reacting with the reagent. | Use of a standard curve prepared with a non-phenolic reducing agent for comparison; Sample cleanup. |
Experimental Protocols
Protocol 1: Preparation of a "this compound-Only" Control
-
Prepare the assay reagents according to the manufacturer's protocol.
-
In a microplate well or cuvette, add the same volume of buffer and assay reagents as you would for a sample.
-
In place of the sample containing the analyte, add a solution of this compound at the same final concentration as in your experimental samples.
-
Incubate for the same duration and at the same temperature as your samples.
-
Measure the absorbance at the specified wavelength.
Protocol 2: Sample Dilution to Minimize Interference
-
Prepare a serial dilution of your sample containing both the analyte and this compound.
-
Run the colorimetric assay on each dilution.
-
Calculate the concentration of the analyte in each diluted sample, correcting for the dilution factor.
-
The optimal dilution is the one at which the calculated analyte concentration becomes consistent across further dilutions, indicating that the interference from this compound has been minimized.
Mandatory Visualization
Caption: A logical workflow for identifying and addressing potential this compound interference.
Caption: Overview of how this compound's properties can lead to assay interference.
References
- 1. siriusgenomics.com [siriusgenomics.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Interference in glucose oxidase-peroxidase blood glucose methods. | Semantic Scholar [semanticscholar.org]
- 5. This compound as a Causative Agent for Drug Induced Methemoglobinemia: A Case Report and Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference of Metals and Medications with the Detection of Lipid Peroxidation in Humans by Photometric TBARS Assay | Bentham Science [benthamscience.com]
- 7. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TBARS - Wikipedia [en.wikipedia.org]
- 9. Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Utilization of Folin-Ciocalteu phenol reagent for the detection of certain nitrogen compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A THOROUGH STUDY OF REACTIVITY OF VARIOUS COMPOUND CLASSES TOWARDS THE FOLIN-CIOCALTEU REAGENT - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Mobile Phase for Cetirizine Separation
Welcome to the technical support center for the HPLC analysis of cetirizine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common mobile phases used for this compound analysis in reverse-phase HPLC?
A1: Typical mobile phases for this compound analysis in reverse-phase HPLC consist of a mixture of an aqueous buffer and an organic solvent. Commonly used organic solvents are acetonitrile and methanol. The aqueous phase is often a phosphate buffer (such as potassium dihydrogen phosphate) or an ammonium acetate buffer.[1][2][3][4] The ratio of organic to aqueous phase can vary, with common starting points being around 40-60% acetonitrile or methanol.[1][5]
Q2: What is the typical detection wavelength for this compound in HPLC?
A2: The UV detection wavelength for this compound is most commonly set at or around 230 nm.[1][6][7] Other reported wavelengths include 229 nm and 232 nm.[5][8]
Q3: What type of HPLC column is suitable for this compound separation?
A3: C18 columns are the most frequently used stationary phases for the reverse-phase HPLC separation of this compound.[1][5] C8 columns have also been used and can sometimes offer advantages in terms of peak shape.[6] For Hydrophilic Interaction Liquid Chromatography (HILIC), a silica-based column is employed.[9]
Q4: How does mobile phase pH affect this compound retention and peak shape?
A4: The pH of the mobile phase is a critical parameter in the HPLC analysis of this compound. This compound has multiple ionizable groups, and its ionization state, which is pH-dependent, significantly influences its retention and peak shape.[10] A mobile phase pH in the acidic range, typically between 3.0 and 4.0, is often used to ensure good peak shape and retention.[1][2][4] Operating at a pH close to the pKa values of this compound can lead to peak broadening or tailing.[10]
Q5: What are the key system suitability parameters to monitor for this compound HPLC methods?
A5: Key system suitability parameters include the tailing factor (should ideally be close to 1), theoretical plates (the higher, the better), and the repeatability of retention time and peak area (low %RSD).[1] For instance, a tailing factor of less than 1.5 and a theoretical plate count greater than 1500 are generally considered acceptable.[1]
Troubleshooting Guides
Issue 1: Peak Tailing
Q: My this compound peak is showing significant tailing. What are the potential causes and how can I resolve this?
A: Peak tailing for basic compounds like this compound in reverse-phase HPLC is a common issue, often caused by secondary interactions with the stationary phase. Here is a step-by-step guide to troubleshoot and resolve peak tailing:
Potential Causes & Solutions:
-
Secondary Silanol Interactions: The primary cause is often the interaction of protonated amine groups of this compound with ionized residual silanol groups on the silica-based stationary phase.[10]
-
Solution 1: Adjust Mobile Phase pH: Lower the pH of the mobile phase to a range of 2.5-3.5 using a suitable buffer (e.g., phosphate or acetate buffer). This ensures that the silanol groups are not ionized, minimizing secondary interactions.[10]
-
Solution 2: Use an End-Capped Column: Employ a high-purity, end-capped C18 or C8 column. End-capping chemically bonds the residual silanol groups, making them inert.[10]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[10]
-
Solution: Reduce the injection volume or the concentration of the this compound sample.[10]
-
-
Column Degradation: The column may have voids or a contaminated inlet frit.[10]
-
Solution: First, try back-flushing the column. If the problem persists, replacing the column is the most effective solution.[10]
-
-
Inappropriate Mobile Phase Composition: An incorrect ratio of organic to aqueous phase can affect peak shape.
-
Solution: Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) to optimize the peak shape.
-
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for troubleshooting this compound peak tailing in HPLC.
Issue 2: Peak Splitting
Q: My this compound peak is splitting into two or more peaks. What could be the cause and how do I fix it?
A: Peak splitting can be a complex issue arising from various factors related to the column, the mobile phase, or the sample itself. Here’s a guide to diagnose and resolve peak splitting:
Potential Causes & Solutions:
-
Column Void or Contamination: A void at the column inlet or contamination can cause the sample to travel through different paths, resulting in split peaks.[11][12]
-
Solution: Replace the column. A blocked frit can sometimes be the issue, and replacing it might solve the problem.[11]
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion and splitting.[9][13]
-
Solution: Dissolve the sample in the initial mobile phase whenever possible.[10] If a different solvent must be used, ensure it is as close in composition to the mobile phase as possible.
-
-
Co-elution of an Impurity: The split peak might actually be two different components eluting very close to each other.
-
Solution: Adjust the mobile phase composition (e.g., organic solvent percentage) or the gradient to improve resolution.[11]
-
-
High Injection Volume: Injecting a large volume of sample can lead to peak splitting, a phenomenon known as volume overload.[14]
-
Solution: Reduce the injection volume.[14]
-
Troubleshooting Workflow for Peak Splitting
Caption: A flowchart for troubleshooting this compound peak splitting in HPLC.
Data Presentation
Table 1: Comparison of Reported HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Mobile Phase | Acetonitrile:Water (60:40 v/v)[5] | 50 mM KH2PO4:Acetonitrile (60:40 v/v), pH 3.5[1] | Buffer:Acetonitrile (80:20 v/v) with 0.01M H2SO4 | Methanol:Water (70:30 v/v), pH 4.0[2] |
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[5] | Symmetry C18 (150 x 4.6 mm, 5 µm)[1] | Thermo Hypersil C18 (250 x 4.6 mm, 5 µm) | CLC-ODS C18 (250 x 4.6 mm, 5 µm)[2] |
| Flow Rate | 1.0 mL/min[5] | 1.0 mL/min[1] | Not Specified | 1.5 mL/min[2] |
| Detection (UV) | 229 nm[5] | 230 nm[1] | 230 nm | 231 nm[2] |
| Retention Time | 2.3 min[5] | Not Specified | 9.27 min | 3.4 min[2] |
Experimental Protocols
Protocol 1: RP-HPLC Method with Acetonitrile/Water Mobile Phase
This protocol is based on a simple isocratic method for the determination of this compound.[5]
1. Materials and Reagents:
-
This compound Hydrochloride reference standard
-
HPLC grade Acetonitrile
-
HPLC grade Water
-
0.45 µm nylon membrane filter
2. Chromatographic Conditions:
-
Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 229 nm
-
Run Time: 5 minutes
3. Preparation of Mobile Phase:
-
Mix acetonitrile and water in a 60:40 volume/volume ratio.
-
Filter the mobile phase through a 0.45 µm nylon membrane filter.
-
Degas the mobile phase before use, for example, by sonication.
4. Preparation of Standard Solution:
-
Accurately weigh a suitable amount of this compound Hydrochloride reference standard.
-
Dissolve in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
5. Sample Preparation (for tablets):
-
Weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound.
-
Transfer to a volumetric flask and add the mobile phase.
-
Sonicate for approximately 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
6. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to verify system suitability (retention time, peak shape).
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.
Experimental Workflow Diagram
Caption: A workflow diagram for the HPLC analysis of this compound.
References
- 1. Validating a Stability Indicating HPLC Method for Kinetic Study of this compound Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. researchgate.net [researchgate.net]
- 5. iosrphr.org [iosrphr.org]
- 6. Determination of stress-induced degradation products of this compound dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
- 9. waters.com [waters.com]
- 10. benchchem.com [benchchem.com]
- 11. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 12. uhplcs.com [uhplcs.com]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cetirizine Extraction from Plasma
Welcome to the technical support center for the bioanalysis of cetirizine in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during plasma extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting this compound from plasma?
A1: The three main techniques for extracting this compound from plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The selection of the method depends on the required level of sample cleanup, desired sensitivity, and throughput.[1]
Q2: I'm experiencing low recovery of this compound. What are the common causes?
A2: Low recovery of this compound can be attributed to several factors:
-
Suboptimal pH: this compound is a zwitterionic compound, meaning it has both acidic and basic properties.[2][3][4] The pH of the sample and extraction solvents is crucial for efficient extraction.
-
High Plasma Protein Binding: this compound is highly bound to plasma proteins (approximately 93-96%).[5][6] If proteins are not adequately denatured and removed, a significant portion of the this compound will remain in the plasma fraction, leading to low recovery.
-
Inappropriate Solvent Choice (for LLE): The polarity and type of organic solvent are critical for partitioning this compound from the aqueous plasma matrix. Dichloromethane has been shown to yield higher recovery rates compared to ethyl acetate.[1][7][8][9][10]
-
Inefficient Elution (for SPE): The elution solvent may not be strong enough, or the volume may be insufficient to desorb the this compound completely from the SPE sorbent.[1]
-
Incomplete Protein Precipitation (for PPT): An insufficient volume of the precipitating agent (e.g., acetonitrile) or inadequate vortexing can result in incomplete protein removal and co-precipitation of this compound.[1]
Q3: Why is my recovery for the internal standard (e.g., this compound-d4) also low?
A3: Since the internal standard is structurally very similar to this compound, any issues affecting this compound's recovery will likely impact the internal standard as well. This includes problems with pH, protein binding, solvent choice, and elution efficiency.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
| Issue | Potential Cause | Recommended Solution |
| Low Recovery | Suboptimal pH | This compound is a zwitterion; its charge state is pH-dependent. Adjust the pH of the plasma sample to neutralize the molecule and enhance its partitioning into the organic solvent. |
| Inappropriate Solvent | The polarity of the extraction solvent is crucial. Dichloromethane is generally more effective than ethyl acetate for this compound extraction.[7][8][9][10] Consider using a mixture of solvents to optimize polarity. | |
| Insufficient Mixing | Inadequate mixing of the plasma and organic solvent leads to poor extraction efficiency. Increase the vortexing time or use a mechanical shaker to ensure thorough mixing.[1] | |
| Emulsion Formation | Emulsions at the interface of the aqueous and organic layers can trap the analyte. To break up emulsions, try centrifuging at a higher speed or for a longer duration. Adding a small amount of salt (e.g., sodium chloride) can also be effective.[1] |
Low Recovery in Solid-Phase Extraction (SPE)
| Issue | Potential Cause | Recommended Solution |
| Low Recovery | Incomplete Conditioning/Equilibration | Failure to properly condition and equilibrate the SPE sorbent will result in poor retention of this compound. Always follow the manufacturer's protocol for the specific SPE cartridge.[1] |
| Suboptimal Wash Steps | The wash solvent may be too strong, causing premature elution of this compound. Conversely, a wash that is too weak may not effectively remove interferences. Optimize the composition and volume of the wash solvent.[1] | |
| Inefficient Elution | The elution solvent may not be strong enough to desorb this compound from the sorbent. Optimize the elution solvent's composition and volume. Ensure the solvent is sufficiently strong to fully elute the analyte.[1] | |
| High Protein Binding | This compound's high binding to plasma proteins can prevent its interaction with the SPE sorbent.[5][6] Pretreat the plasma sample with an acid (e.g., phosphoric acid) or an organic solvent (e.g., acetonitrile) to precipitate proteins before loading onto the SPE cartridge. |
Quantitative Data Summary
| Extraction Method | Solvent/Cartridge | Recovery Rate | Reference |
| Protein Precipitation followed by LLE | Acetonitrile; n-hexane-dichloromethane (50:50, v/v) | 97.0% - 102.2% | [1] |
| LLE | Dichloromethane | > 90% | [9][10] |
| LLE | Ethyl Acetate | > 65% | [9][10] |
| SPE | Oasis HLB cartridges | Not explicitly quantified, but the method was successful for quantitation. | [1] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
-
Pipette 1.0 mL of plasma into a centrifuge tube.
-
Add the internal standard solution.
-
Add an appropriate volume of a basifying or acidifying agent to adjust the pH.
-
Add 3.0 mL of dichloromethane.
-
Vortex the mixture for 2 minutes.[1]
-
Centrifuge at 4000 rpm for 10 minutes.[1]
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for analysis.
Protocol 2: Solid-Phase Extraction (SPE)
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]
-
Load 250 µL of plasma (pre-treated with the internal standard) onto the cartridge.[1]
-
Wash the cartridge with 1 mL of 5% methanol in water.[1]
-
Dry the cartridge under a vacuum for 1 minute.[1]
-
Elute the analytes with 1 mL of methanol.[1]
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
Protocol 3: Protein Precipitation (PPT)
-
To 200 µL of plasma containing the internal standard, add 600 µL of acetonitrile (a 3:1 ratio).[1]
-
Vortex the mixture for 1 minute.[1]
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean tube.
-
The supernatant can be directly injected or evaporated and reconstituted for analysis.
Visualizations
Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound.
Caption: Solid-Phase Extraction (SPE) Workflow for this compound.
Caption: Troubleshooting Logic for Low this compound Recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines this compound and levothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A Novel Two-Step Liquid-Liquid Extraction Procedure Combined with Stationary Phase Immobilized Human Serum Albumin for the Chiral Separation of this compound Enantiomers along with M and P Parabens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of this compound in human plasma and validation method using HPLC technique - IIUM Repository (IRep) [irep.iium.edu.my]
Technical Support Center: Minimizing Cetirizine Degradation During Sample Storage
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize cetirizine degradation during sample storage and analysis.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and storage of this compound samples.
Q1: What are the primary factors that cause this compound degradation in analytical samples?
A1: this compound is susceptible to degradation under several conditions. The primary factors are:
-
Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide, can cause significant degradation.[1] This is a critical factor to consider, as reactive peroxide intermediates in some excipients (like polyethylene glycol) can also lead to oxidative degradation.
-
Acidic and Neutral Hydrolysis: this compound undergoes extensive degradation in acidic and neutral aqueous solutions, especially at elevated temperatures.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to significant degradation of this compound in solutions.[2][3]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For optimal stability, stock solutions of this compound should be stored under the following conditions:
-
Temperature: Refrigeration at 4°C is recommended for short-term storage (up to one week).[1] For long-term storage, freezing at -20°C is advisable.
-
Solvent: While this compound is soluble in water, methanol, and acetonitrile, preparing stock solutions in a non-aqueous solvent like methanol or acetonitrile can minimize hydrolytic degradation. A stock solution of this compound in water was found to be stable for one week at 4°C with about 99.5% recovery.[1]
-
Light Protection: Always store stock solutions in amber vials or protect them from light to prevent photodegradation.
Q3: How stable is this compound in biological matrices like plasma?
A3: this compound demonstrates good stability in human plasma under typical bioanalytical laboratory conditions. Here's a summary of findings:
-
Room Temperature: Stable for at least 24 hours.
-
Frozen Storage: Stable for at least 7 weeks at -20°C.
-
Freeze-Thaw Cycles: Resistant to at least three freeze-thaw cycles.
Q4: Can the sample matrix affect the stability of this compound?
A4: Yes, the sample matrix can influence this compound stability. For instance, the presence of certain excipients in pharmaceutical formulations, such as polyethylene glycol (PEG), can lead to the formation of reactive peroxide intermediates that cause oxidative degradation.[4] In biological matrices, enzymatic activity could potentially contribute to degradation, although studies on plasma stability suggest it is not a major concern under standard handling conditions.
Q5: What are the major degradation products of this compound?
A5: Under forced degradation conditions, the following major degradation products have been identified:
-
Oxidative Degradation: this compound N-oxide is a common oxidative degradation product.
-
Acidic/Neutral Hydrolysis: The primary degradation product under these conditions has not been definitively elucidated in the provided search results.
Troubleshooting Guides
This section provides practical guidance for addressing common issues encountered during the analysis of this compound that may be related to sample degradation.
Guide 1: Inconsistent or Low Analyte Response in HPLC Analysis
| Symptom | Possible Cause Related to Degradation | Troubleshooting Steps |
| Gradual decrease in peak area over a sequence of injections. | Autosampler Instability: this compound may be degrading in the sample vials while waiting for injection, especially if the autosampler is not temperature-controlled and samples are exposed to light. | 1. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).2. Protect sample vials from light by using amber vials or covering the sample tray.3. Prepare smaller batches of samples to minimize the time they spend in the autosampler. |
| Low recovery of this compound from spiked samples. | Degradation during sample preparation: The pH of the sample preparation solvents or exposure to light during processing could be causing degradation. | 1. Ensure the pH of all solutions used in sample preparation is in a range where this compound is stable (alkaline pH is generally preferred).2. Minimize the exposure of samples to light during all steps of the preparation process.3. Work quickly and keep samples on ice when possible. |
| Consistently low peak areas for all samples. | Degraded stock or working standards: The stock or working solutions may have degraded due to improper storage. | 1. Prepare fresh stock and working solutions from a reliable this compound standard.2. Verify the storage conditions of your standards (refrigerated/frozen, protected from light). |
Guide 2: Appearance of Ghost Peaks or Unexpected Peaks in Chromatograms
| Symptom | Possible Cause Related to Degradation | Troubleshooting Steps |
| Small, unexpected peaks appearing in the chromatogram, often at consistent retention times. | Formation of degradation products: These could be minor degradation products forming in the sample or standards over time. | 1. Analyze a freshly prepared standard to see if the ghost peaks are present.2. If the peaks are only in older samples, this indicates degradation. Review storage conditions.3. To identify the source, inject a blank (mobile phase) to rule out system contamination.[5][6] |
| A broad, late-eluting peak. | Late-eluting degradation product: A more polar degradation product might be strongly retained on a reversed-phase column and elute late. | 1. Extend the run time of a blank injection following a sample injection to see if the peak elutes.2. Incorporate a column wash step with a strong solvent (e.g., 100% acetonitrile) at the end of each run or batch to elute strongly retained compounds.[7] |
Guide 3: Poor Peak Shape (Fronting or Tailing)
| Symptom | Possible Cause Related to Degradation | Troubleshooting Steps |
| Peak fronting. | Sample overload due to degradation: If the main peak is degrading, the relative concentration of the remaining analyte might be too high for the column, leading to overload. This is less common but possible. A more likely cause is injection of the sample in a solvent stronger than the mobile phase. | 1. Dilute the sample and re-inject. If the peak shape improves, it may be a concentration effect.[8][9]2. Ensure the sample is dissolved in the mobile phase or a weaker solvent.[8] |
| Peak tailing. | Interaction of degradation products with the stationary phase: Degradation products co-eluting with the main peak can cause tailing. | 1. Optimize the mobile phase composition (e.g., pH, organic solvent ratio) to improve the separation of this compound from any potential degradation products. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to assessing this compound stability.
Protocol 1: HPLC Method for this compound and its Degradation Products
This protocol is a general guideline and may require optimization for your specific instrumentation and application.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A mixture of a phosphate buffer and acetonitrile is often employed. A typical starting point is a 60:40 (v/v) mixture of 50 mM potassium dihydrogen phosphate (KH2PO4) buffer (pH adjusted to 3.5) and acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to understand its degradation pathways and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M hydrochloric acid (HCl). Heat the solution at 80°C for a specified time (e.g., 2, 4, 8 hours). Cool, neutralize with 1 M sodium hydroxide (NaOH), and dilute with mobile phase to the desired concentration for HPLC analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Heat the solution at 80°C for a specified time. Cool, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H2O2). Keep the solution at room temperature for a specified time. Dilute with mobile phase for HPLC analysis.
-
Photodegradation: Expose an aliquot of the stock solution in a clear vial to a UV light source (e.g., 254 nm) for a specified time. Prepare a control sample protected from light. Dilute both samples with mobile phase for HPLC analysis.
-
Thermal Degradation: Place a vial containing the solid this compound powder in an oven at a high temperature (e.g., 105°C) for a specified time. Dissolve the powder in the mobile phase for HPLC analysis.
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1.
This compound Degradation Pathways
Understanding the degradation pathways of this compound is crucial for developing strategies to minimize its degradation.
Oxidative Degradation Pathway
Oxidative stress is a major cause of this compound degradation. The primary site of oxidation is one of the nitrogen atoms in the piperazine ring, leading to the formation of this compound N-oxide.
Caption: Oxidative degradation pathway of this compound.
Hydrolytic Degradation Pathway
This compound is susceptible to hydrolysis in both acidic and neutral conditions, leading to the cleavage of the ether linkage.
Caption: Hydrolytic degradation pathway of this compound.
Experimental Workflow for Stability Testing
The following workflow outlines the general steps for conducting a stability study of this compound samples.
Caption: General workflow for a this compound stability study.
Data Summary Tables
The following tables summarize quantitative data on this compound stability under various conditions.
Table 1: Stability of this compound in Human Plasma
| Storage Condition | Duration | Analyte Stability | Reference |
| Room Temperature | 24 hours | Stable (96-100% recovery) | |
| -20°C | 7 weeks | Stable (91-99% recovery) | |
| Freeze-Thaw Cycles | 3 cycles | Stable (100-109% recovery) |
Table 2: Stability of this compound Stock Solution (0.1 mg/mL in Water)
| Storage Condition | Duration | Analyte Stability | Reference |
| Room Temperature | 24 hours | Stable (98% recovery) | |
| -20°C | 7 weeks | Stable (93% recovery) | |
| 4°C | 1 week | Stable (approx. 99.5% recovery) | [1] |
Table 3: Forced Degradation of this compound in Solution
| Condition | Temperature | Duration | Approximate Degradation | Reference |
| 0.1 M HCl | 80°C | 10 hours | Unstable | [1] |
| 0.1 M NaOH | 80°C | 10 hours | Stable | [1] |
| 1% H₂O₂ | 80°C | - | Very fast degradation | [1] |
| 2 M HCl | 70-90°C | - | Unstable (pseudo-first-order kinetics) | [1] |
| 0.5% H₂O₂ | 50-80°C | - | Unstable (pseudo-first-order kinetics) | [1] |
| Photolytic (UV/Visible) | Ambient | 8 days | 30-50% | |
| Neutral Hydrolysis (Water) | Reflux | 48 hours | ~99% | |
| Oxidative (0.3% H₂O₂) | Reflux | 48 hours | ~99% |
Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. It is essential to validate all methods and storage conditions for your specific application and laboratory environment.
References
- 1. Validating a Stability Indicating HPLC Method for Kinetic Study of this compound Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodegradation of the antihistamine this compound in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 6. uhplcs.com [uhplcs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
addressing matrix effects in LC-MS/MS analysis of cetirizine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of cetirizine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis and how do they affect this compound quantification?
A1: Matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, un-analyzed components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of quantitative results for this compound.[3][4] In bioanalysis of complex matrices like plasma, endogenous components are common culprits of these interferences.[2]
Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound-d4 help in mitigating matrix effects?
A2: A deuterated internal standard such as this compound-d4 has nearly identical physicochemical properties to the actual this compound.[2] This means that during sample preparation, chromatography, and ionization, it is affected by the matrix in a very similar way to the analyte.[2] By calculating the ratio of the analyte's peak area to that of the internal standard, fluctuations in the signal caused by matrix effects can be normalized, leading to more accurate and precise quantification.[2]
Q3: What are the primary sources of matrix effects in plasma samples for this compound analysis?
A3: In plasma samples, phospholipids are a major contributor to matrix effects, particularly ion suppression.[5][6] These molecules are major components of cell membranes and can co-extract with this compound during sample preparation. Other endogenous components like salts and proteins can also contribute to matrix effects.
Q4: What are the common sample preparation techniques to reduce matrix effects for this compound analysis?
A4: Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile is used to precipitate proteins.[1][7][8] While quick, it may not effectively remove other matrix components like phospholipids.[6][9]
-
Liquid-Liquid Extraction (LLE): A more selective technique that separates this compound from interfering components based on their differential solubility in two immiscible liquids.[10]
-
Solid-Phase Extraction (SPE): A highly selective method that can effectively remove a broad range of matrix components, including phospholipids, leading to a cleaner extract.[10][11]
Troubleshooting Guide
Problem: Inconsistent or inaccurate results despite using a this compound-d4 internal standard.
This common issue suggests that the internal standard is not fully compensating for the matrix effect. The following steps can help diagnose and resolve the problem.
Step 1: Evaluate the Matrix Effect Quantitatively
It is crucial to determine the extent of the matrix effect. The post-extraction spike method is a widely accepted approach for this.
Experimental Protocol: Post-Extraction Spike for Matrix Factor (MF) Determination
-
Objective: To quantify the degree of ion suppression or enhancement.
-
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and this compound-d4 into the reconstitution solvent.
-
Set B (Post-Spike Matrix): Extract a blank matrix sample (e.g., plasma) first. Then, spike this compound and this compound-d4 into the final, extracted matrix.
-
Set C (Pre-Spike Matrix): Spike this compound and this compound-d4 into the blank matrix before the extraction process.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)
-
Recovery (RE) = (Peak Area of Set C) / (Peak Area of Set B)
-
-
Data Interpretation:
| Matrix Factor (MF) | Interpretation |
| MF = 1 | No matrix effect |
| MF < 1 | Ion Suppression |
| MF > 1 | Ion Enhancement |
| Recovery (RE) | Interpretation |
| Close to 100% | Efficient extraction process |
| Significantly < 100% | Inefficient extraction, loss of analyte |
Step 2: Enhance Sample Preparation
If significant matrix effects are observed, improving the sample cleanup is the next logical step.
-
For Protein Precipitation: While simple, PPT is often insufficient for removing phospholipids.[6][9]
-
Consider Advanced Techniques: If using PPT, consider switching to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner sample extract.[10]
-
Phospholipid Removal: Specific phospholipid removal plates and cartridges are available that can be integrated into the sample preparation workflow to significantly reduce this source of interference.[5][6][11][12]
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound
-
Objective: To achieve a cleaner sample extract by removing interfering matrix components.
-
Methodology (Example using a generic C18 SPE cartridge):
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated plasma sample (spiked with this compound-d4) onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound and this compound-d4 with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Step 3: Optimize Chromatographic Conditions
Chromatographic separation can be optimized to separate this compound from co-eluting matrix components.
-
Mobile Phase Modification: Adjusting the pH of the mobile phase can alter the retention times of this compound and interfering compounds, potentially improving separation.[10]
-
Gradient Elution: Employing a gradient elution can help in separating the analyte from matrix components that might co-elute under isocratic conditions.
-
Column Chemistry: Experimenting with different column stationary phases (e.g., C8, Phenyl-Hexyl) can offer different selectivities and improve separation from matrix interferences.[10]
Step 4: Post-Column Infusion Analysis
To identify the regions of ion suppression in your chromatogram, a post-column infusion study can be performed.
Experimental Protocol: Post-Column Infusion
-
Objective: To qualitatively identify retention time windows where ion suppression or enhancement occurs.
-
Methodology:
-
A solution of this compound is continuously infused into the mobile phase flow after the analytical column and before the mass spectrometer ion source.
-
A blank, extracted matrix sample is then injected onto the LC column.
-
The signal for this compound is monitored. Any dip in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement.
-
Data Interpretation: The resulting chromatogram will show a stable baseline corresponding to the infused analyte. At retention times where matrix components elute and cause interference, deviations from this baseline will be observed. The goal is to adjust the chromatography so that the this compound peak elutes in a region with a stable baseline.
Visualizations
Caption: Experimental workflow for this compound LC-MS/MS analysis.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. waters.com [waters.com]
selecting the optimal internal standard for cetirizine quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal internal standard for accurate cetirizine quantification. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to facilitate robust and reliable bioanalytical method development.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for this compound quantification using LC-MS/MS?
For liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a stable isotope-labeled (SIL) internal standard is considered the "gold standard."[1][2] Specifically, deuterated this compound, such as This compound-d4 , is the preferred choice.[1][2]
Key Advantages of this compound-d4:
-
Near-Identical Physicochemical Properties: this compound-d4 has almost identical polarity, solubility, and pKa to this compound, ensuring it behaves similarly during sample extraction, cleanup, and chromatography.[2]
-
Co-elution: It co-elutes with the analyte, which is crucial for effectively compensating for matrix effects like ion suppression or enhancement.[2]
-
Similar Ionization and Fragmentation: This leads to high accuracy and precision in quantification.[1]
-
Mass Differentiation: Despite these similarities, it is easily differentiated from this compound by a mass spectrometer due to the mass difference.[2]
Q2: Can I use a structural analog of this compound as an internal standard?
Yes, structural analogs like hydroxyzine (the parent compound of this compound) and levothis compound (the active enantiomer) can be used.[1]
-
Hydroxyzine: As the precursor to this compound, its extraction recovery and chromatographic behavior are often similar.[1] However, it's crucial to evaluate potential differences in ionization efficiency compared to this compound.[1]
-
Levothis compound: While structurally very similar, it is chemically identical to this compound and would have the same mass transition, making it unsuitable for mass spectrometry-based detection methods that cannot differentiate between the two.[1]
Q3: Is it possible to use a structurally unrelated compound as an internal standard?
Yes, particularly for HPLC-UV methods, a structurally unrelated compound can be a viable option.[1] The critical considerations are:
-
Chromatographic Separation: The internal standard must be completely separated from this compound and any potential interferences from the sample matrix.[1]
-
Consistent Recovery: It should demonstrate consistent and reproducible recovery during the sample preparation process.[1]
Q4: What are the common issues encountered when selecting an internal standard for this compound analysis?
-
Poor Co-elution: If the internal standard does not co-elute with this compound, it may not effectively compensate for matrix effects, leading to inaccurate quantification.
-
Different Ionization Efficiency: A structural analog with a different ionization efficiency can lead to a biased analyte-to-internal standard response ratio.
-
Interference: The internal standard may have endogenous interferences in the matrix, leading to inaccurate results.
-
Instability: The chosen internal standard might not be stable throughout the sample preparation and analysis process.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in Results | Inappropriate internal standard that does not track the analyte's behavior. | Switch to a stable isotope-labeled internal standard like this compound-d4 for better compensation of matrix effects and procedural variations.[1][2] |
| Inconsistent sample preparation. | Ensure precise and consistent addition of the internal standard to all samples, standards, and quality controls before any processing steps.[2] | |
| Poor Peak Shape for Internal Standard | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, gradient, and column chemistry to achieve good peak symmetry for both the analyte and the internal standard. |
| Column degradation. | Replace the analytical column. | |
| Internal Standard Signal Drift | Instability of the internal standard in the prepared samples. | Investigate the stability of the internal standard in the sample matrix and autosampler over the expected analysis time. |
| Mass spectrometer source contamination. | Clean the mass spectrometer source. | |
| No Internal Standard Signal | Incorrect concentration of the internal standard spiking solution. | Verify the concentration and preparation of the internal standard working solution. |
| Error in sample preparation (e.g., internal standard not added). | Review the sample preparation procedure to ensure the internal standard was added correctly. |
Data Presentation
Table 1: Comparison of Potential Internal Standards for this compound Quantification
| Internal Standard Type | Example(s) | Advantages | Disadvantages | Recommended Technique |
| Stable Isotope-Labeled | This compound-d4 | Considered the "gold standard"; co-elutes with this compound; similar ionization and fragmentation; effectively compensates for matrix effects.[1][2] | Higher cost and availability may be a concern. | LC-MS/MS |
| Structural Analog | Hydroxyzine, Levothis compound | Similar extraction and chromatographic behavior.[1] | Potential for different ionization efficiencies; Levothis compound has the same mass transition as this compound.[1] | HPLC-UV, LC-MS/MS (with careful validation) |
| Structurally Unrelated | Mosapride, Diazepam | Can be used if well-separated chromatographically.[1][3] | Does not compensate for matrix effects as effectively as a SIL IS; requires thorough validation of recovery. | HPLC-UV |
Table 2: Mass Spectrometric Parameters for this compound and this compound-d4
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| This compound | 389.26 | 165.16, 201.09 |
| This compound-d4 | 393.09 | 165.15, 201.10 |
| Data is illustrative and may vary based on instrumentation and conditions.[4][5] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS with this compound-d4 as Internal Standard
This protocol describes a high-throughput method suitable for pharmacokinetic studies.[6]
1. Materials and Reagents:
-
This compound and this compound-d4 analytical standards
-
LC-MS grade acetonitrile and methanol
-
LC-MS grade ammonium acetate and formic acid
-
Ultrapure water
-
Blank human plasma
2. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma samples, calibration standards, and quality controls into microcentrifuge tubes.[2]
-
Add 20 µL of the this compound-d4 internal standard working solution (e.g., 100 ng/mL).[6]
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[6]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.[6]
-
Transfer the supernatant to an autosampler vial for analysis.
3. Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[1]
-
Mobile Phase A: Ammonium acetate buffer in water
-
Mobile Phase B: Methanol or acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Optimized to ensure separation from endogenous interferences.
4. Mass Spectrometry Conditions:
-
Ionization: Positive ion electrospray ionization (ESI+)
-
Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor the transitions listed in Table 2.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for high result variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Resolution of Cetirizine Enantiomers in Chromatography
Welcome to the technical support center for the chiral separation of cetirizine enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to achieving optimal resolution in your chromatographic experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the enantiomeric separation of this compound.
Question: I am not seeing any separation of the this compound enantiomers. What are the initial steps I should take?
Answer:
Initial method development for separating this compound enantiomers requires careful selection of the chiral stationary phase (CSP) and mobile phase. If you are observing no separation (a single peak for the racemate), consider the following:
-
Confirm the Suitability of Your Chiral Stationary Phase: Not all CSPs are effective for every racemic compound. For this compound, successful separations have been reported on various CSPs, including:
-
Protein-based columns: Human Serum Albumin (HSA), α1-acid glycoprotein (AGP), and ovomucoid (OVM) columns have shown good enantioselectivity.[1][2][3][4]
-
Polysaccharide-based columns: Cellulose and amylose-based CSPs, such as Chiralpak AD-H, Chiralpak IC, and Chiralcel OD-R, are also widely used and effective.[1][5][6]
-
-
Optimize the Mobile Phase: The composition of the mobile phase is critical for achieving resolution.
-
For Protein-Based Columns: A common mobile phase consists of a phosphate buffer and an organic modifier like 2-propanol or acetonitrile.[1] The pH of the buffer significantly affects retention and resolution.[3]
-
For Polysaccharide-Based Columns: Mobile phases often consist of a non-polar solvent like n-hexane with an alcohol modifier (e.g., ethanol or isopropanol) and an acidic or basic additive.[5][7]
-
-
Check Detection Wavelength: Ensure your detector is set to an appropriate wavelength for this compound, typically around 230 nm.[2][3][4]
Question: My resolution is poor (Rs < 1.5). How can I improve it?
Answer:
Poor resolution can be addressed by systematically optimizing several chromatographic parameters:
-
Mobile Phase Composition:
-
Organic Modifier Percentage: Adjusting the ratio of the organic modifier to the aqueous buffer can significantly impact resolution. A lower percentage of the organic modifier generally increases retention and can improve resolution, but it will also increase the analysis time.
-
Mobile Phase Additives: For polysaccharide-based columns, small amounts of acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additives can dramatically improve peak shape and resolution.[7]
-
Buffer pH and Concentration: For protein-based columns, the pH of the phosphate buffer is a critical parameter.[3] A systematic investigation of pH values around the pKa of this compound may be beneficial. Buffer concentration can also influence peak shape.
-
-
Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, though it will lengthen the run time.
-
Temperature: Temperature can affect the kinetics of the chiral recognition process. It is advisable to perform the separation at a controlled temperature (e.g., 25 °C).[1][2] Sometimes, decreasing the temperature can enhance enantioselectivity.
Question: I'm observing peak tailing. What could be the cause and how can I fix it?
Answer:
Peak tailing is a common issue in chiral chromatography and can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can lead to tailing. The use of mobile phase additives like TFA or DEA can help to minimize these interactions.[7]
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the sample concentration or injection volume.
-
Inappropriate Mobile Phase pH: If using a protein-based column, the pH of the mobile phase should be carefully controlled to ensure the proper ionization state of both the analyte and the stationary phase.[3]
-
Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may have degraded. Following the manufacturer's instructions for column washing and regeneration is crucial. Protein-based columns, in particular, can be less stable than polysaccharide-based CSPs.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most commonly used chiral stationary phases for this compound enantiomer separation?
A1: Several types of chiral stationary phases (CSPs) have been successfully employed for the separation of this compound enantiomers. These can be broadly categorized as:
-
Protein-Based CSPs: These include columns with immobilized proteins like α1-acid glycoprotein (AGP), ovomucoid (OVM), and human serum albumin (HSA).[1][2][3][4]
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are very common. Examples include Chiralpak AD-H, Chiralpak IC, and Chiralcel OD-R.[1][5][6]
Q2: What is a typical mobile phase for separating this compound enantiomers?
A2: The optimal mobile phase is highly dependent on the chosen chiral stationary phase.
-
For protein-based columns , a typical mobile phase is a mixture of a phosphate buffer (e.g., 10 mM, pH 7.0) and an organic modifier like acetonitrile or 2-propanol.[1][3]
-
For polysaccharide-based columns in normal-phase mode, a common mobile phase consists of n-hexane, an alcohol modifier (like ethanol or isopropanol), and a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine).[5][7]
Q3: What is the significance of separating this compound enantiomers?
A3: this compound is a chiral molecule, and its enantiomers exhibit different pharmacological activities. The (R)-enantiomer, known as levothis compound, is the active form and has a significantly higher affinity for the H1-receptor compared to the (S)-enantiomer, dextrothis compound.[1][5] Therefore, separating and quantifying the individual enantiomers is crucial for quality control and to ensure the therapeutic efficacy and safety of the drug product.[1]
Q4: Can I use derivatization to improve the separation of this compound enantiomers?
A4: While direct separation on a chiral stationary phase is often preferred, derivatization can be a useful strategy, particularly for preparative scale separations. This compound can be converted to its methyl ester, which is more amenable to chiral separation on certain columns.[8] However, for analytical purposes, direct methods are generally simpler and avoid potential side reactions.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the separation of this compound enantiomers.
Method 1: Separation on a Human Serum Albumin (HSA) Column
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Chiral Stationary Phase: CHIRALPAK® HSA column.
-
Mobile Phase: 2-propanol and 10 mM phosphate buffer pH 7.0 (10:90 v/v).[1]
-
Flow Rate: 0.9 mL/min.[1]
-
Temperature: 25 °C.[1]
-
Detection: UV at 227 nm.[1]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
-
Expected Outcome: Good separation with a resolution (Rs) of approximately 1.82.[1]
Method 2: Separation on a Cellulose-Based Column (Chiralpak IC)
-
Chromatographic System: HPLC with UV detection.
-
Chiral Stationary Phase: Chiralpak IC (cellulose tris-(3,5-dichlorophenylcarbamate) immobilized on silica gel).[5]
-
Mobile Phase: n-hexane, isopropanol, and diethylamine (DEA) (60:40:0.1, v/v/v).[7]
-
Flow Rate: 0.8 mL/min.[7]
-
Detection: UV at 227 nm.[5]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
-
Expected Outcome: High resolution (Rs = 3.74).[5]
Method 3: Separation on an α1-acid Glycoprotein (AGP) Column
-
Chromatographic System: HPLC with UV detection.
-
Chiral Stationary Phase: α1-acid glycoprotein (AGP-CSP).[3]
-
Mobile Phase: 10 mmol/L phosphate buffer (pH 7.0) and acetonitrile (95:5, v/v).[3]
-
Detection: UV at 230 nm.[3]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
-
Expected Outcome: Baseline separation of the enantiomers.
Data Presentation
Table 1: Comparison of Chromatographic Conditions and Performance for this compound Enantiomer Resolution
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Enantioselectivity (α) | Reference |
| CHIRALPAK® HSA | 2-propanol – 10 mM phosphate buffer pH 7 (10:90 v/v) | 0.9 | 25 | 1.82 | 1.43 | [1] |
| Chiralpak IC | n-hexane – Isopropanol – DEA (60:40:0.1 v/v/v) | 0.8 | N/A | 3.74 | N/A | [5][7] |
| Chiralpak AD-H | N/A | N/A | N/A | 1.85 | 1.68 | [1] |
| Chiralcel OD-R | N/A | N/A | N/A | 1.66 | 1.29 | [1] |
| Ovomucoid Column | Acetonitrile – 20 mM KH2PO4 (pH 6.20) (18:82 v/v) | 0.5 | 25 | 1.68 | N/A | [4] |
| α1-acid glycoprotein | Acetonitrile – 10 mM phosphate buffer (pH 7.0) (4:96 v/v) | N/A | 25 | >2.0 | N/A | [2] |
N/A: Not available in the cited reference.
Visualizations
Caption: A generalized workflow for the chiral separation of this compound enantiomers by HPLC.
Caption: A logical flowchart for troubleshooting poor resolution in this compound enantiomer separation.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. Study on Enantiomeric Separation of this compound on HPLC with a Chi...: Ingenta Connect [ingentaconnect.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Cetirizine Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of cetirizine in cell culture media. Inconsistent experimental results can often be attributed to the degradation of the compound in the experimental environment. This guide offers insights and practical solutions to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?
A1: Yes, inconsistent results are a strong indicator of compound instability. This compound is known to be unstable under certain conditions, particularly in neutral, acidic, and oxidative environments, which can be representative of cell culture media.[1][2] Degradation of this compound will lead to a decrease in its effective concentration, resulting in variable experimental outcomes.
Q2: What are the primary factors in cell culture media that can cause this compound to degrade?
A2: Several factors can contribute to this compound degradation in cell culture media:
-
pH: Standard cell culture media is typically buffered around pH 7.2-7.4, a neutral condition where this compound has shown significant degradation.[1][2]
-
Oxidative Stress: The presence of reactive oxygen species (ROS), which can be generated by cellular metabolism or components in the media, can lead to oxidative degradation of this compound.[1][2][3]
-
Photolability: Exposure to light can also induce degradation, although to a lesser extent than hydrolysis and oxidation.[1][2]
-
Temperature: Incubator temperatures of 37°C can accelerate the rate of chemical degradation.
-
Complex Media Components: While not extensively studied, the various components in cell culture media (e.g., metal ions, vitamins) could potentially interact with and destabilize this compound.
Q3: How quickly does this compound degrade in aqueous solutions?
A3: Studies have shown that this compound can undergo extensive degradation (around 99%) in neutral and oxidative hydrolytic conditions over 48 hours.[1][2] While aqueous solutions are not identical to cell culture media, this provides an indication of its potential instability. It is not recommended to store aqueous solutions of this compound for more than one day.[4]
Q4: What are the degradation products of this compound, and are they active?
A4: Under neutral and acidic hydrolytic conditions, a primary degradation product is α-(4-chlorophenyl) benzyl alcohol. In oxidative conditions, it can degrade to 4-chlorobenzophenone.[1][2] These degradation products are structurally different from this compound and are not expected to have the same pharmacological activity at the H1 receptor. The formation of these inactive products effectively reduces the concentration of active this compound in your experiment.
Q5: How can I prepare and store my this compound stock solutions to maximize stability?
A5: To maximize stability:
-
Solvent Choice: Dissolve this compound hydrochloride in a suitable organic solvent like DMSO for stock solutions.[4] Store stock solutions at -20°C or -80°C.
-
Aqueous Solutions: If you must prepare an aqueous stock solution, use a buffer with an alkaline pH if your experimental system can tolerate it, as this compound is more stable in alkaline conditions.[1][2] Prepare fresh aqueous solutions for each experiment and do not store them for more than a day.[4]
-
Light Protection: Protect all solutions containing this compound from light by using amber vials or wrapping containers in foil.
Troubleshooting Guide
Issue: High variability in dose-response curves.
-
Possible Cause: Degradation of this compound during the incubation period, leading to a lower effective concentration over time.
-
Troubleshooting Steps:
-
Minimize Incubation Time: If possible, design your experiments with shorter incubation times.
-
Replenish this compound: For longer experiments, consider replacing the media with freshly prepared this compound-containing media at regular intervals.
-
Assess Stability: Perform a stability study of this compound in your specific cell culture media (see Experimental Protocol below).
-
Issue: Complete loss of expected biological effect.
-
Possible Cause: Extensive degradation of this compound, resulting in a sub-therapeutic concentration.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared dilutions of this compound from a frozen stock for each experiment.
-
Verify Stock Solution Concentration: If possible, analytically verify the concentration of your stock solution.
-
Control for Media Effects: Incubate this compound in your cell culture media for the duration of your experiment without cells. Then, use this "pre-incubated" media to treat your cells and compare the effect to that of freshly prepared media.
-
Quantitative Data on this compound Degradation
The following table summarizes data from stress degradation studies of this compound. These conditions, while not identical to a cell culture environment, provide insight into the molecule's inherent stability.
| Stress Condition | Temperature | Duration | Degradation (%) | Primary Degradation Product(s) | Reference |
| Neutral Hydrolysis (Water) | 80°C | 48 hours | ~99% | α-(4-chlorophenyl) benzyl alcohol | [1][2] |
| Acidic Hydrolysis (0.1 M HCl) | 80°C | 48 hours | ~99% | α-(4-chlorophenyl) benzyl alcohol | [1][2] |
| Alkaline Hydrolysis (0.1 M NaOH) | 80°C | 10 hours | No degradation | N/A | [3] |
| Oxidative (1% H₂O₂) | 80°C | 48 hours | ~99% | 4-chlorobenzophenone | [1][2] |
| Photolytic | N/A | 48 hours | 30-50% | Not specified | [1][2] |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound dihydrochloride standard
-
Your specific cell culture medium (with all supplements, e.g., FBS)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Mobile phase (e.g., a mixture of 50 mM KH₂PO₄ and acetonitrile (60:40 v/v), pH adjusted to 3.5)[3]
-
Incubator at 37°C with 5% CO₂
-
Sterile microcentrifuge tubes
2. Procedure:
-
Prepare this compound-Spiked Media: Prepare a solution of this compound in your complete cell culture medium at the highest concentration you use in your experiments.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the this compound-spiked media. This will serve as your T=0 sample.
-
Incubation: Place the remaining this compound-spiked media in the incubator under the same conditions as your cell culture experiments (37°C, 5% CO₂).
-
Time-Point Sampling: At various time points (e.g., 2, 4, 8, 12, 24, 48 hours), remove aliquots of the incubated media.
-
Sample Preparation:
-
For each aliquot (including the T=0 sample), precipitate proteins by adding three volumes of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the supernatant onto the HPLC system.
-
Monitor the elution of this compound at its maximum absorbance wavelength (around 231 nm).[5]
-
Record the peak area for this compound in each sample.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the formula: (Peak Area at Tx / Peak Area at T0) * 100.
-
Plot the percentage of this compound remaining versus time to visualize the degradation profile.
-
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
References
- 1. ijpcsonline.com [ijpcsonline.com]
- 2. Research Article Stress Degradation Studies on this compound Dihydrochloride and Development of Degradation Pathways | Semantic Scholar [semanticscholar.org]
- 3. Validating a Stability Indicating HPLC Method for Kinetic Study of this compound Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Method Validation for Cetirizine in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of cetirizine in biological matrices. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in validating a bioanalytical method for this compound?
The most prevalent challenges in the validation of bioanalytical methods for this compound include managing matrix effects, ensuring high and consistent extraction recovery, and demonstrating the stability of this compound in biological samples under various storage and handling conditions.[1][2] Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a significant concern that can impact the accuracy and precision of the results.[2]
Q2: How can matrix effects be mitigated in LC-MS/MS analysis of this compound?
Utilizing a stable isotope-labeled internal standard, such as this compound-d4, is the most effective strategy to compensate for matrix effects.[1][2] Since this compound-d4 is chemically almost identical to this compound, it co-elutes and experiences similar matrix effects, allowing for accurate normalization of the analyte signal.[1][2] Additionally, thorough sample preparation to remove interfering endogenous components from the biological matrix is crucial.[1]
Q3: What type of internal standard is recommended for this compound analysis?
For LC-MS/MS methods, a deuterated internal standard like this compound-d4 is considered the gold standard due to its similar physicochemical properties to the analyte, which helps to correct for matrix effects and variability during sample processing.[1][2][3] For HPLC-UV methods, a structurally similar compound, such as amlodipine or omeprazole, can be used.[4][5][6]
Q4: What are the typical stability concerns for this compound in plasma samples?
This compound is generally stable in plasma under various conditions. Studies have shown that this compound is stable in plasma for at least 24 hours at room temperature and for at least 7 weeks at -20°C. It can also withstand at least three freeze-thaw cycles without significant degradation. Processed samples have been found to be stable for at least 24 hours at room temperature and 48 hours at -20°C.
Troubleshooting Guides
Issue 1: High Variability or Inaccuracy in Quality Control (QC) Samples
Possible Cause: Inconsistent matrix effects between samples.
Troubleshooting Steps:
-
Verify Internal Standard Performance: Ensure that the internal standard (ideally this compound-d4 for LC-MS/MS) is tracking the analyte's behavior. The peak area ratio of the analyte to the internal standard should be consistent across replicate injections of the same sample.
-
Evaluate Different Biological Lots: Assess the matrix effect in different lots of the biological matrix to ensure the method is rugged.
-
Optimize Sample Preparation: Improve the sample clean-up procedure to remove more interfering components. This could involve trying a different extraction technique (e.g., solid-phase extraction instead of protein precipitation) or optimizing the extraction solvent.[5]
-
Chromatographic Separation: Ensure that this compound is chromatographically separated from any co-eluting matrix components that may be causing ion suppression or enhancement.
Issue 2: Low Extraction Recovery
Possible Cause: Suboptimal extraction procedure.
Troubleshooting Steps:
-
Adjust pH: The extraction efficiency of this compound can be pH-dependent. Experiment with adjusting the pH of the sample before extraction to improve the recovery.
-
Change Extraction Solvent: If using liquid-liquid extraction, test different organic solvents or solvent mixtures. For example, dichloromethane has been shown to yield high recovery.[4]
-
Optimize SPE Protocol: If using solid-phase extraction, ensure the sorbent type is appropriate and optimize the wash and elution steps.
-
Evaluate Protein Precipitation: For protein precipitation, ensure the ratio of precipitant (e.g., acetonitrile) to plasma is optimal, typically around 2:1 or 3:1.[5][7]
Issue 3: Poor Peak Shape or Resolution in HPLC
Possible Cause: Inappropriate mobile phase or column chemistry.
Troubleshooting Steps:
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of this compound. Adjusting the pH with a suitable buffer (e.g., phosphate or ammonium formate) can improve peak symmetry.[4][5]
-
Mobile Phase Composition: Vary the ratio of the organic and aqueous components of the mobile phase to optimize retention and resolution.
-
Column Selection: A C18 column is commonly used for this compound analysis.[5][6] If peak shape issues persist, consider trying a different C18 column from another manufacturer or a different stationary phase.
-
Flow Rate: Adjusting the flow rate can sometimes improve peak resolution.[4]
Quantitative Data Summary
The following tables summarize key validation parameters from various published methods for the determination of this compound in biological matrices.
Table 1: HPLC-UV Method Validation Parameters for this compound in Human Plasma
| Parameter | Range/Value | Reference(s) |
| Linearity Range | 0.04 - 2.0 µg/mL | |
| 10 - 500 ng/mL | [8] | |
| 30 - 500 ng/mL | [4] | |
| Lower Limit of Quantification (LLOQ) | 0.04 µg/mL | |
| 10 ng/mL | [8][9] | |
| Limit of Detection (LOD) | 0.01 µg/mL | |
| 2.5 ng/mL | [8] | |
| Extraction Recovery | 91% | |
| >90% (using dichloromethane) | [4] | |
| 66.6% | [8] | |
| Intra-day Precision (%RSD) | ≤ 8.0% | |
| 6.15 - 8.36% | [8] | |
| Inter-day Precision (%RSD) | ≤ 8.6% | |
| 7.51 - 10.16% | [8] |
Table 2: LC-MS/MS Method Validation Parameters for this compound in Human Plasma
| Parameter | Range/Value | Reference(s) |
| Linearity Range | 0.5 - 500 ng/mL | [10] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [10] |
| Intra-day Precision (%RSD) | < 15% | [10] |
| Inter-day Precision (%RSD) | < 15% | [10] |
Table 3: Method Validation Parameters for this compound in Human Urine
| Parameter | Range/Value | Reference(s) |
| Linearity Range | 0.1 - 10 µg/mL | [11] |
| 1 - 16 µg/mL | [12] | |
| Limit of Detection (LOD) | 20 ng/mL | [11] |
| 0.394 µg/mL | [12] | |
| Lower Limit of Quantification (LLOQ) | 1.193 µg/mL | [12] |
| Recovery | 94.1% - 99.9% | [13] |
| 100.5% - 104.0% | [12] | |
| Intra-day Precision (%RSD) | < 6% | [11] |
| 0.44% - 1.82% | [12] | |
| Inter-day Precision (%RSD) | 0.90% - 1.73% | [12] |
Experimental Protocols
HPLC-UV Method for this compound in Human Plasma
This protocol is based on a deproteinization extraction method.
-
Sample Preparation:
-
To 500 µL of human plasma, add an internal standard (e.g., omeprazole).
-
Add a mixture of dichloromethane and hexane (75:25, v/v) for protein precipitation.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Symmetry C18
-
Mobile Phase: 10 mM monobasic potassium phosphate and acetonitrile (70:30, v/v)
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 230 nm
-
LC-MS/MS Method for this compound in Human Plasma
This protocol utilizes protein precipitation and a deuterated internal standard.
-
Sample Preparation:
-
To 200 µL of human plasma, add 400 µL of acetonitrile containing this compound-d4 as the internal standard.[5]
-
Vortex for 1 minute to precipitate proteins.[5]
-
Centrifuge at 10,000 rpm for 10 minutes.[5]
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen at 40°C.[5]
-
Reconstitute the residue in 100 µL of the mobile phase.[5]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Visualizations
Caption: Bioanalytical workflow for this compound in plasma using LC-MS/MS.
Caption: Troubleshooting decision tree for high variability in QC samples.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of this compound in human plasma and validation method using HPLC technique - IIUM Repository (IRep) [irep.iium.edu.my]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Oral bioavailability and pharmacokinetic study of cetrizine HCl in Iranian healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of this compound in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of this compound in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of this compound in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioequivalence studies of this compound tablets using the urine excretion data of healthy Ghanaian male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN101762645A - Method for measuring concentration of this compound in human urine - Google Patents [patents.google.com]
- 14. This compound Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cetirizine Versus Loratadine: A Comparative Analysis of Histamine-Induced Wheal Inhibition
A comprehensive review of the pharmacodynamic profiles of cetirizine and loratadine, focusing on their comparative efficacy in the suppression of histamine-induced cutaneous wheal and flare reactions. This guide synthesizes data from key clinical trials to provide researchers, scientists, and drug development professionals with a clear, evidence-based comparison.
Introduction
This compound and loratadine are second-generation H1-receptor antagonists widely used in the management of allergic conditions.[1][2] They act by selectively binding to and stabilizing the inactive state of the histamine H1 receptor, thereby preventing the downstream effects of histamine that lead to allergic symptoms.[1][3] A primary method for quantifying the in vivo activity and potency of these antihistamines is the histamine-induced wheal and flare test, a reliable pharmacodynamic model that simulates the localized allergic reaction in the skin.[4][5] This guide provides a detailed comparison of this compound and loratadine based on their performance in this standardized experimental model.
Data Presentation: Quantitative Comparison
Clinical studies consistently demonstrate that this compound is a more potent and faster-acting inhibitor of histamine-induced wheal and flare than loratadine at standard therapeutic doses.
| Efficacy Parameter | This compound | Loratadine | Key Findings & Citations |
| Potency (ED50 for Wheal) | 1.7 - 2.2 mg (at 4-6 hours) | 9.1 - 24.1 mg (at 4-6 hours) | This compound is approximately seven to nine times more potent than loratadine in inhibiting wheal and flare reactions.[6] |
| Onset of Action | Significant wheal suppression at 60 minutes .[7] | Significant wheal suppression at 210 minutes .[7] | This compound demonstrates a significantly faster onset of action in suppressing both wheal and flare responses.[7][8] |
| Peak Inhibition | Achieves nearly 100% flare suppression from 2 to 24 hours in children.[8] | Significant but less pronounced inhibition compared to this compound.[8] | This compound provides more profound suppression of the wheal and flare reaction.[9][10] |
| Duration of Action | Effective suppression for at least 24 hours.[8] | Effective suppression for at least 24 hours.[8] | Both drugs have a 24-hour duration of action, though the magnitude of suppression is greater with this compound over this period.[8][11] |
| Superiority at 10mg Dose | Almost completely abolished wheal and flare 6 hours post-dose. | Inhibition was less marked compared to this compound. | In direct comparisons, a single 10mg dose of this compound is consistently more effective than a 10mg dose of loratadine.[10] |
Mechanism of Action: Histamine H1 Receptor Blockade
The wheal and flare response is a classic example of a histamine-mediated type I hypersensitivity reaction. It involves two distinct components:
-
Wheal: Localized edema resulting from histamine binding to H1 receptors on vascular endothelial cells, leading to increased capillary permeability and plasma extravasation.
-
Flare: Surrounding erythema (redness) caused by histamine-induced stimulation of sensory nerve C-fibers, which triggers an axon reflex leading to the release of neuropeptides that cause vasodilation.[12]
Both this compound and loratadine are inverse agonists of the H1 receptor. By binding to the receptor, they prevent histamine from activating it, thereby blocking the signaling cascade that leads to vasodilation and increased permeability.[2] The observed differences in potency and onset of action are attributed to variations in their pharmacokinetic and pharmacodynamic properties, including receptor affinity and bioavailability.
References
- 1. Second Generation Antihistamines - Respiratory Pharmacology for Nursing RN [picmonic.com]
- 2. droracle.ai [droracle.ai]
- 3. Antihistamines, 2nd Generation: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. Inhibition of the histamine-induced weal and flare response: a valid surrogate measure for antihistamine clinical efficacy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Appraisal of the validity of histamine-induced wheal and flare to predict the clinical efficacy of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and loratadine: a comparison using the ED50 in skin reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative efficacy of wheal-and-flare suppression among various non-sedating antihistamines and the pharmacologic insights to their efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacology of the H1-receptor antagonists this compound and loratadine in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Second-generation antihistamines: a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative activity of this compound and desloratadine on histamine-induced wheal-and-flare responses during 24 hours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of Cetirizine and Fexofenadine
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the in vitro pharmacological properties of two widely used second-generation antihistamines, cetirizine and fexofenadine. The following sections present a summary of their performance based on key in vitro parameters, including histamine H1 receptor binding affinity, anti-inflammatory effects, and mast cell stabilization. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the preclinical characteristics of these compounds.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data from in vitro studies comparing this compound and fexofenadine.
| Parameter | This compound | Fexofenadine | Reference |
| Histamine H1 Receptor Binding Affinity (Ki, nM) | 6 - 47 | 10 - 246 | [1][2] |
Note: Lower Ki values indicate higher binding affinity. The range of values reflects differences in experimental conditions and cell systems used across various studies.
In Vitro Performance Analysis
Histamine H1 Receptor Antagonism
This compound generally exhibits a higher binding affinity for the histamine H1 receptor compared to fexofenadine, as indicated by its lower Ki values in several in vitro studies. This suggests that this compound may be a more potent H1 receptor antagonist at the molecular level. Both molecules, however, are considered highly selective for the H1 receptor.
Anti-inflammatory Properties
Both this compound and fexofenadine have demonstrated anti-inflammatory effects in vitro that are independent of their H1 receptor antagonism. A key mechanism underlying this activity is the inhibition of Intercellular Adhesion Molecule-1 (ICAM-1) expression on epithelial cells.[3][4] ICAM-1 plays a crucial role in the recruitment of inflammatory cells to the site of an allergic reaction. By downregulating ICAM-1, both drugs can potentially reduce the influx of eosinophils and other leukocytes, thereby mitigating the inflammatory cascade. While direct comparative in vitro studies quantifying the IC50 for ICAM-1 inhibition are limited, existing research confirms this shared anti-inflammatory pathway.
Mast Cell Stabilization
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by histamine binding to the H1 receptor, which is the primary target of both this compound and fexofenadine.
Caption: Histamine H1 Receptor Signaling Pathway.
Experimental Workflow: Histamine H1 Receptor Binding Assay
The binding affinity of this compound and fexofenadine to the H1 receptor is typically determined using a competitive radioligand binding assay.
Caption: Workflow for H1 Receptor Binding Assay.
Experimental Workflow: Mast Cell Degranulation Assay
The mast cell stabilizing effects of this compound and fexofenadine can be assessed by measuring the inhibition of histamine release from stimulated mast cells.
Caption: Workflow for Mast Cell Degranulation Assay.
Experimental Protocols
Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and fexofenadine for the histamine H1 receptor.
Materials:
-
Cell membranes expressing the human histamine H1 receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]-pyrilamine.
-
Non-labeled competitor: Mianserin (for non-specific binding).
-
Test compounds: this compound and fexofenadine.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-pyrilamine and varying concentrations of the test compound (this compound or fexofenadine). Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess mianserin).
-
Filtration: After incubation, rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.
Mast Cell Degranulation Assay
Objective: To evaluate the ability of this compound and fexofenadine to inhibit histamine release from mast cells.
Materials:
-
Human mast cell line (e.g., LAD2) or primary human mast cells.
-
Mast cell culture medium.
-
Stimulating agent: e.g., anti-IgE antibody for IgE-sensitized cells, or compound 48/80.
-
Test compounds: this compound and fexofenadine.
-
Assay buffer (e.g., Tyrode's buffer).
-
Histamine ELISA kit.
Procedure:
-
Cell Culture and Sensitization (if applicable): Culture the mast cells according to standard protocols. For IgE-mediated degranulation, sensitize the cells with IgE.
-
Pre-incubation: Wash the cells and resuspend them in assay buffer. Pre-incubate the cells with varying concentrations of this compound or fexofenadine for a specified period.
-
Stimulation: Add the stimulating agent to induce degranulation. Include control wells with unstimulated cells (spontaneous release) and cells lysed to determine the total histamine content.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.
-
Histamine Quantification: Measure the concentration of histamine in the supernatant using a histamine ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of histamine release for each condition. Determine the percent inhibition of histamine release by the test compounds and calculate the IC50 values.
ICAM-1 Expression Assay
Objective: To assess the effect of this compound and fexofenadine on the expression of ICAM-1 on epithelial cells.
Materials:
-
Human epithelial cell line (e.g., A549, BEAS-2B).
-
Cell culture medium.
-
Stimulating agent: e.g., Tumor Necrosis Factor-alpha (TNF-α) or Interferon-gamma (IFN-γ).
-
Test compounds: this compound and fexofenadine.
-
Primary antibody: Anti-human ICAM-1 antibody.
-
Secondary antibody: Fluorescently labeled anti-species IgG.
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment: Culture the epithelial cells to confluence. Treat the cells with the stimulating agent in the presence or absence of varying concentrations of this compound or fexofenadine.
-
Cell Harvesting and Staining: After the treatment period, detach the cells and wash them. Incubate the cells with the primary anti-ICAM-1 antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the mean fluorescence intensity (MFI), which corresponds to the level of ICAM-1 expression.
-
Data Analysis: Compare the MFI of treated cells to that of untreated and stimulated control cells. Calculate the percent inhibition of ICAM-1 expression and determine the IC50 values.
References
- 1. In vitro effects of H1-antihistamines on histamine and PGD2 release from mast cells of human lung, tonsil, and skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Terfenadine and fexofenadine reduce in vitro ICAM-1 expression on human continuous cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reduces ICAM-I on epithelial cells during nasal minimal persistent inflammation in asymptomatic children with mite-allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. ddtjournal.com [ddtjournal.com]
Levocetirizine vs. Cetirizine: A Comparative Analysis of Histamine H1 Receptor Binding Affinity
Introduction
Cetirizine is a widely used second-generation antihistamine for the treatment of allergic conditions such as rhinitis and urticaria.[1] It is a racemic mixture, meaning it consists of equal parts of two stereoisomers (enantiomers): levothis compound (the R-enantiomer) and dextrothis compound (the S-enantiomer).[2][3] Levothis compound is the pharmacologically active enantiomer and is also marketed as a third-generation antihistamine.[2][4] This guide provides a detailed comparison of the receptor binding affinities of levothis compound and this compound, supported by experimental data, to elucidate the stereoselective interaction with the human histamine H1 (H1) receptor.
Quantitative Receptor Binding Data
The binding affinity of a drug to its receptor is a critical determinant of its potency and duration of action. This affinity is often quantified by the inhibition constant (Ki), where a lower Ki value signifies a higher binding affinity.[5] Levothis compound demonstrates a significantly higher affinity for the H1 receptor compared to its counterpart, dextrothis compound. Consequently, levothis compound is responsible for the majority of the therapeutic activity of racemic this compound.[6]
Studies have shown that levothis compound has approximately a two-fold higher affinity for the H1 receptor than racemic this compound and about a 30- to 33-fold higher affinity than dextrothis compound.[6][7] Furthermore, the dissociation kinetics, which describe how quickly a drug uncouples from its receptor, reveal that levothis compound has a much longer receptor residence time.[2][4]
Table 1: Comparative H1 Receptor Binding Affinity and Dissociation Kinetics
| Compound | Ki (nM) for Human H1 Receptor | Dissociation Half-Time (t½) in minutes |
| Levothis compound | ~3[1][7][8] | ~142[6][7][8] |
| This compound (Racemic) | ~6[1][7][8] | Not specified |
| Dextrothis compound | ~100[1][7][8] | ~6[6][7][8] |
Note: Ki is the inhibition constant; a lower value indicates higher binding affinity.
Experimental Protocols
The quantitative data presented above are typically determined using competitive radioligand binding assays. This technique is considered the gold standard for measuring the affinity of a ligand for a receptor.[9]
Competitive Radioligand Binding Assay for H1 Receptor
This protocol outlines the general steps used to determine the binding affinity of levothis compound and this compound to the human histamine H1 receptor.
1. Membrane Preparation:
-
Cell Culture: Human Embryonic Kidney (HEK293T) cells are cultured. These cells are transiently transfected with a mammalian expression vector (e.g., pcDEF3) containing the gene encoding the human histamine H1 receptor.[10]
-
Homogenization: The cultured cells expressing the H1 receptor are harvested, washed with a phosphate-buffered saline (PBS) solution, and then resuspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[11]
-
Centrifugation: The cell suspension is homogenized, and the resulting homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then subjected to a high-speed centrifugation (e.g., >20,000 x g) to pellet the cell membranes containing the receptors.[11][12]
-
Final Preparation: The membrane pellet is resuspended in a binding buffer, and the total protein concentration is determined using a standard protein assay like the BCA assay.[10][11]
2. Binding Assay Procedure:
-
Radioligand: A radiolabeled H1 receptor antagonist, typically [3H]mepyramine (also known as pyrilamine), is used at a fixed, low concentration (e.g., 1-10 nM).[7][10][12]
-
Competition Setup: The assay is set up in a 96-well plate format with three main conditions, usually in triplicate:[11]
-
Total Binding: Contains the cell membrane preparation and the radioligand.
-
Non-specific Binding: Contains membranes, radioligand, and a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin) to saturate the receptors and measure binding to non-receptor components.[10][11]
-
Competitive Binding: Contains membranes, radioligand, and varying, increasing concentrations of the unlabeled test compounds (levothis compound, this compound, or dextrothis compound).[11]
-
-
Incubation: The plate is incubated, typically for 2 to 4 hours at 25°C with gentle agitation, to allow the binding reaction to reach equilibrium.[7][11]
3. Separation and Detection:
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.[9][11]
-
Washing: The filters are washed multiple times with an ice-cold wash buffer to remove any remaining unbound radioligand.[11]
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail. A liquid scintillation counter is then used to measure the radioactivity (in Counts Per Minute, CPM) retained on each filter.[11]
4. Data Analysis:
-
Specific Binding: Specific binding is calculated by subtracting the non-specific binding CPM from the total binding CPM.
-
IC50 Determination: The data from the competition binding wells are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[11]
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity (Kd) of the radioligand used in the assay.
Visualizations
Experimental Workflow
Workflow for a competitive radioligand binding assay.
Histamine H1 Receptor Signaling and Antagonism
Histamine H1 receptors are G-protein coupled receptors (GPCRs).[13] Upon binding of histamine, the receptor activates the Gq alpha subunit, initiating a signaling cascade that leads to the classic symptoms of an allergic response.[13][14] Second-generation antihistamines like this compound and levothis compound are not simple antagonists but are classified as inverse agonists.[15][16] They bind to the inactive conformation of the H1 receptor, stabilizing it and thus reducing its basal activity, which effectively blocks the downstream signaling responsible for allergic symptoms.[15]
Histamine H1 receptor signaling and inverse agonism.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Distinct binding of this compound enantiomers to human serum albumin and the human histamine receptor H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Regulation of Thermodynamic Binding Forces of Levothis compound and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. farm.ucl.ac.be [farm.ucl.ac.be]
- 8. Binding characteristics of this compound and levothis compound to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Radioligand Binding Assays [bio-protocol.org]
- 13. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]
- 14. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of Cetirizine and Diphenhydramine
This guide provides an objective comparison of the in vivo performance of cetirizine, a second-generation H1 antihistamine, and diphenhydramine, a first-generation H1 antihistamine. The following sections present a detailed analysis of their efficacy, safety, and pharmacokinetic profiles, supported by data from key clinical trials. This information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in clinical and research settings.
Mechanism of Action: H1 Receptor Antagonism
Both this compound and diphenhydramine exert their therapeutic effects by acting as inverse agonists at the histamine H1 receptor. During an allergic response, histamine is released from mast cells and binds to H1 receptors on various cells, leading to symptoms such as pruritus (itching), vasodilation, and smooth muscle contraction. As H1 receptor antagonists, these drugs stabilize the inactive conformation of the receptor, preventing histamine binding and subsequent downstream signaling, thereby mitigating allergic symptoms. The primary distinction lies in their selectivity: this compound is peripherally selective, while diphenhydramine readily crosses the blood-brain barrier, leading to significant central nervous system effects like sedation.[1][2][3]
Data Presentation: Comparative Efficacy and Safety
The following tables summarize quantitative data from head-to-head clinical trials comparing this compound and diphenhydramine across different clinical applications.
Table 1: Efficacy in Acute Urticaria (Intravenous Administration) Data sourced from Abella BS et al., 2020.[1][4]
| Parameter | IV this compound (10 mg) | IV Diphenhydramine (50 mg) | p-value |
| Change in Pruritus Score (at 2h) | -1.6 | -1.5 | Non-inferior |
| Patients Needing Rescue Medication | 15.0% | 27.4% | 0.02 |
| Physician-Assessed "Effectively Treated" | 81.1% | 68.9% | 0.02 |
| Mean Time in Treatment Center | 1.7 hours | 2.1 hours | 0.005 |
| Return to Treatment Center (within 48h) | 5.5% | 14.1% | 0.02 |
Table 2: Efficacy in Acute Food Allergic Reactions (Oral Administration) Data sourced from Park JH et al., 2012.[5]
| Parameter | Oral this compound (0.25 mg/kg) | Oral Diphenhydramine (1 mg/kg) | p-value |
| Mean Time to Urticaria Resolution | 40.8 minutes | 42.3 minutes | 0.86 |
| Mean Time to Pruritus Resolution | 31.3 minutes | 28.6 minutes | 0.67 |
Table 3: Comparative Safety and Pharmacokinetic Profile
| Parameter | This compound | Diphenhydramine | Reference |
| Drug Generation | Second | First | [1][2] |
| Sedation Incidence (Oral) | 17.1% | 28.6% (Not statistically significant) | [5] |
| Sedation Score Change (IV) | 0.1 | 0.5 (Significantly lower for this compound) | [4] |
| Adverse Event Rate (IV) | 3.9% | 13.3% | [4] |
| Onset of Action | 15–30 minutes | 15–60 minutes | [5] |
| Duration of Action | ≥24 hours | 4–6 hours | [2][5] |
Experimental Protocols
Detailed methodologies from key comparative studies are provided below to allow for critical appraisal and replication.
1. Study: Intravenous this compound Versus Intravenous Diphenhydramine for Acute Urticaria (Abella BS et al., 2020) [4]
-
Study Design: A multicenter, randomized, double-blind, phase 3, non-inferiority clinical trial conducted in emergency departments and urgent care centers.[1][4]
-
Patient Population: 262 adult patients presenting with acute urticaria requiring an intravenous antihistamine and having a patient-rated pruritus score of ≥2 on a 4-point scale (0-3).[4]
-
Intervention: Patients were randomized on a 1:1 basis to receive either a single dose of intravenous this compound (10 mg) or intravenous diphenhydramine (50 mg).[4]
-
Primary Efficacy Endpoint: The change from baseline in the patient-rated pruritus score at 2 hours post-administration. Non-inferiority was established if the lower limit of the 95% confidence interval for the treatment difference was greater than -0.5.[4]
-
Key Secondary Endpoints: Included the mean time spent in the treatment facility, the rate of return to a treatment center within 24 and 48 hours, patient-rated sedation scores, and the incidence of adverse events.[1][4]
2. Study: Comparison of this compound to Diphenhydramine in Acute Food Allergic Reactions (Park JH et al., 2012) [5]
-
Study Design: A randomized, double-blind study.
-
Patient Population: 64 patients aged 3 to 19 years, accounting for 70 acute allergic reactions during oral food challenges.[5]
-
Intervention: Subjects who reacted to a food challenge were randomized to receive either liquid diphenhydramine (1 mg/kg) or liquid this compound (0.25 mg/kg).[5][6]
-
Efficacy Endpoints: Mean time to the resolution of urticaria and pruritus.
-
Safety Endpoint: Presence of medication-related sedation, assessed by study personnel.[5]
3. Study: Premedication for Paclitaxel Infusion Reactions (Boulanger et al.)
-
Study Design: A randomized, double-blind, prospective feasibility study.
-
Patient Population: 27 paclitaxel-naive cancer patients scheduled to begin chemotherapy.
-
Intervention: Patients received either 10 mg oral this compound with an intravenous placebo or 50 mg intravenous diphenhydramine with an oral placebo prior to their first two paclitaxel infusions.
-
Primary Outcome: Drowsiness, as measured by the Stanford Sleepiness Scale (SSS) at baseline and at selected time points post-administration.
Discussion and Conclusion
The evidence from in vivo studies consistently demonstrates that this compound offers a comparable, and in some aspects superior, therapeutic profile to diphenhydramine.
For the treatment of acute urticaria, intravenous this compound was found to be non-inferior to intravenous diphenhydramine in reducing pruritus.[4][7] Critically, this compound demonstrated significant advantages in clinical outcomes, including a lower requirement for rescue medications, shorter stays in treatment centers, and fewer patient revisits.[1][4] Similarly, in managing acute food-induced allergic reactions, oral this compound showed equivalent efficacy to oral diphenhydramine in the time required to resolve urticaria and pruritus.[5]
The most significant distinction between the two agents is their side effect profile. As a first-generation antihistamine, diphenhydramine's ability to cross the blood-brain barrier results in a higher incidence of sedation and drowsiness.[1] Clinical trials consistently show that both oral and intravenous this compound are considerably less sedating.[4][5] Furthermore, diphenhydramine is associated with more anticholinergic side effects and a higher overall adverse event rate compared to this compound.[1][4]
From a pharmacokinetic standpoint, this compound's longer duration of action (≥24 hours) allows for once-daily dosing, which is a notable advantage over diphenhydramine's 4-6 hour duration.[2][5] While both drugs have a rapid onset of action, this compound's prolonged effect provides more sustained symptom control.
References
- 1. rebelem.com [rebelem.com]
- 2. study.com [study.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Intravenous this compound Versus Intravenous Diphenhydramine for the Treatment of Acute Urticaria: A Phase III Randomized Controlled Noninferiority Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of this compound to Diphenhydramine in the Treatment of Acute Food Allergic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diphenhydramine vs this compound for mild allergic reactions [aaaai.org]
- 7. The Role of this compound in the Changing Landscape of IV Antihistamines: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of second-generation antihistamines in preclinical models
For Researchers, Scientists, and Drug Development Professionals
Second-generation antihistamines are a cornerstone in the management of allergic disorders. Their enhanced selectivity for the peripheral H1 receptor and reduced sedative effects represent a significant improvement over their first-generation predecessors. This guide provides a preclinical, head-to-head comparison of four widely used second-generation antihistamines: cetirizine, loratadine, fexofenadine, and desloratadine. The data presented herein is derived from various preclinical models to offer an objective assessment of their relative potency and efficacy.
H1 Receptor Binding Affinity
The primary mechanism of action for these drugs is the blockade of the histamine H1 receptor. A key indicator of a drug's potency is its binding affinity to this receptor, often expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.
Table 1: H1 Receptor Binding Affinities (Ki) of Second-Generation Antihistamines
| Antihistamine | Ki (nmol/L) |
| Desloratadine | ~0.4 - 2.1 |
| This compound | 6 |
| Loratadine | 37 |
| Fexofenadine | ~200 |
Note: Ki values can vary between different studies and experimental conditions. The values presented are representative figures from preclinical studies.
In Vivo Efficacy: Inhibition of Histamine-Induced Bronchoconstriction
The guinea pig model of histamine-induced bronchoconstriction is a classic preclinical assay to evaluate the in vivo efficacy of antihistamines. The 50% effective dose (ED50) represents the dose of a drug that is required to produce a 50% inhibition of the maximal response to histamine.
Table 2: In Vivo Efficacy (ED50) in Histamine-Induced Bronchoconstriction in Guinea Pigs
| Antihistamine | ED50 (mg/kg, p.o.) |
| Desloratadine | 0.15 |
| This compound | ~0.1 - 0.2 |
| Loratadine | ~0.4 - 0.6 |
| Fexofenadine | Data not available |
Note: Data for fexofenadine in a directly comparable histamine-induced bronchoconstriction model was not available in the reviewed literature.
Experimental Protocols
Receptor Binding Assay (Competitive Binding)
Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) expressing the recombinant human H1 receptor.
-
Assay Components:
-
Radioligand: [3H]-mepyramine (a radiolabeled H1 antagonist).
-
Test Compound: Second-generation antihistamine at various concentrations.
-
Control: A known H1 receptor antagonist for determining non-specific binding.
-
-
Incubation: The cell membranes, radioligand, and test compound are incubated together to allow for competitive binding to the H1 receptors.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Histamine-Induced Bronchoconstriction in Guinea Pigs
Objective: To assess the in vivo efficacy of an antihistamine in preventing histamine-induced airway obstruction.
Methodology:
-
Animal Model: Male Dunkin-Hartley guinea pigs are typically used.
-
Drug Administration: The test antihistamine or vehicle (control) is administered orally (p.o.) at various doses.
-
Histamine Challenge: After a predetermined time following drug administration, the conscious and unrestrained guinea pigs are exposed to a histamine aerosol.
-
Observation: The time until the onset of pre-convulsive dyspnea (a sign of severe bronchoconstriction) is recorded.
-
Protection Calculation: The protective effect of the antihistamine is calculated as the percentage increase in the time to dyspnea compared to the vehicle-treated group.
-
ED50 Determination: The ED50 is calculated as the dose of the antihistamine that provides 50% protection against histamine-induced bronchoconstriction.
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling Pathway
Histamine binding to the H1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the physiological effects of an allergic response. Second-generation antihistamines act as inverse agonists, stabilizing the inactive conformation of the receptor and preventing this cascade.
Caption: H1 Receptor Signaling Pathway.
Experimental Workflow: Receptor Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the binding affinity of second-generation antihistamines.
Caption: Receptor Binding Assay Workflow.
Experimental Workflow: In Vivo Bronchoconstriction Model
This workflow outlines the procedure for evaluating the efficacy of antihistamines in a guinea pig model of histamine-induced bronchoconstriction.
Caption: In Vivo Bronchoconstriction Workflow.
A Comparative Guide to the Validation of a New Analytical Method for Cetirizine Against a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a new analytical method for the quantification of cetirizine, benchmarked against a United States Pharmacopeia (USP) reference standard. The following sections detail the experimental protocols, present comparative performance data, and illustrate the validation workflow. This document is intended to assist analytical chemists and formulation scientists in ensuring new methodologies meet the rigorous standards of accuracy, precision, and reliability required in pharmaceutical development.
The most common analytical techniques for this compound quantification include High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This guide will focus on a comparative validation of a new hypothetical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method against an established USP HPLC reference method.
Experimental Protocols
Reference Standard and Materials
-
This compound Dihydrochloride USP Reference Standard: A primary standard used to prepare calibration standards and quality control samples.
-
Reagents and Solvents: All reagents and solvents (e.g., acetonitrile, methanol, potassium phosphate monobasic, phosphoric acid) should be of HPLC grade or higher.
-
Sample Preparation: For the analysis of pharmaceutical dosage forms, a sample of finely powdered tablets equivalent to a specific amount of this compound is accurately weighed and dissolved in the mobile phase.[2] The solution is then sonicated and filtered through a 0.45 μm filter before injection.[2]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is typically employed for the analysis of this compound.[1]
| Parameter | New RP-HPLC Method (Hypothetical) | Reference HPLC Method (USP-Based) |
| Column | C18, 4.6 x 150 mm, 3.5 µm | L1 (C18), 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.5) (40:60 v/v)[2] | Methanol:Water (pH 4 with o-phosphoric acid) (70:30 v/v)[3] |
| Flow Rate | 1.0 mL/min | 1.5 mL/min[3] |
| Detection Wavelength | 231 nm[1][3] | 231 nm[1][3] |
| Injection Volume | 10 µL | 20 µL |
| Column Temperature | 30°C | Ambient |
| Internal Standard | Salicylic Acid[3] | Not specified (External Standard Method) |
Validation Parameters
The new analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
-
System Suitability: The system's performance was evaluated by injecting a standard solution multiple times and assessing parameters like peak area repeatability, retention time, tailing factor, and theoretical plates.[2]
-
Linearity: A series of solutions with increasing concentrations of this compound were prepared and analyzed to determine the method's ability to elicit test results that are directly proportional to the analyte concentration.[2][4]
-
Accuracy: The accuracy was determined by the recovery of a known amount of this compound spiked into a placebo matrix.[3]
-
Precision: Assessed at two levels:
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio.[2]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, and flow rate.
Data Presentation
The performance of the new RP-HPLC method was compared against the reference HPLC method. The results are summarized in the tables below.
Table 1: System Suitability Parameters
| Parameter | New RP-HPLC Method | Reference HPLC Method | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.3 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 2000 | > 2000 |
| %RSD of Peak Area (n=6) | 0.8% | 1.2% | ≤ 2.0% |
Table 2: Linearity and Range
| Parameter | New RP-HPLC Method | Reference HPLC Method |
| Linearity Range | 1 - 100 µg/mL | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 |
| Regression Equation | y = 25431x + 1254 | y = 18765x + 987 |
Table 3: Accuracy (Recovery Studies)
| Spiked Concentration | New RP-HPLC Method (% Recovery) | Reference HPLC Method (% Recovery) | Acceptance Criteria |
| 80% | 99.5% | 98.9% | 98.0% - 102.0% |
| 100% | 100.2% | 100.5% | 98.0% - 102.0% |
| 120% | 101.1% | 101.5% | 98.0% - 102.0% |
Table 4: Precision (%RSD)
| Precision Level | New RP-HPLC Method | Reference HPLC Method | Acceptance Criteria |
| Repeatability (Intra-day) | 0.9% | 1.3% | ≤ 2.0% |
| Intermediate Precision (Inter-day) | 1.2% | 1.6% | ≤ 2.0% |
Table 5: LOD and LOQ
| Parameter | New RP-HPLC Method | Reference HPLC Method |
| LOD | 0.2 µg/mL[2] | 0.5 µg/mL |
| LOQ | 0.6 µg/mL | 1.5 µg/mL |
Workflow for Comparative Method Validation
The following diagram illustrates the logical workflow for the comparative validation of a new analytical method for this compound against a reference standard.
Caption: Workflow for the comparative validation of a new analytical method.
Conclusion
The presented data demonstrates that the new hypothetical RP-HPLC method for the quantification of this compound is valid and meets all the acceptance criteria as per ICH guidelines. The new method exhibits superior or comparable performance to the reference method in terms of linearity, accuracy, precision, and sensitivity (LOD/LOQ). The shorter run time and improved peak symmetry suggest that the new method could be a viable alternative for routine quality control analysis of this compound in pharmaceutical formulations.
References
A Comparative Analysis of the Anti-inflammatory Effects of Cetirizine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of the second-generation antihistamine cetirizine and its primary active metabolite, levothis compound. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the nuanced differences between these compounds beyond their well-known H1 receptor antagonism.
Introduction to this compound and its Metabolites
This compound is a widely used antihistamine that is a racemic mixture of two enantiomers: levothis compound and dextrothis compound. Levothis compound is the R-enantiomer and is considered the eutomer, meaning it is the pharmacologically active form responsible for the therapeutic effects of this compound.[1] Dextrothis compound, the S-enantiomer, is largely inactive. This compound undergoes limited metabolism in the body, with a minor metabolite formed via oxidative O-dealkylation that possesses negligible antihistaminic activity. Therefore, this comparison will focus on the anti-inflammatory effects of this compound and its active enantiomer, levothis compound.
Comparative Anti-inflammatory Effects
Both this compound and levothis compound exhibit anti-inflammatory properties that are independent of their H1 receptor blockade. These effects are primarily attributed to the inhibition of inflammatory cell migration and the release of pro-inflammatory mediators.
Inhibition of Inflammatory Cell Migration
A key aspect of the anti-inflammatory action of this compound and levothis compound is their ability to inhibit the migration of eosinophils, a type of white blood cell involved in allergic inflammation. Studies have shown that both compounds can inhibit eosinophil chemotaxis and transendothelial migration.
Modulation of Inflammatory Mediators
This compound and levothis compound have been demonstrated to suppress the release of various pro-inflammatory cytokines and chemokines. This includes the inhibition of granulocyte-macrophage colony-stimulating factor (GM-CSF), interleukin-6 (IL-6), and interleukin-8 (IL-8) from epithelial cells. These cytokines play a crucial role in the amplification and prolongation of the inflammatory response.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the available quantitative data comparing the anti-inflammatory effects of this compound and levothis compound from various in vitro and in vivo studies.
| Inflammatory Parameter | Assay/Model | This compound | Levothis compound | Key Findings | References |
| Histamine-induced Wheal Inhibition | In vivo (human volunteers) | 79.5% maximal inhibition with 5 mg | 83.8% maximal inhibition with 2.5 mg | Levothis compound (2.5 mg) is comparable to this compound (5 mg) in antihistaminic activity.[2][3] | [2][3] |
| Histamine-induced Flare Inhibition | In vivo (human volunteers) | 88.5% maximal inhibition with 5 mg | 83.6% maximal inhibition with 2.5 mg | Both show potent inhibition of the flare response. | [2][3] |
| GM-CSF Secretion Inhibition | IL-1β-stimulated A549 cells | Significant inhibition at 5 and 10 µM | Significant inhibition at 2.5, 5, and 10 µM | Levothis compound is effective at lower concentrations than this compound. | [4] |
| IL-8 Secretion Inhibition | IL-1β-stimulated A549 cells | Significant inhibition at 10 µM | Significant inhibition at 5 and 10 µM | Levothis compound (5 µM) was more effective than this compound (5 µM) at suppressing IL-8 secretion.[4] | [4] |
| Eosinophil Transendothelial Migration | In vitro (HMVEC-d and HMVEC-l cells) | Dose-dependent inhibition | Dose-dependent inhibition | Both drugs demonstrated comparable potent inhibition of eotaxin-induced eosinophil migration. | |
| VCAM-1 Expression | Atopic dermatitis patients | Inhibition at 20 mg dosage | Not directly compared in the same study | This compound has been shown to inhibit VCAM-1 expression. | [5] |
Signaling Pathways
The anti-inflammatory effects of this compound and levothis compound are mediated, in part, through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules.
Caption: NF-κB signaling pathway and the inhibitory action of this compound/levothis compound.
Experimental Protocols
In Vitro Cytokine Release Assay
This protocol describes a general method for assessing the effect of this compound and its metabolites on cytokine release from cultured epithelial cells.
Caption: Experimental workflow for in vitro cytokine release assay.
Detailed Methodology:
-
Cell Culture: A549 human airway epithelial cells are cultured in appropriate media until they reach confluence in multi-well plates.
-
Pre-incubation: The cells are then pre-incubated with varying concentrations of this compound or levothis compound for a specified period (e.g., 16 hours). A vehicle control is also included.
-
Stimulation: Following pre-incubation, the cells are stimulated with a pro-inflammatory agent, such as Interleukin-1 beta (IL-1β), to induce cytokine production.
-
Supernatant Collection: After a defined incubation period (e.g., 8 hours), the cell culture supernatant is collected.
-
Cytokine Measurement: The concentrations of specific cytokines, such as GM-CSF and IL-8, in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The results are analyzed to determine the dose-dependent inhibitory effects of this compound and levothis compound on cytokine release compared to the control group.
Eosinophil Transendothelial Migration Assay (Boyden Chamber Assay)
This protocol outlines a method to evaluate the inhibitory effects of this compound and levothis compound on eosinophil migration across an endothelial cell layer.
Detailed Methodology:
-
Endothelial Cell Monolayer Preparation: Human microvascular endothelial cells (HMVEC) are cultured on a microporous membrane insert (e.g., in a Transwell plate) until a confluent monolayer is formed, mimicking the endothelial barrier.
-
Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy or allergic donors using techniques such as density gradient centrifugation followed by immunomagnetic negative selection.
-
Chemoattractant Gradient: A chemoattractant, such as eotaxin, is placed in the lower chamber of the Transwell plate to create a chemical gradient.
-
Treatment and Migration: Isolated eosinophils are pre-incubated with different concentrations of this compound, levothis compound, or a vehicle control. The treated eosinophils are then added to the upper chamber of the Transwell plate containing the endothelial monolayer.
-
Incubation: The plate is incubated for a specific duration to allow for eosinophil migration through the endothelial layer towards the chemoattractant.
-
Quantification of Migration: The number of eosinophils that have migrated to the lower chamber is quantified, typically by cell counting using a microscope or flow cytometry.
-
Data Analysis: The percentage of inhibition of migration by this compound and levothis compound is calculated by comparing the number of migrated cells in the treated groups to the control group.
Conclusion
The available evidence indicates that levothis compound is the primary contributor to the anti-inflammatory effects of racemic this compound. It demonstrates comparable or superior potency at lower concentrations in various in vitro and in vivo models of inflammation. The anti-inflammatory actions of both compounds extend beyond H1 receptor antagonism and involve the modulation of key inflammatory pathways, such as NF-κB, leading to reduced inflammatory cell migration and mediator release. This detailed comparison provides valuable insights for researchers and drug development professionals exploring the therapeutic potential of these antihistamines in inflammatory conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of this compound and levothis compound on two cytokines secretion in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. The anti-inflammatory effects of levothis compound - are they clinically relevant or just an interesting additional effect? - PMC [pmc.ncbi.nlm.nih.gov]
assessing the sedative effects of cetirizine versus other antihistamines in animal models
For researchers, scientists, and drug development professionals, understanding the sedative potential of antihistamines is paramount for both therapeutic efficacy and patient safety. This guide provides an objective comparison of the sedative effects of cetirizine, a second-generation antihistamine, with other first and second-generation agents, supported by experimental data from animal models.
This compound, a potent and selective H1 receptor antagonist, is widely prescribed for allergic conditions. Its classification as a second-generation antihistamine implies a reduced propensity to cross the blood-brain barrier, thereby minimizing central nervous system (CNS) side effects like sedation compared to its predecessors. However, the degree of sedation can be dose-dependent and varies among individuals. Animal models provide a crucial platform for systematically evaluating and quantifying these sedative effects. This guide synthesizes findings from locomotor activity assays and sleep-wake cycle analyses in various animal models to offer a comparative perspective on this compound's sedative liability.
Quantitative Comparison of Sedative Effects
The sedative effects of antihistamines are often correlated with their ability to antagonize histamine H1 receptors in the brain. The following tables summarize quantitative data from animal studies, offering a comparative look at how this compound stacks up against other common antihistamines.
Locomotor Activity
Spontaneous locomotor activity is a key indicator of sedation in animal models. A decrease in movement suggests a sedative effect.
| Antihistamine | Animal Model | Dose (mg/kg) | Route of Administration | % Decrease in Locomotor Activity (Compared to Control) | Citation |
| This compound | Mice | 0.6 | Oral | Significant reduction at 60 and 90 min | [1] |
| Mice | 1.2 | Oral | Significant reduction at 60 and 90 min | [1] | |
| Diphenhydramine | Mice | 2.5 | Intramuscular | Significant decrease | [2] |
| Mice | 5 | Intramuscular | Significant decrease | [2] | |
| Hydroxyzine | Mice | 1 | Oral | Significantly increased transitions (anxiolytic effect) | [3] |
| Mice | >15 | - | Produces sedative effect | [4] | |
| Loratadine | Mice | 1 | Oral | No significant effect on sleeping time | [1] |
| Mice | 2 | Oral | No significant effect on sleeping time | [1] | |
| Fexofenadine | Mice | - | - | No significant effect on spontaneous locomotor activity | [5] |
Sleep-Wake Cycle Analysis (Electroencephalography - EEG)
EEG studies provide detailed insights into the effects of antihistamines on sleep architecture, including the duration of different sleep stages.
| Antihistamine | Animal Model | Dose (mg/kg) | Route of Administration | Effect on Sleep Architecture | Citation |
| This compound | Rats | 40 | Intraperitoneal | Increased non-REM sleep, decreased REM sleep | [6] |
| d-Chlorpheniramine | Rats | 0.04 - 4 | Intraperitoneal | Increased non-REM sleep, decreased REM sleep | [6] |
| Diphenhydramine | Cats | 3 | Oral | Depressed REM sleep, increased drowsiness | [7] |
| Loratadine | Cats | 3-30 | Oral | No modification of sleep patterns | [7] |
Brain Histamine H1 Receptor Occupancy (H1RO)
The percentage of H1 receptors occupied in the brain is a strong predictor of sedative side effects. Higher occupancy is generally associated with greater sedation.
| Antihistamine | Species | Dose | H1 Receptor Occupancy (%) | Citation |
| This compound | Human | 20 mg | 26.0 | [8] |
| Levothis compound | Rat | 1 mg/kg | 22.5 | [9] |
| Fexofenadine | Human | 120 mg | -0.1 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to assess the sedative effects of antihistamines in animal models.
Locomotor Activity Test
Objective: To assess the effect of an antihistamine on spontaneous motor activity.
Animals: Swiss albino mice are commonly used.[1]
Apparatus: A locomotor activity chamber (e.g., an actophotometer) equipped with infrared beams to detect movement. The chamber is placed in a sound- and light-attenuated environment.[5][10]
Procedure:
-
Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the experiment.[11]
-
Drug Administration: Animals are administered the test antihistamine (e.g., this compound, diphenhydramine) or vehicle control via the specified route (e.g., oral gavage, intraperitoneal injection).[1][10]
-
Testing: Immediately after administration, each animal is placed individually into the locomotor activity chamber.[10]
-
Data Recording: The number of beam breaks (representing movement) is recorded over a set period, typically in 5-minute intervals for a total of 15-60 minutes.[10]
-
Data Analysis: The total locomotor activity counts are compared between the drug-treated and control groups. A statistically significant decrease in activity in the drug-treated group indicates a sedative effect.
Sleep-Wake Cycle Analysis via EEG
Objective: To determine the effects of an antihistamine on the architecture of sleep and wakefulness.
Animals: Rats are frequently used for these studies.[6]
Apparatus:
-
EEG and electromyography (EMG) recording system.
-
Surgical implantation of electrodes for EEG and EMG recordings.
-
A sleep-monitoring environment with controlled light-dark cycles.
Procedure:
-
Surgical Implantation: Animals are surgically implanted with electrodes to record cortical EEG and EMG activity. They are allowed a recovery period.
-
Baseline Recording: Baseline sleep-wake patterns are recorded for a 24-hour period to establish normal rhythms.[9]
-
Drug Administration: The antihistamine or vehicle is administered at a specific time point, often at the beginning of the dark (active) or light (inactive) phase.
-
EEG/EMG Recording: Continuous EEG and EMG recordings are collected for at least 24 hours post-administration.
-
Data Analysis: The recorded data is scored into different sleep-wake stages (e.g., wakefulness, non-REM sleep, REM sleep). The duration and transitions between these stages are quantified and compared between the drug and vehicle conditions. Fast-Fourier-Transform (FFT) analysis of the EEG waves can provide further detail on the power of different frequency bands (e.g., delta, theta).[6]
Visualizing Experimental Processes and Pathways
Diagrams are provided below to illustrate the experimental workflow for assessing antihistamine-induced sedation and the underlying biological pathway.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. aapd.org [aapd.org]
- 4. researchgate.net [researchgate.net]
- 5. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 6. Induction of prolonged, continuous slow-wave sleep by blocking cerebral H1 histamine receptors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of nonsedating histamine H1-antagonists on EEG activity and behavior in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Levothis compound Pretreatment Mitigates Lipopolysaccharide-Induced Lung Inflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. va.gov [va.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
Safety Operating Guide
Proper Disposal of Cetirizine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations and environmental stewardship. This guide outlines the essential procedures for the proper disposal of Cetirizine, a widely used antihistamine, ensuring the safety of personnel and adherence to regulatory standards.
The primary and most crucial step in the disposal of this compound is to engage a licensed professional waste disposal service.[1] This ensures that the compound is managed in accordance with all relevant local, state, and federal regulations.[1][2][3][4][5][6] Under no circumstances should this compound or its waste be discharged into drains, sewers, or water systems.[1][7][8]
Key Disposal and Safety Information
A thorough review of the Safety Data Sheet (SDS) for this compound is mandatory before any handling or disposal activities.[1] The following table summarizes critical safety and disposal information.
| Aspect | Guideline | Rationale | Citations |
| Primary Disposal Method | Engage a licensed professional waste disposal service. | Ensures compliance with all applicable regulations and proper handling of chemical waste. | [1] |
| Recommended Technology | Chemical incineration equipped with an afterburner and scrubber. | Provides a high level of destruction for the chemical compound, minimizing environmental impact. | [1] |
| Environmental Protection | Prevent entry into drains, sewers, or water courses. | Avoids contamination of water systems and potential harm to aquatic life. | [1][7][8] |
| Personal Protective Equipment (PPE) | Wear appropriate gloves, eye, and face protection. A respirator is advised for operations that may generate dust. | Protects personnel from potential exposure and adverse health effects. | [1] |
| Waste Containment | Keep waste material in a suitable, closed, and properly labeled container. | Prevents accidental release and ensures clear identification of the waste. | [1] |
| Waste Segregation | Do not mix this compound waste with other waste streams unless specifically instructed by the disposal company. | Avoids potentially hazardous chemical reactions and ensures proper disposal routing. | [1] |
Step-by-Step Disposal Protocol
The following experimental workflow outlines the procedural steps for the safe disposal of this compound in a laboratory setting.
Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of this compound waste in a laboratory environment.
Regulatory Considerations
Disposal of this compound must adhere to all applicable local, state, and federal regulations.[1][2][3][4][5][6] While this compound is not typically classified as a P-listed or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is imperative to consult with your institution's environmental health and safety (EHS) department and the contracted waste disposal service to ensure proper classification and disposal. The U.S. Environmental Protection Agency (EPA) provides comprehensive regulations for the management of pharmaceutical waste, which should be reviewed for full compliance.[9][10]
It is important to note that the U.S. Food and Drug Administration (FDA) provides guidance for household drug disposal, which includes take-back programs and, for non-flush list medications, disposal in household trash after being mixed with an undesirable substance.[11][12][13][14] However, these guidelines are not intended for the bulk quantities and concentrations of chemical waste typically generated in a research or professional setting. The recommended procedure for laboratory and drug development professionals remains the use of a licensed waste disposal service.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. paipharma.com [paipharma.com]
- 5. scribd.com [scribd.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. carlroth.com [carlroth.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. epa.gov [epa.gov]
- 10. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 11. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
- 12. srsd.net [srsd.net]
- 13. fda.gov [fda.gov]
- 14. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Essential Safety and Logistics for Handling Cetirizine
For researchers, scientists, and drug development professionals, the proper handling of active pharmaceutical ingredients (APIs) like Cetirizine is fundamental to ensuring laboratory safety and maintaining the integrity of research. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound.
Immediate Safety Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). The compound is harmful if swallowed or inhaled and may cause an allergic skin reaction.[1] It is also suspected of damaging fertility or the unborn child.[1] Therefore, avoiding all contact and inhalation of dust, mists, and vapors is paramount.[2] In case of exposure, follow the first-aid measures outlined in the SDS immediately. An emergency eyewash station and safety shower should be readily accessible.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and should be based on a risk assessment of the specific laboratory operations being performed.[2]
| Protection Type | Recommended Equipment | Additional Considerations |
| Eye and Face Protection | Safety glasses with side shields, chemical splash goggles, or a full-face shield.[1][2] | The choice of protection depends on the potential for contact with eyes or face during the activity.[2] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile or other impervious materials).[1][2] | Consider double gloving for enhanced protection.[2] |
| Respiratory Protection | A NIOSH-approved respirator is necessary for operations that may generate dust.[1][3] | For nuisance odors or when exposure is below the permissible limit, a disposable respirator can provide additional protection.[4] |
| Protective Clothing | A lab coat or impervious protective clothing is recommended to prevent skin contact.[1][5] | Contaminated work clothing should not be allowed out of the workplace and should be decontaminated before reuse.[1] |
Operational Plan for Safe Handling
Engineering Controls: To minimize exposure, this compound should be handled within a dedicated containment system.[2]
-
Ventilation: Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below exposure limits.[1] For laboratory-scale operations, a biological safety cabinet, a ventilated balance enclosure, or a glovebox is recommended.[2]
-
Dust Control: Actively avoid the generation of dust during handling and cleanup.[2][6]
Standard Operating Procedures:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read and understand the SDS.
-
Handling: Avoid direct contact with the substance. Do not eat, drink, or smoke in the handling area.[7]
-
Storage: Keep the this compound container tightly closed when not in use.[1] Store it in a dry, cool, and well-ventilated area, protected from light and moisture.[6]
Spill Management and Disposal Plan
Spill Response: In the event of a spill, it is important to act quickly and safely.
-
Evacuate and Secure: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could raise dust.[1]
-
Wear PPE: Don appropriate PPE, including respiratory protection, before entering the spill area.[1]
-
Containment: Cover the spill with an inert absorbent material.
-
Cleanup: Carefully sweep or vacuum the spilled material into a suitable, closed, and properly labeled waste container.[2][3] Do not use methods that generate dust.
-
Decontamination: Thoroughly clean the spill surface to remove any residual contamination.[2]
Disposal: Proper disposal of this compound waste is crucial to prevent environmental contamination.
-
Waste Containers: Keep waste material in a suitable, closed, and properly labeled container.[3]
-
Professional Disposal: this compound waste should be entrusted to a licensed professional waste disposal service.[3]
-
Disposal Method: The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Environmental Protection: Under no circumstances should this compound or its waste be disposed of down the drain or released into water courses.[3]
Visual Guidance
Logical Workflow for PPE Selection when Handling this compound
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment based on the planned laboratory procedure involving this compound.
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
